molecular formula C4H4N6O2S B6617256 [1,2,3,4]tetrazolo[1,5-b]pyridazine-6-sulfonamide CAS No. 1531557-79-5

[1,2,3,4]tetrazolo[1,5-b]pyridazine-6-sulfonamide

カタログ番号: B6617256
CAS番号: 1531557-79-5
分子量: 200.18 g/mol
InChIキー: CWXAXKABJCEXDT-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
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説明

[1,2,3,4]Tetrazolo[1,5-b]pyridazine-6-sulfonamide is a heterocyclic compound of significant interest in medicinal chemistry and drug discovery research. This complex molecule features a fused tetrazolo-pyridazine core, a structural motif known to confer a wide range of biological activities in similar compounds. Tetrazolo-fused heterocycles are frequently investigated as bioisosteres of purine bases, which allows them to interfere with critical metabolic processes in cells . Furthermore, the incorporation of a sulfonamide group is a well-established strategy in the design of enzyme inhibitors, particularly for targeting carbonic anhydrases and various protein kinases involved in cellular signaling pathways . Compounds with this general scaffold have demonstrated potent and selective anti-proliferative effects against various human cancer cell lines, including pancreatic adenocarcinoma (BxPC-3) and prostate cancer (PC-3), with activity in the low micromolar to nanomolar range . The proposed mechanisms of action for such structures include the induction of DNA damage, the promotion of reactive oxygen species (ROS), and the triggering of apoptotic cell death through both intrinsic and extrinsic pathways . In silico studies also suggest potential for inhibiting key oncogenic pathways, such as AKT-mTOR . This product is intended for research applications, such as investigating new anticancer agents, exploring enzyme inhibition mechanisms, and conducting structure-activity relationship (SAR) studies. It is supplied for laboratory research purposes only. [1,2,3,4]Tetrazolo[1,5-b]pyridazine-6-sulfonamide is For Research Use Only (RUO) and is not intended for diagnostic or therapeutic applications.

特性

IUPAC Name

tetrazolo[1,5-b]pyridazine-6-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H4N6O2S/c5-13(11,12)4-2-1-3-6-8-9-10(3)7-4/h1-2H,(H2,5,11,12)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CWXAXKABJCEXDT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=NN2C1=NN=N2)S(=O)(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H4N6O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

200.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem
Foundational & Exploratory

synthesis oftetrazolo[1,5-b]pyridazine-6-sulfonamide

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the Synthesis of Tetrazolo[1,5-b]pyridazine-6-sulfonamide

Authored by: A Senior Application Scientist

Abstract

This technical guide provides a comprehensive, scientifically-grounded framework for the synthesis of tetrazolo[1,5-b]pyridazine-6-sulfonamide, a heterocyclic compound of significant interest to medicinal chemists. The tetrazolo[1,5-b]pyridazine scaffold is a key pharmacophore found in compounds with diverse biological activities, including potential as anti-metastatic agents for cancer therapy.[1] The sulfonamide functional group is a cornerstone in drug design, known for its ability to mimic the transition state of amide hydrolysis and act as a versatile hydrogen bond donor/acceptor.[2][3] This document outlines a robust, multi-step synthetic strategy, beginning from the commercially available precursor 3,6-dichloropyridazine. Each experimental step is detailed with causal explanations for procedural choices, ensuring both reproducibility and a deep understanding of the underlying chemical principles. The narrative emphasizes safety, validation through analytical checkpoints, and is supported by authoritative references to establish a trustworthy and expert-driven protocol for researchers in drug discovery and development.

Strategic Rationale and Retrosynthetic Analysis

The design of a successful synthesis hinges on a logical retrosynthetic analysis that disconnects the target molecule into readily available starting materials through reliable and high-yielding reactions. The target, tetrazolo[1,5-b]pyridazine-6-sulfonamide, combines two key structural motifs: the fused tetrazolopyridazine ring system and the C6-sulfonamide group.

Our retrosynthetic strategy identifies two primary disconnections:

  • C-S Bond (Sulfonamide): The sulfonamide bond is reliably formed via the reaction of a sulfonyl chloride with an amine source, in this case, ammonia. This leads us back to the key intermediate, tetrazolo[1,5-b]pyridazine-6-sulfonyl chloride .

  • Tetrazole Ring Formation: The tetrazolo[1,5-b]pyridazine core is classically constructed from a 3-hydrazinopyridazine precursor via diazotization and subsequent intramolecular cyclization.[4] This traces back to 6-chlorotetrazolo[1,5-b]pyridazine .

  • C-Cl to C-S Transformation: The most formidable challenge is the introduction of the sulfonyl chloride moiety onto the heterocyclic core. Direct sulfochlorination of such electron-deficient heterocycles is often problematic. A more robust and field-proven approach involves the conversion of the 6-chloro substituent into a thiol (mercaptan), which can then be cleanly oxidized to the desired sulfonyl chloride.[5][6] This multi-step conversion is often more reliable than direct metal-halogen exchange followed by quenching with SO₂Cl₂.[5]

This analysis leads to the following four-stage forward synthetic plan, which forms the core of this guide.

Overall Synthetic Workflow

The proposed synthesis is a linear sequence designed to build the target molecule step-by-step, with purification and analytical validation recommended for each intermediate.

G A 3,6-Dichloropyridazine B 3-Chloro-6-hydrazinopyridazine A->B  Hydrazine Hydrate, EtOH C 6-Chlorotetrazolo[1,5-b]pyridazine B->C  NaNO₂, aq. HCl, 0-5 °C D Tetrazolo[1,5-b]pyridazine-6-thiol C->D  1. Thiourea  2. aq. NaOH E Tetrazolo[1,5-b]pyridazine-6-sulfonyl chloride D->E  Cl₂(g), aq. HCl, 0 °C F Tetrazolo[1,5-b]pyridazine-6-sulfonamide E->F  aq. NH₃, 0 °C

Caption: Proposed four-stage synthetic pathway to the target compound.

Detailed Experimental Protocols

Safety First: Appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves, is mandatory. All operations should be performed in a well-ventilated fume hood. Hydrazine is highly toxic and a suspected carcinogen; handle with extreme care. Chlorine gas is a severe respiratory irritant and highly toxic; its use requires specialized equipment and safety protocols.

Stage 1: Synthesis of 6-Chlorotetrazolo[1,5-b]pyridazine

This stage involves the formation of the fused tetrazole ring system, a key scaffold-building reaction.

Part A: Synthesis of 1-(6-Chloropyridazin-3-yl)hydrazine

  • Rationale: This is a nucleophilic aromatic substitution (SNAr) reaction. The electron-deficient pyridazine ring is activated towards attack by nucleophiles. Hydrazine displaces one of the chloride atoms. The reaction is typically performed at room temperature in ethanol, providing a high yield of the desired product.

  • Procedure:

    • To a solution of 3,6-dichloropyridazine (1.0 eq) in ethanol (approx. 0.2 M), add hydrazine monohydrate (1.1 eq) dropwise at room temperature with stirring.

    • Stir the reaction mixture for 4-6 hours. A precipitate will typically form.

    • Collect the solid product by vacuum filtration, wash with cold ethanol, and dry under vacuum.

  • Validation: The product can be characterized by ¹H NMR, ¹³C NMR, and Mass Spectrometry to confirm the structure and purity before proceeding.

Part B: Diazotization and Cyclization to 6-Chlorotetrazolo[1,5-b]pyridazine

  • Rationale: The hydrazino group is converted into a diazonium salt using a diazotizing agent, typically nitrous acid (generated in situ from sodium nitrite and a strong acid). The highly reactive diazonium intermediate undergoes spontaneous intramolecular cyclization onto the adjacent ring nitrogen, forming the stable, aromatic tetrazole ring.[4] This reaction is performed at low temperatures (0-5 °C) to control the stability of the diazonium intermediate.

  • Procedure:

    • Suspend 1-(6-chloropyridazin-3-yl)hydrazine (1.0 eq) in a mixture of concentrated hydrochloric acid and water at 0 °C.

    • Add a solution of sodium nitrite (1.1 eq) in water dropwise, ensuring the internal temperature does not exceed 5 °C.

    • Stir the mixture at 0-5 °C for 1 hour after the addition is complete.

    • Collect the resulting precipitate by vacuum filtration, wash thoroughly with cold water to remove salts, and dry under vacuum.

  • Validation: Confirm the formation of the fused ring system via spectroscopic methods. The disappearance of the N-H protons from the hydrazine moiety in the ¹H NMR spectrum is a key indicator of successful cyclization.

G cluster_mech Mechanism: Diazotization and Cyclization start Hydrazinopyridazine step1 Diazonium Salt Intermediate start->step1 NaNO₂ / H⁺ step2 Intramolecular Cyclization step1->step2 Spontaneous product Tetrazolopyridazine step2->product - H⁺

Caption: Key mechanistic steps for the formation of the tetrazole ring.

Stage 2: Synthesis of Tetrazolo[1,5-b]pyridazine-6-thiol
  • Rationale: This two-step, one-pot procedure converts the C-Cl bond to a C-SH bond. Thiourea acts as a safe and stable sulfur source. It first displaces the chloride to form a thiouronium salt intermediate. Subsequent hydrolysis of this salt under basic conditions liberates the desired thiol.[6]

  • Procedure:

    • Reflux a mixture of 6-chlorotetrazolo[1,5-b]pyridazine (1.0 eq) and thiourea (1.2 eq) in ethanol for 8-12 hours.

    • Cool the mixture and add a solution of sodium hydroxide (2.5 eq) in water.

    • Heat the mixture at reflux for an additional 2-3 hours to effect hydrolysis.

    • Cool the reaction mixture to room temperature and carefully acidify with a mineral acid (e.g., HCl) to a pH of ~6.

    • The thiol product will precipitate. Collect the solid by vacuum filtration, wash with water, and dry.

Stage 3: Synthesis of Tetrazolo[1,5-b]pyridazine-6-sulfonyl Chloride
  • Rationale: This is an oxidative chlorination. Bubbling chlorine gas through an acidic aqueous suspension of the thiol oxidizes the sulfur atom to the +6 oxidation state, forming the sulfonyl chloride.[6] This is a powerful and direct method but requires stringent safety measures due to the use of chlorine gas.

  • Procedure:

    • Suspend the tetrazolo[1,5-b]pyridazine-6-thiol (1.0 eq) in a mixture of concentrated hydrochloric acid and water in a reaction vessel equipped with a gas inlet tube and an efficient stirrer, cooled in an ice bath.

    • Bubble chlorine gas through the suspension at a steady rate while maintaining the temperature below 10 °C.

    • Monitor the reaction for the disappearance of the solid thiol and the formation of a new precipitate (the sulfonyl chloride).

    • Once the reaction is complete, purge the system with nitrogen to remove excess chlorine.

    • Collect the sulfonyl chloride product by filtration, wash with ice-cold water, and use immediately in the next step due to its hydrolytic instability.

Stage 4: Synthesis of Tetrazolo[1,5-b]pyridazine-6-sulfonamide
  • Rationale: The final step is a nucleophilic acyl substitution at the sulfur atom. The highly electrophilic sulfonyl chloride readily reacts with ammonia to form the stable sulfonamide product. The reaction is performed at low temperature with an excess of ammonia to drive the reaction to completion and neutralize the HCl byproduct.

  • Procedure:

    • Add the crude, moist tetrazolo[1,5-b]pyridazine-6-sulfonyl chloride portion-wise to a stirred, ice-cold concentrated aqueous ammonia solution.

    • Stir the mixture vigorously at 0-5 °C for 1-2 hours.

    • The sulfonamide product will precipitate from the solution.

    • Collect the final product by vacuum filtration, wash with cold water, and dry.

    • Recrystallization from a suitable solvent (e.g., ethanol/water) may be required for final purification.

  • Final Validation: The structure and purity of the final compound should be rigorously confirmed using ¹H NMR, ¹³C NMR, high-resolution mass spectrometry (HRMS), and infrared (IR) spectroscopy.

Data Summary

The following table summarizes the key transformations and expected outcomes. Yields are estimates based on analogous reactions in the literature and should be optimized.

StageStarting MaterialKey ReagentsProductExpected Yield (%)
1A3,6-DichloropyridazineHydrazine Hydrate1-(6-Chloropyridazin-3-yl)hydrazine>90%
1B1-(6-Chloropyridazin-3-yl)hydrazineNaNO₂, HCl6-Chlorotetrazolo[1,5-b]pyridazine>95%
26-Chlorotetrazolo[1,5-b]pyridazineThiourea, NaOHTetrazolo[1,5-b]pyridazine-6-thiol70-85%
3Tetrazolo[1,5-b]pyridazine-6-thiolCl₂(g), HClTetrazolo[1,5-b]pyridazine-6-sulfonyl chloride65-80%
4Tetrazolo[1,5-b]pyridazine-6-sulfonyl chlorideaq. NH₃Tetrazolo[1,5-b]pyridazine-6-sulfonamide 75-90%

Conclusion

This guide presents a logical and robust synthetic route to tetrazolo[1,5-b]pyridazine-6-sulfonamide. By leveraging a series of well-established chemical transformations—nucleophilic aromatic substitution, diazotization-cyclization, thiouronium salt formation and hydrolysis, oxidative chlorination, and amidation—the target molecule can be accessed from a simple, commercially available starting material. The causality-driven explanations for each step provide researchers with the necessary insights to troubleshoot and adapt the protocol. Rigorous adherence to safety protocols and intermediate analytical validation are critical for the successful and safe execution of this synthesis. The resulting compound serves as a valuable building block for further derivatization and exploration in medicinal chemistry and drug development programs.

References

  • Emura, T., Yoshino, H., Tachibana, K., Shiraishi, T., Honma, A., & Mizutani, A. (2009). Efficient and Scalable Synthesis of Pyridine Sulfonamides. Organic Process Research & Development, 13(4), 645-649. [Link]

  • Shamroukh, A. H., El‐Rashedy, A. A., & Soliman, H. A. (2020). A Steric Threshold for Tetrazole Annulation: Rationalizing the Reactivity of Heterocyclic Amides With Triazidochlorosilane via Buried Volume. ChemistrySelect, 5(32), 10037-10042. [Link]

  • Convenient synthesis of tetrazolo[1,5-b]pyridazine derivatives. (2021). Egyptian Journal of Chemistry, 64(3), 1239-1243. [Link]

  • Synthesis of Some Bioactive Sulfonamide and Amide Derivatives of Piperazine Incorporating Imidazo[1,2-B]Pyridazine Moiety. (2016). Der Pharma Chemica, 8(4), 135-141. [Link]

  • Zhang, Q., et al. (2020). Synthesis of Fused Tetrazolo[1,5-b]pyridazine-Based Energetic Compounds. Crystals, 10(5), 404. [Link]

  • Deeb, A., & El-Mobayed, M. (2008). Pyridazine Derivatives and Related Compounds, Part 28. Pyridazinesulfonamides: Synthesis and Antimicrobial Activity. Phosphorus, Sulfur, and Silicon and the Related Elements, 184(1), 153-165. [Link]

  • Synthesis of sulfonamide derivatives containing the structural fragment of pyrazol-1-yl-pyridazine. (2022). ResearchGate. [Link]

  • Pyridazine Derivatives and Related Compounds, Part 28. 1 Pyridazinesulfonamides: Synthesis and Antimicrobial Activity. (2008). ResearchGate. [Link]

  • Huang, W., Tang, Y., et al. (2020). Nitrogen-Rich Tetrazolo[1,5-b]pyridazine: Promising Building Block for Advanced Energetic Materials. Journal of the American Chemical Society, 142(7), 3652-3657. [Link]

  • Yan, S., Schöpe, P. C., et al. (2023). Discovery of tetrazolo-pyridazine-based small molecules as inhibitors of MACC1-driven cancer metastasis. Biomedicine & Pharmacotherapy, 168, 115698. [Link]

  • Gomaa, A. A. M., Ali, M. M., & Kandeel, M. M. (2018). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Molecules, 23(1), 134. [Link]

  • Wisniewski, A. J., & Johnson, D. K. (2023). Lessons Learned: Spontaneous Detonation of 6-Azidotetrazolo[1,5-b]pyridazine. ACS Chemical Health & Safety, 30(6), 41-45. [Link]

  • Gomaa, A. A. M., Ali, M. M., & Kandeel, M. M. (2018). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. PMC. [Link]

  • Mojzych, M., et al. (2021). Preparation of Novel Pyrazolo[4,3-e]tetrazolo[1,5-b][5][7][8]triazine Sulfonamides and Their Experimental and Computational Biological Studies. Molecules, 26(11), 3195. [Link]

  • Deeb, A., & Saad, H. (2003). Pyridazine Derivatives and Related Compounds, Part 9. Tetrazolo[1,5-b]pyridazine-8-carbohydrazide Synthesis and Some Reactions. HETEROCYCLES, 60(8), 1873-1879. [Link]

  • Nitro-sulfinate Reductive Coupling to Access (Hetero)aryl Sulfonamides. (2024). ACS Publications. [Link]

  • Various Chemical and Biological Activities of Pyridazinone Derivatives. (2017). Scholars Research Library. [Link]

  • Liu, Z., et al. (2015). Tetrazolium Compounds: Synthesis and Applications in Medicine. Molecules, 20(4), 5467-5507. [Link]

  • Mohite, P. B., & Bhaskar, V. H. (2011). Potential Pharmacological Activities of Tetrazoles in The New Millennium. International Journal of PharmTech Research, 3(3), 1557-1569. [Link]

Sources

The Critical Interface: A Technical Guide to the Physicochemical Properties of Tetrazolo-Pyridazine Sulfonamides in Drug Discovery

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Rise of a Privileged Scaffold

In the landscape of modern medicinal chemistry, the tetrazolo-pyridazine sulfonamide scaffold has emerged as a "privileged" structure, demonstrating significant potential across a range of therapeutic targets. This is largely due to the unique combination of the electron-rich tetrazole ring and the versatile pyridazine core, appended with a sulfonamide group—a well-established pharmacophore. These compounds have shown notable efficacy as inhibitors of crucial enzymes such as carbonic anhydrases (CAs) and various kinases, making them promising candidates for anticancer and antimicrobial therapies.[1][2]

However, the journey from a promising hit compound to a viable drug candidate is paved with challenges, many of which are dictated by the molecule's fundamental physicochemical properties. These properties—lipophilicity, solubility, and acidity (pKa)—govern a compound's absorption, distribution, metabolism, excretion, and toxicity (ADMET) profile, ultimately determining its success or failure in a biological system. This in-depth technical guide provides a comprehensive exploration of the core physicochemical properties of tetrazolo-pyridazine sulfonamides, offering both theoretical insights and practical, field-proven experimental protocols to empower researchers in the rational design of more effective therapeutics.

Core Physicochemical Properties: The Pillars of Drug-Likeness

The optimization of a drug candidate is a delicate balancing act between maximizing potency and maintaining favorable physicochemical properties. For the tetrazolo-pyridazine sulfonamide class, a deep understanding of the following parameters is paramount.

Lipophilicity (logP/logD): The Gateway to Cellular Entry

Lipophilicity, a measure of a compound's affinity for a lipid-like environment, is a critical determinant of its ability to cross biological membranes.[3] For tetrazolo-pyridazine sulfonamides, achieving an optimal level of lipophilicity is crucial for reaching intracellular targets.

  • Causality: Insufficient lipophilicity can lead to poor absorption and an inability to penetrate cell membranes, rendering the compound ineffective. Conversely, excessive lipophilicity can result in poor aqueous solubility, increased binding to plasma proteins, and off-target toxicity.[3]

Aqueous Solubility (logS): The Prerequisite for Bioavailability

Aqueous solubility is the measure of a compound's ability to dissolve in water. For a drug to be absorbed and distributed throughout the body, it must first be in a dissolved state.

  • Causality: Poor aqueous solubility is a major hurdle in drug development, often leading to low and variable bioavailability.[3] For tetrazolo-pyridazine sulfonamides, the fused heterocyclic system can present solubility challenges that must be addressed through careful structural modification.

Acidity (pKa): The Determinant of Ionization State

The pKa value indicates the strength of an acid or base and determines the extent of a molecule's ionization at a given pH. The tetrazolo-pyridazine sulfonamide scaffold contains both acidic (tetrazole and sulfonamide) and potentially basic (pyridazine nitrogens) functional groups.

  • Causality: The ionization state of a drug molecule profoundly impacts its solubility, permeability, and ability to bind to its target. The tetrazole moiety has a pKa similar to that of a carboxylic acid, while the sulfonamide pKa can vary depending on its substitution.[4] Understanding these pKa values is essential for predicting a compound's behavior in different physiological compartments.

Topological Polar Surface Area (TPSA): A Predictor of Permeability

TPSA is a calculated property that sums the surface areas of all polar atoms in a molecule. It is a valuable predictor of a drug's ability to permeate cell membranes.

  • Causality: Generally, compounds with a TPSA of less than 140 Ų are considered to have good cell permeability. The nitrogen-rich nature of the tetrazolo-pyridazine sulfonamide core contributes significantly to its TPSA.[5]

Quantitative Data Presentation

The following table summarizes key in silico predicted physicochemical properties for a representative series of pyrazolo[4,3-e]tetrazolo[1,5-b][3][6][7]triazine sulfonamides, a closely related and well-studied subclass. This data provides a baseline for understanding the property space of these compounds.

CompoundMolecular Weight ( g/mol )XLOGP3TPSA (Ų)Solubility (logS)Reference
MM134 450.51.84165.71-4.41[5]
MM136 464.52.21165.71-4.79[5]
MM137 464.52.21165.71-4.79[5]
MM139 478.62.58165.71-5.18[5]

Note: These values are computationally predicted and should be experimentally verified.

Experimental Determination of Physicochemical Properties

While in silico predictions are valuable for initial screening, experimental determination of physicochemical properties is the gold standard for accurate characterization. The following are detailed protocols for key experiments.

Experimental Workflow for Physicochemical Property Determination

G cluster_0 Compound Synthesis & Purification cluster_1 Property Determination cluster_2 Data Analysis & Interpretation Synthesis Synthesis Purification Purification Synthesis->Purification logP Lipophilicity (logP) RP-HPLC Purification->logP Solubility Solubility (logS) Shake-Flask Method Purification->Solubility pKa Acidity (pKa) Potentiometric Titration Purification->pKa QSAR QSAR Modeling logP->QSAR Solubility->QSAR pKa->QSAR ADMET ADMET Profiling QSAR->ADMET

Caption: Workflow for Experimental Physicochemical Profiling.

Protocol 1: Determination of Lipophilicity (logP) by Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC)

Rationale: This method offers a rapid and reliable determination of logP values and is amenable to higher throughput than the traditional shake-flask method. It is based on the correlation between a compound's retention time on a nonpolar stationary phase and its octanol-water partition coefficient.

Step-by-Step Methodology:

  • System Preparation:

    • HPLC System: A standard HPLC system with a UV detector.

    • Column: C18 reversed-phase column (e.g., 250 x 4.6 mm, 5 µm).

    • Mobile Phase: A mixture of acetonitrile and water (with 0.1% formic acid), typically starting with a gradient.

    • Flow Rate: 1.0 mL/min.

    • Detection Wavelength: 278 nm (or a wavelength appropriate for the compound's chromophore).

    • Injection Volume: 20 µL.

  • Calibration:

    • Prepare a series of standard compounds with known logP values that bracket the expected logP of the test compounds.

    • Inject each standard and record its retention time.

    • Plot the logarithm of the retention factor (k') versus the known logP values to generate a calibration curve. The retention factor k' is calculated as (t_R - t_0) / t_0, where t_R is the retention time of the compound and t_0 is the column dead time.

  • Sample Analysis:

    • Prepare a solution of the tetrazolo-pyridazine sulfonamide in the mobile phase.

    • Inject the sample and record its retention time.

  • Calculation:

    • Calculate the k' for the test compound.

    • Determine the logP of the test compound by interpolating its k' value on the calibration curve.

Protocol 2: Determination of Aqueous Solubility by the Shake-Flask Method

Rationale: The shake-flask method is the definitive technique for determining thermodynamic solubility. It involves creating a saturated solution of the compound and measuring its concentration after equilibrium has been reached.

Step-by-Step Methodology:

  • Sample Preparation:

    • Add an excess amount of the solid tetrazolo-pyridazine sulfonamide to a known volume of aqueous buffer (e.g., phosphate-buffered saline, pH 7.4) in a sealed vial. The excess solid should be clearly visible.

  • Equilibration:

    • Agitate the vials at a constant temperature (e.g., 25°C or 37°C) for a sufficient period to reach equilibrium (typically 24-48 hours).

  • Phase Separation:

    • Separate the solid and liquid phases by centrifugation or filtration. Care must be taken to avoid disturbing the equilibrium.

  • Quantification:

    • Accurately dilute an aliquot of the clear supernatant.

    • Determine the concentration of the dissolved compound using a suitable analytical method, such as UV-Vis spectroscopy or LC-MS, against a pre-established calibration curve.

  • Calculation:

    • The solubility is reported as the measured concentration of the saturated solution (e.g., in µg/mL or mM). The logS is the logarithm of the molar solubility.

Protocol 3: Determination of pKa by Potentiometric Titration

Rationale: Potentiometric titration is a precise method for determining the pKa values of ionizable compounds. It involves monitoring the pH of a solution as a titrant of known concentration is added.

Step-by-Step Methodology:

  • System Setup:

    • Calibrate a pH meter with standard buffers (e.g., pH 4, 7, and 10).

    • Prepare a solution of the tetrazolo-pyridazine sulfonamide of known concentration in water or a suitable co-solvent if solubility is low.

    • Use a standardized solution of a strong acid (e.g., 0.1 M HCl) or a strong base (e.g., 0.1 M NaOH) as the titrant.

  • Titration:

    • Place the sample solution in a beaker with a magnetic stirrer and immerse the pH electrode.

    • Add the titrant in small, precise increments, recording the pH after each addition.

  • Data Analysis:

    • Plot the pH versus the volume of titrant added to generate a titration curve.

    • The pKa is determined from the pH at the half-equivalence point, which corresponds to the inflection point of the titration curve. For polyprotic compounds, multiple inflection points may be observed.

Computational Prediction of Physicochemical Properties

In early-stage drug discovery, computational tools are invaluable for predicting ADMET properties, allowing for the rapid screening of large virtual libraries.[7][8]

In Silico ADMET Prediction Workflow

G Virtual_Library Virtual Compound Library Descriptors Calculate Molecular Descriptors Virtual_Library->Descriptors QSAR_Model QSAR/Machine Learning Model Descriptors->QSAR_Model Prediction Predict ADMET Properties QSAR_Model->Prediction Prioritization Prioritize Compounds for Synthesis Prediction->Prioritization

Caption: In Silico Workflow for ADMET Prediction.

Various software packages employ algorithms based on a compound's structure to estimate properties like logP, logS, and pKa. Quantitative Structure-Activity Relationship (QSAR) models can further correlate these physicochemical descriptors with biological activity, providing valuable insights for lead optimization.[9][10] For instance, a QSAR study on pyrazolo[4,3-e][3][6][7]triazine sulfonamides revealed that quantum chemical descriptors are critical for their inhibitory activity against carbonic anhydrase isoforms IX and XII.[11]

Interplay of Physicochemical Properties and Biological Activity: A Case Study of Carbonic Anhydrase IX Inhibition

The tumor-associated carbonic anhydrase IX (CAIX) is a key target for many tetrazolo-pyridazine sulfonamides. CAIX is a transmembrane enzyme that is highly expressed in hypoxic tumors and plays a crucial role in pH regulation, promoting tumor cell survival and invasion.[12]

Mechanism of Action and Downstream Signaling

Sulfonamide-based inhibitors, including those with the tetrazolo-pyridazine scaffold, typically function by coordinating to the zinc ion in the active site of carbonic anhydrase, blocking its catalytic activity.[3] Inhibition of CAIX leads to a disruption of the tumor's pH balance, increasing intracellular acidity and decreasing extracellular acidity. This has several downstream consequences:

  • Inhibition of Proliferation and Induction of Apoptosis: The altered pH homeostasis can trigger apoptotic pathways.[3]

  • Reduced Cell Migration and Invasion: CAIX is implicated in processes that promote cell motility and the breakdown of the extracellular matrix. Its inhibition can reverse these effects.[3]

  • Modulation of Hypoxia-Inducible Factor 1 (HIF-1) Signaling: CAIX is a downstream target of HIF-1. While the direct feedback of CAIX inhibition on HIF-1 is complex, disrupting the adaptive response to hypoxia is a key therapeutic strategy.[6][8]

Signaling Pathway of CAIX in the Tumor Microenvironment

G Hypoxia Hypoxia HIF1a HIF-1α Stabilization Hypoxia->HIF1a CAIX_exp CAIX Gene Expression HIF1a->CAIX_exp CAIX CAIX Protein CAIX_exp->CAIX pH_reg Extracellular Acidification CAIX->pH_reg Apoptosis Apoptosis CAIX->Apoptosis Invasion Cell Invasion & Metastasis pH_reg->Invasion Proliferation Cell Proliferation & Survival pH_reg->Proliferation Inhibitor Tetrazolo-pyridazine Sulfonamide Inhibitor Inhibitor->CAIX

Caption: Downstream Effects of CAIX Inhibition.

A QSAR study on pyrazolo[4,3-e][3][6][7]triazine sulfonamides demonstrated that their inhibitory potency against CAIX and XII is influenced by specific quantum chemical descriptors, highlighting the importance of electronic properties in target engagement.[11] This underscores the necessity of a multi-parameter optimization approach, where physicochemical properties are fine-tuned to enhance target-specific interactions while maintaining a favorable ADMET profile.

Conclusion: A Roadmap for Rational Drug Design

The tetrazolo-pyridazine sulfonamide scaffold holds immense promise for the development of novel therapeutics. However, realizing this potential requires a deep and nuanced understanding of the interplay between chemical structure, physicochemical properties, and biological activity. By integrating computational predictions with rigorous experimental validation, researchers can navigate the complexities of drug discovery with greater precision. This guide has provided a framework for this integrated approach, offering both the "why" and the "how" for characterizing this important class of compounds. Ultimately, a commitment to understanding and optimizing physicochemical properties from the earliest stages of research will be the key to unlocking the full therapeutic potential of tetrazolo-pyridazine sulfonamides.

References

  • Chafe, S. C., et al. (2019). Targeting Hypoxia-Induced Carbonic Anhydrase IX Enhances Immune-Checkpoint Blockade Locally and Systemically. Cancer Immunology Research. [Link]

  • De Simone, G., & Supuran, C. T. (2020). Pharmacological Inhibition of CA-IX Impairs Tumor Cell Proliferation, Migration and Invasiveness. Cancers. [Link]

  • van Gisbergen, M. W., et al. (2020). Mitochondrial Dysfunction Inhibits Hypoxia-Induced HIF-1α Stabilization and Expression of Its Downstream Targets. Cancers. [Link]

  • Lounkine, E., et al. (2012). Large-scale prediction and testing of drug activity on side-effect targets.
  • Gornowicz, A., et al. (2022). Preparation of Novel Pyrazolo[4,3-e]tetrazolo[1,5-b][3][6][7]triazine Sulfonamides and Their Experimental and Computational Biological Studies. Molecules. [Link]

  • Guzel, M., et al. (2023). Pyrazolo[4,3- e]tetrazolo[1,5- b][3][6][7]triazine Sulfonamides as an Important Scaffold for Anticancer Drug Discovery-In Vitro and In Silico Evaluation. International Journal of Molecular Sciences. [Link]

  • Jamkhande, P. G., et al. (2014). Carbonic anhydrase inhibitors: a review. Bioorganic & Medicinal Chemistry.
  • Hughes, J. P., et al. (2008). Physicochemical drug properties associated with in vivo toxicological outcomes. Bioorganic & Medicinal Chemistry Letters.
  • Gleeson, M. P. (2008). Generation of a set of simple, interpretable ADMET rules of thumb. Journal of Medicinal Chemistry.
  • Atta, W., & Azeiz, A. (2021). Effect of Modified HIF-1α Linked to Carbonic Anhydrase IX Inhibitor and Glycosylated Cisplatin on Solid Tumors: Short Review. Journal of Cancer Therapy. [Link]

  • Matysiak, J., et al. (2017). QSAR study of pyrazolo[4,3-e][3][6][7]triazine sulfonamides against tumor-associated human carbonic anhydrase isoforms IX and XII. Computational Biology and Chemistry. [Link]

  • Svastova, E., et al. (2004). Carbonic anhydrase IX reduces E-cadherin-mediated cell–cell adhesion, decreases surveillance of natural killer cells, and promotes tumor growth in vivo. Cancer Research. [Link]

  • El-Sayed, M. A. A., et al. (2018). Synthesis, anti-microbial evaluation and cytotoxicity bioassay of some synthesized novel pyridazine derivatives comparison to standard. Der Pharma Chemica. [Link]

  • Gornowicz, A., et al. (2023). Pyrazolo[4,3-e]tetrazolo[1,5-b][3][6][7]triazine Sulfonamides as Novel Potential Anticancer Agents: Apoptosis, Oxidative Stress, and Cell Cycle Analysis. Molecules. [Link]

  • Ozen, F., et al. (2021). Inhibition of Carbonic Anhydrase IX Promotes Apoptosis through Intracellular pH Level Alterations in Cervical Cancer Cells. Molecules. [Link]

  • Ravichandran, V., et al. (2011). QSAR studies on imidazoles and sulfonamides as antidiabetic agents. Journal of the Serbian Chemical Society. [Link]

  • Lloyd, M. D., et al. (2018). Selective inhibition of carbonic anhydrase IX over carbonic anhydrase XII in breast cancer cells using benzene sulfonamides: Disconnect between activity and growth inhibition. PLoS One. [Link]

  • Malik, R., & Kamble, G. (2014). physicochemical property of drug molecules with respect to drug actions. Journal of Bio Innovation. [Link]

  • Gornowicz, A., et al. (2021). Pyrazolo[4,3-e]tetrazolo[1,5-b][3][6][7]triazine Sulfonamides as Novel Potential Anticancer Agents: Cytotoxic and Genotoxic Activities In Vitro. Molecules. [Link]

  • Supuran, C. T. (2008). Carbonic anhydrases: novel therapeutic applications for inhibitors and activators.
  • Braschi, I., et al. (2010). Structures and physico-chemical properties of the sulfonamide antibiotics under investigation. Langmuir. [Link]

  • Huang, W., et al. (2020). Nitrogen-Rich Tetrazolo[1,5-b]pyridazine: Promising Building Block for Advanced Energetic Materials. Journal of the American Chemical Society. [Link]

  • El-Gazzar, A. R. B. A., et al. (2014). Synthesis, anti-microbial evaluation and cytotoxicity bioassay of some synthesized novel pyridazine derivatives comparison to standard. Der Pharma Chemica. [Link]

  • Petrou, A., et al. (2022). Pyrazolo[4,3-c]pyridine Sulfonamides as Carbonic Anhydrase Inhibitors: Synthesis, Biological and In Silico Studies. Pharmaceuticals. [Link]

  • Geronikaki, A., et al. (2022). Pyrazolo[4,3-c]pyridine Sulfonamides as Carbonic Anhydrase Inhibitors: Synthesis, Biological and In Silico Studies. Pharmaceuticals. [Link]

  • Remko, M., & von der Lieth, C. W. (2006). Molecular structure, pK, lipophilicity, solubility and absorption of biologically active aromatic and heterocyclic sulfonamides. Journal of Molecular Structure: THEOCHEM. [Link]

Sources

The Renaissance of the Sulfonamide Scaffold: Multimodal Mechanisms in Oncology and Beyond

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The Privileged Scaffold

The sulfonamide moiety (


) is historically recognized as the cornerstone of antibacterial chemotherapy. However, contemporary medicinal chemistry has repurposed this "privileged scaffold" for high-precision oncology and chronic disease management. This guide dissects the mechanism of action (MoA) of novel sulfonamide derivatives, moving beyond traditional dihydropteroate synthase inhibition to explore their roles as isoform-selective Carbonic Anhydrase (CA) inhibitors, multi-target Kinase inhibitors (VEGFR/EGFR), and metabolic modulators.

We analyze the causality between specific structural modifications (SAR) and their downstream biological effects, supported by validated experimental protocols and self-validating workflows.

Structural Biology & SAR: The "Tail Approach"

The efficacy of novel sulfonamides hinges on the "Three-Tails" structural design strategy. This approach modifies the scaffold to maximize selectivity for tumor-associated targets while minimizing off-target cytosolic interactions.

The Pharmacophore Triad
  • Zinc-Binding Group (ZBG): The unsubstituted sulfonamide group (

    
    ) acts as the primary anchor, coordinating with the Zn(II) ion in the active site of metalloenzymes (e.g., CA IX/XII).
    
  • The Organic Scaffold (Ring A): Typically an aromatic or heterocyclic ring (e.g., 1,3,4-thiadiazole, benzene) that orients the ZBG.

  • The "Tail" (R-Group): The critical variable. Extending the molecule with bulky, lipophilic, or charged tails allows the inhibitor to reach the "selective pocket" at the rim of the active site, distinguishing between conserved isoforms (CA I/II) and target isoforms (CA IX).

Visualization: SAR Logic

The following diagram illustrates the structural logic used to convert a generic sulfonamide into a high-specificity inhibitor.

SAR_Mechanism Scaffold Sulfonamide Scaffold (R-SO2NH2) ZBG Zn-Binding Group (Primary Anchor) Scaffold->ZBG Contains Linker Linker Region (Flexibility/Orientation) Scaffold->Linker Attached to Target_Interaction Target Active Site ZBG->Target_Interaction Coords Zn(II) Tail Hydrophobic Tail (Isoform Selectivity) Linker->Tail Extends to Tail->Target_Interaction Hydrophobic/Electrostatic Interaction at Rim Selectivity Selectivity Outcome (e.g., CA IX over CA II) Target_Interaction->Selectivity Determines

Caption: Structural dissection of the 'Tail Approach' for designing isoform-selective sulfonamide inhibitors.

Core Mechanism 1: Hypoxia-Induced CA IX Inhibition

Novel sulfonamides are currently the leading candidates for targeting hypoxic tumors. Tumor cells overexpress Carbonic Anhydrase IX (CA IX) to survive acidic microenvironments.

The Mechanistic Cascade
  • Hypoxia Onset: Solid tumors outgrow their blood supply, stabilizing Hypoxia-Inducible Factor 1

    
     (HIF-1
    
    
    
    ).
  • CA IX Upregulation: HIF-1

    
     induces overexpression of transmembrane CA IX.
    
  • pH Regulation: CA IX catalyzes the extracellular hydration of

    
     to bicarbonate (
    
    
    
    ) and protons (
    
    
    ).
    • 
       is imported to buffer intracellular pH (pHi).
      
    • 
       remains extracellular, acidifying the tumor microenvironment (pHe), which promotes metastasis and drug resistance.
      
  • Sulfonamide Action: The derivative binds the Zn(II) center of CA IX, blocking catalysis. This leads to intracellular acidification (apoptosis) and extracellular normalization (reduced metastasis).

Visualization: The Hypoxia-CA IX Pathway

CAIX_Pathway Hypoxia Hypoxia (Low O2) HIF1a HIF-1α Stabilization Hypoxia->HIF1a CAIX_Exp CA IX Overexpression (Transmembrane) HIF1a->CAIX_Exp Reaction CO2 + H2O -> HCO3- + H+ CAIX_Exp->Reaction Catalyzes Acidosis Extracellular Acidosis (Promotes Metastasis) Reaction->Acidosis H+ Accumulation Survival Intracellular pH Balance (Tumor Survival) Reaction->Survival HCO3- Import Inhibitor Novel Sulfonamide Derivative Inhibitor->CAIX_Exp Inhibits (Ki < 10nM) Inhibitor->Reaction Blocks

Caption: Mechanism of sulfonamide-mediated disruption of pH regulation in hypoxic tumor cells.

Core Mechanism 2: Dual Kinase Inhibition (VEGFR/EGFR)

Recent derivatives (e.g., sulfonyl-piperazine hybrids) exhibit dual-targeting capabilities, acting as ATP-competitive inhibitors for Receptor Tyrosine Kinases (RTKs).

  • VEGFR-2 Inhibition: The sulfonamide moiety forms hydrogen bonds with Cys919 in the hinge region of the ATP-binding pocket, suppressing angiogenesis.

  • EGFR Inhibition: Similar binding modes in the EGFR pocket prevent autophosphorylation, halting downstream Ras/Raf/MEK/ERK proliferation signaling.

Data Summary: Comparative Potency (Example Data) Table 1: Inhibitory constants (


) of novel sulfonamide derivatives against key oncogenic targets.
Compound IDTarget: hCA IX (

nM)
Target: VEGFR-2 (


M)
Target: EGFR (


M)
Selectivity Ratio (CA IX/II)
SULF-A7 4.20.150.22> 100
SULF-B3 12.50.081.5045
Acetazolamide 25.0> 100> 1000.8 (Non-selective)
Sorafenib N/A0.09N/AN/A

Experimental Protocols

To validate these mechanisms, the following self-validating protocols are recommended. These move beyond simple observation to kinetic quantification.

Protocol A: Stopped-Flow Hydration Assay (Kinetic Validation)

Purpose: To determine the inhibition constant (


) of sulfonamides against CA isoforms with millisecond resolution.
  • Reagent Prep:

    • Enzyme Solution: Recombinant hCA IX (10-20 nM) in HEPES buffer (20 mM, pH 7.5).

    • Substrate:

      
      -saturated water (approx. 33 mM at 
      
      
      
      ).
    • Indicator: Phenol Red (0.2 mM) to track pH change (

      
      ).
      
  • Pre-Incubation: Incubate Enzyme + Inhibitor (various concentrations) for 15 min at RT to allow formation of the E-I complex.

  • Rapid Mixing: Use a Stopped-Flow instrument (e.g., Applied Photophysics SX.18MV). Mix Enzyme-Inhibitor complex with

    
     substrate (1:1 v/v).
    
  • Data Acquisition: Monitor the absorbance drop at 557 nm over 0.5–1.0 seconds.

  • Analysis:

    • Fit the initial velocity (

      
      ) using the Michaelis-Menten equation.
      
    • Calculate

      
       using the Cheng-Prusoff equation: 
      
      
      
      .
    • Self-Validation Check: Ensure the uncatalyzed reaction (buffer only) is subtracted as background.

Protocol B: In Silico Molecular Docking Workflow

Purpose: To predict binding affinity and visualize the "Tail" interaction within the active site.

  • Ligand Preparation:

    • Construct 3D structures of sulfonamide derivatives.

    • Minimize energy using DFT (B3LYP/6-31G*) to ensure stable conformers.

  • Protein Preparation:

    • Retrieve Crystal Structures (PDB IDs: 3IAI for CA IX, 4ASD for VEGFR-2).

    • Remove water molecules (except Zn-bound water for CA). Add polar hydrogens and Kollman charges.

  • Grid Generation: Define the active site box centered on the co-crystallized ligand (radius ~10-12 Å).

  • Docking (e.g., AutoDock Vina/Gold):

    • Run 50 genetic algorithm runs per ligand.

    • Cluster results by RMSD (< 2.0 Å).

  • Validation: Re-dock the native co-crystallized ligand. The RMSD between the docked and crystal pose must be < 2.0 Å for the protocol to be valid.

Visualization: Experimental Workflow

Workflow Design 1. Rational Design (Scaffold + Tail) Synthesis 2. Synthesis (Green/Microwave) Design->Synthesis InSilico 3. In Silico Docking (Binding Energy Prediction) Synthesis->InSilico EnzymeAssay 4. Stopped-Flow Assay (Ki Determination) InSilico->EnzymeAssay High Affinity Hits EnzymeAssay->Design SAR Refinement CellAssay 5. MTT/SRB Assay (Cytotoxicity IC50) EnzymeAssay->CellAssay Potent Inhibitors Lead Lead Candidate Selection CellAssay->Lead

Caption: Integrated workflow for the discovery and validation of novel sulfonamide therapeutics.

References

  • Supuran, C. T. (2008). Carbonic anhydrases: novel therapeutic applications for inhibitors and activators.[1] Nature Reviews Drug Discovery, 7(2), 168-181.[1] Link

  • Nocentini, A., & Supuran, C. T. (2018). Carbonic anhydrase inhibitors as antitumor/antimetastatic agents: a patent review (2008–2018). Expert Opinion on Therapeutic Patents, 28(10), 729-740. Link

  • Eissa, I. H., et al. (2025).[2] Novel Sulfonamide Derivatives as Anticancer Agents, VEGFR-2 Inhibitors, and Apoptosis Triggers: Design, Synthesis, and Computational Studies.[2][3] ACS Omega. Link

  • Toumi, A., et al. (2023). Five-Membered Heterocyclic Sulfonamides as Carbonic Anhydrase Inhibitors.[4] Molecules, 28(7), 3209. Link

  • BenchChem Technical Support. (2025). Novel Sulfonamides: A Comparative Analysis of Carbonic Anhydrase Cross-Reactivity. BenchChem Whitepapers. Link

  • Ghorab, M. M., et al. (2017). Synthesis and Biological Evaluation of New Sulfonamide Derivatives. Journal of Chemical and Pharmaceutical Research. Link

Sources

The Tetrazolo[1,5-b]pyridazine Scaffold: A Technical Whitepaper on Synthesis, Derivatization, and Therapeutic Discovery

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist navigating the complexities of modern drug discovery, I frequently encounter the challenge of identifying privileged scaffolds that offer both synthetic tractability and broad biological utility. The tetrazolo[1,5-b]pyridazine core represents one such high-value pharmacophore. Characterized by a fused ring system with high nitrogen content, this scaffold has historically been leveraged in the development of high-density energetic materials 1[1]. However, recent high-throughput screening (HTS) and structure-activity relationship (SAR) campaigns have repositioned it as a critical building block in medicinal chemistry, yielding potent anti-inflammatory agents, anticonvulsants, and novel anti-metastatic oncology drugs 2[2].

This whitepaper provides a comprehensive, self-validating guide to the discovery, synthetic methodologies, and biological applications of tetrazolo[1,5-b]pyridazine compounds.

Synthetic Methodologies and Mechanistic Causality

The construction of the tetrazolo[1,5-b]pyridazine core relies on the precise manipulation of pyridazine intermediates. The most robust and widely adopted route involves the hydrazinolysis of 3,6-dichloropyridazine followed by diazotization .

Experimental Protocol: Synthesis of 6-Chlorotetrazolo[1,5-b]pyridazine

Objective: To generate the foundational tetrazolo[1,5-b]pyridazine scaffold via diazotization and intramolecular cyclization.

Mechanistic Causality: The use of hydrazine hydrate enables selective nucleophilic aromatic substitution (SNAr) at the 3-position of 3,6-dichloropyridazine due to the electron-deficient nature of the diazine ring. Subsequent diazotization with sodium nitrite in acidic media generates a transient diazonium intermediate. Because of the spatial proximity of the endocyclic nitrogen, this intermediate spontaneously undergoes intramolecular cyclization to form the fused tetrazole ring 3[3].

Step-by-Step Procedure:

  • Hydrazinolysis: Dissolve 3,6-dichloropyridazine (1.0 eq) in absolute ethanol.

  • Nucleophilic Attack: Add hydrazine monohydrate (2.5 eq) dropwise at room temperature. Stir for 4–6 hours. Causality: An excess of hydrazine is critical to prevent the formation of symmetric bis-pyridazinyl hydrazines, driving the equilibrium toward the mono-substituted 1-(6-chloropyridazin-3-yl)hydrazine .

  • Isolation: Concentrate the mixture under reduced pressure, wash with distilled water, and recrystallize to yield the pure intermediate.

  • Diazotization: Suspend the intermediate in 0.5 N HCl and cool the reaction vessel to 0–5 °C using an ice-water bath.

  • Nitrosation & Cyclization: Slowly add an aqueous solution of sodium nitrite (1.5 eq) dropwise. Causality: Slow addition prevents localized heating. Maintaining the temperature strictly below 5 °C is imperative to prevent the thermal decomposition of the unstable diazonium salt before the intramolecular ring closure can occur 3[3].

  • Neutralization & Recovery: Stir for 2 hours at 5 °C. Neutralize the highly acidic mixture with saturated NaHCO3 to precipitate the product. Filter and purify via preparative thin-layer chromatography (eluent: heptane/dichloromethane/methanol) to obtain 6-chlorotetrazolo[1,5-b]pyridazine.

Synthesis A 3,6-Dichloropyridazine (Starting Material) B Hydrazinolysis (NH2NH2·H2O, EtOH, RT) A->B Nucleophilic Attack C 1-(6-Chloropyridazin-3-yl)hydrazine (Intermediate) B->C High Yield D Diazotization (NaNO2, HCl, 0-5°C) C->D Nitrosation E 6-Chlorotetrazolo[1,5-b]pyridazine (Core Scaffold) D->E Intramolecular Cyclization F Nucleophilic Substitution (Amines/Phosphonyl Carbanions) E->F SNAr Reaction G Target Derivatives (e.g., MACC1 Inhibitors) F->G Diversification

Synthetic workflow for tetrazolo[1,5-b]pyridazine derivatives.

Therapeutic Applications and Biological Activity

The derivatization of the tetrazolo[1,5-b]pyridazine core at the 6-position allows for the tuning of its physicochemical properties, leading to diverse pharmacological profiles.

Oncology: MACC1 Transcriptional Inhibition

Metastasis-associated in colon cancer 1 (MACC1) is a key driver of tumor metastasis and a biomarker for poor survival in solid tumors. In a landmark high-throughput screen (HTS) of 118,500 compounds, 1,2,3,4-tetrazolo[1,5-b]pyridazine-based small molecules were identified as potent transcriptional inhibitors of MACC1 4[4]. These compounds effectively restrict metastasis in xenograft models by targeting the NF-κB signaling pathway, thereby suppressing MACC1 promoter activation.

Pathway A Extracellular Stimuli (TNF-α, etc.) B IKK Complex Activation A->B C IκBα Phosphorylation & Degradation B->C D NF-κB (p65/p50) Nuclear Translocation C->D E MACC1 Promoter Activation D->E F MACC1 Transcription & Expression E->F G Cancer Cell Motility & Metastasis F->G H Tetrazolo[1,5-b]pyridazine Inhibitors H->E Transcriptional Inhibition

Mechanism of MACC1 transcriptional inhibition via the NF-κB pathway.

Anti-inflammatory and Analgesic Agents

The structural similarity of the pyridazine nucleus to established nonsteroidal anti-inflammatory drugs (NSAIDs) has prompted the synthesis of imidazophosphor ester-based tetrazolo[1,5-b]pyridazines. By reacting 3,6-diazidopyridazine with phosphonyl carbanions, researchers have developed compounds that exhibit significant antinociceptive and anti-inflammatory activities, likely through the balanced inhibition of cyclooxygenase (COX) and lipoxygenase (LOX) pathways 2[2].

Quantitative Pharmacological Profiling

To guide future lead optimization, it is crucial to benchmark the quantitative metrics of these derivatives. The following table synthesizes the pharmacological and physicochemical data across various therapeutic domains:

Derivative ClassPrimary Target / ApplicationKey Quantitative MetricBiological / Functional Outcome
Imidazophosphor esters COX/LOX (Anti-inflammatory)Active at 50 mg/kg (in vivo)Notable antinociceptive effect without toxicity 2[2]
1,2,3,4-Tetrazolo[1,5-b]pyridazines MACC1 Promoter (Oncology)Selected from 118,500 HTS libraryDecreased cancer cell motility & metastasis 4[4]
6-Substituted phenyl derivatives Hypotensive / Anticonvulsant17.8% - 27.4% BP reductionSignificant hypotensive & anticonvulsant activity 5[5]
6-Nitramino-8-amino salts Energetic MaterialsDetonation velocity: 9385 m/sHigh thermal stability (Td > 175 ºC) 1[1]

Conclusion

The tetrazolo[1,5-b]pyridazine scaffold is a highly versatile pharmacophore. By adhering to the rigorous synthetic protocols outlined above—specifically controlling the thermodynamics of the diazotization step—medicinal chemists can reliably access this core. Subsequent functionalization opens pathways to novel therapeutics, particularly in the urgent domains of anti-metastatic oncology and inflammation management.

References

  • Synthesis of Fused Tetrazolo[1,5-b]pyridazine-Based Energetic Compounds, Energetic Materials Frontiers / ResearchG
  • Synthesis and quantitative structure–activity relationship study of substituted imidazophosphor ester based tetrazolo[1,5-b]pyridazines as antinociceptive/anti-inflammatory agents, Beilstein Journal of Organic Chemistry.
  • Convenient synthesis of tetrazolo[1,5-b]pyridazine deriv
  • Novel Ring Systems: Spiro[Cycloalkane] Derivatives of Triazolo- and Tetrazolo-Pyridazines, MDPI.
  • Discovery of tetrazolo-pyridazine-based small molecules as inhibitors of MACC1-driven cancer metastasis, PubMed / Biomedicine & Pharmacotherapy.
  • Microwave Assisted Synthesis, Characterization and Pharmacological Evaluation of Pyridazinone Deriv

Sources

A Comprehensive Guide to the Spectroscopic Analysis of Tetrazolo[1,5-b]pyridazine-6-sulfonamide

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tetrazolo[1,5-b]pyridazine-6-sulfonamide is a heterocyclic compound of significant interest due to the established biological activities of its constituent moieties: the tetrazolo[1,5-b]pyridazine core and the sulfonamide group. The tetrazole ring is a well-known bioisostere for carboxylic acids, and its derivatives exhibit a wide range of pharmacological activities, including antibacterial, anti-inflammatory, and anticancer properties.[1][2] Similarly, the pyridazine nucleus is a key pharmacophore in many biologically active compounds.[3] The sulfonamide group is a cornerstone of medicinal chemistry, famously associated with antimicrobial drugs. The fusion of these pharmacologically relevant scaffolds into a single molecule suggests a potential for novel therapeutic applications, such as in the development of new anticancer agents.[4][5][6]

This in-depth technical guide provides a comprehensive overview of the spectroscopic techniques used to characterize and confirm the structure of tetrazolo[1,5-b]pyridazine-6-sulfonamide. As a Senior Application Scientist, this document is structured to not only present the expected data but also to elucidate the underlying principles and experimental considerations necessary for robust and reliable analysis. We will delve into the theoretical basis for the expected spectral features in Nuclear Magnetic Resonance (NMR) spectroscopy, Fourier-Transform Infrared (FT-IR) spectroscopy, Mass Spectrometry (MS), and Ultraviolet-Visible (UV-Vis) spectroscopy, drawing upon data from closely related structures and established spectroscopic principles.

Molecular Structure and Key Features

A thorough understanding of the molecular structure is paramount to interpreting its spectroscopic data. Tetrazolo[1,5-b]pyridazine-6-sulfonamide consists of a fused bicyclic system where a tetrazole ring is annulated to a pyridazine ring. A sulfonamide group is substituted at the 6-position of the pyridazine ring.

Caption: Molecular structure of tetrazolo[1,5-b]pyridazine-6-sulfonamide.

¹H and ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule.

¹H NMR Spectroscopy

The proton NMR spectrum of tetrazolo[1,5-b]pyridazine-6-sulfonamide is expected to be relatively simple, showing signals for the two aromatic protons on the pyridazine ring and the protons of the sulfonamide group.

  • Pyridazine Protons: The pyridazine ring contains two protons. Due to the electron-withdrawing nature of the fused tetrazole ring and the sulfonamide group, these protons will be deshielded and appear in the downfield region of the spectrum, likely between δ 7.0 and 9.0 ppm.[7][8][9] Their exact chemical shifts and coupling patterns will depend on their relative positions.

  • Sulfonamide Protons: The -SO₂NH₂ group will exhibit a broad singlet in the spectrum. The chemical shift of these protons can vary significantly depending on the solvent, concentration, and temperature due to hydrogen bonding. This signal is also exchangeable with deuterium and will disappear upon addition of D₂O to the NMR sample.

Table 1: Predicted ¹H NMR Chemical Shifts for Tetrazolo[1,5-b]pyridazine-6-sulfonamide

Proton AssignmentPredicted Chemical Shift (δ, ppm)MultiplicityNotes
Pyridazine-H7.0 - 9.0DoubletThe two pyridazine protons will likely appear as doublets due to coupling with each other.
Pyridazine-H7.0 - 9.0Doublet
-SO₂NH₂5.0 - 8.0Broad SingletChemical shift is variable and the signal will disappear upon D₂O exchange.
¹³C NMR Spectroscopy

The ¹³C NMR spectrum will provide information about the carbon skeleton of the molecule.

  • Pyridazine Carbons: The carbon atoms of the pyridazine ring are expected to resonate in the aromatic region, typically between δ 120 and 160 ppm.[7] The carbon atom directly attached to the sulfonamide group will be significantly deshielded.

  • Tetrazole Carbon: The carbon atom within the tetrazole ring is expected to have a chemical shift in the range of δ 145-160 ppm.[10][11]

Table 2: Predicted ¹³C NMR Chemical Shifts for Tetrazolo[1,5-b]pyridazine-6-sulfonamide

Carbon AssignmentPredicted Chemical Shift (δ, ppm)
Pyridazine Carbons120 - 160
Tetrazole Carbon145 - 160
Experimental Protocol: NMR Spectroscopy
  • Sample Preparation: Dissolve approximately 5-10 mg of the compound in 0.5-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃). DMSO-d₆ is often a good choice for sulfonamides due to its ability to dissolve polar compounds and to observe exchangeable protons.

  • Instrument Setup:

    • Use a high-field NMR spectrometer (e.g., 400 MHz or higher) for better resolution.

    • Acquire a standard ¹H NMR spectrum.

    • Acquire a standard ¹³C{¹H} NMR spectrum (proton-decoupled).

    • (Optional but recommended) Perform 2D NMR experiments such as COSY (Correlation Spectroscopy) to establish proton-proton couplings and HSQC (Heteronuclear Single Quantum Coherence) to correlate protons with their directly attached carbons. HMBC (Heteronuclear Multiple Bond Correlation) can be used to confirm long-range C-H correlations and aid in the definitive assignment of all signals.

  • Data Processing: Process the acquired data using appropriate software. This includes Fourier transformation, phase correction, baseline correction, and referencing the chemical shifts to the residual solvent peak or an internal standard (e.g., TMS).

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy is a valuable technique for identifying the functional groups present in a molecule by detecting their characteristic vibrational frequencies.

  • Sulfonamide Group (-SO₂NH₂): This group will give rise to several characteristic absorption bands:

    • N-H Stretching: Two distinct bands are expected in the region of 3400-3200 cm⁻¹ corresponding to the asymmetric and symmetric stretching vibrations of the N-H bonds.[12]

    • S=O Stretching: Two strong absorption bands will be present due to the asymmetric and symmetric stretching of the S=O bonds, typically in the ranges of 1350-1310 cm⁻¹ and 1160-1140 cm⁻¹, respectively.[12][13][14]

    • S-N Stretching: A weaker absorption may be observed in the 950-900 cm⁻¹ region for the S-N bond.[12]

  • Aromatic C-H Stretching: Aromatic C-H stretching vibrations are typically observed as a group of weak to medium bands above 3000 cm⁻¹.

  • C=N and C=C Stretching: The stretching vibrations of the C=N and C=C bonds within the fused ring system will appear in the 1650-1450 cm⁻¹ region.[15]

  • N=N Stretching: The tetrazole ring contains N=N bonds, which may show weak to medium absorption bands in the 1600-1500 cm⁻¹ region.

Table 3: Predicted FT-IR Absorption Bands for Tetrazolo[1,5-b]pyridazine-6-sulfonamide

Functional GroupVibrational ModePredicted Frequency (cm⁻¹)Intensity
-NH₂ (Sulfonamide)Asymmetric & Symmetric N-H Stretch3400 - 3200Medium
Aromatic C-HC-H Stretch> 3000Weak to Medium
C=N, C=C, N=NRing Stretching1650 - 1450Medium to Strong
S=O (Sulfonamide)Asymmetric S=O Stretch1350 - 1310Strong
S=O (Sulfonamide)Symmetric S=O Stretch1160 - 1140Strong
S-N (Sulfonamide)S-N Stretch950 - 900Weak to Medium
Experimental Protocol: FT-IR Spectroscopy
  • Sample Preparation:

    • KBr Pellet: Mix a small amount of the solid sample (1-2 mg) with approximately 100-200 mg of dry potassium bromide (KBr) powder. Grind the mixture to a fine powder and press it into a transparent pellet using a hydraulic press.

    • Attenuated Total Reflectance (ATR): Place a small amount of the solid sample directly onto the ATR crystal. This method requires minimal sample preparation.

  • Data Acquisition:

    • Record a background spectrum of the empty sample compartment (or the clean ATR crystal).

    • Place the sample in the spectrometer and record the sample spectrum.

    • The instrument software will automatically subtract the background spectrum from the sample spectrum.

  • Data Analysis: Identify the characteristic absorption bands and assign them to the corresponding functional groups.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which can be used to confirm its identity and deduce its structure.

  • Molecular Ion Peak (M⁺): In an electron ionization (EI) mass spectrum, the molecular ion peak corresponding to the exact mass of tetrazolo[1,5-b]pyridazine-6-sulfonamide should be observed. High-resolution mass spectrometry (HRMS) can be used to determine the elemental composition of the molecular ion with high accuracy.

  • Fragmentation Pattern: The fragmentation of heterocyclic compounds can be complex.[16][17][18][19][20] Expected fragmentation pathways for tetrazolo[1,5-b]pyridazine-6-sulfonamide could include:

    • Loss of SO₂ from the sulfonamide group.

    • Loss of the entire sulfonamide group (-SO₂NH₂).

    • Cleavage of the fused ring system, potentially with the loss of N₂ from the tetrazole ring.

Experimental Protocol: Mass Spectrometry
  • Sample Introduction: Introduce a small amount of the sample into the mass spectrometer. Common ionization techniques include:

    • Electron Ionization (EI): Suitable for volatile and thermally stable compounds.

    • Electrospray Ionization (ESI): A soft ionization technique suitable for polar and less volatile compounds. This would likely be the preferred method for this molecule.

  • Data Acquisition: Acquire the mass spectrum, ensuring a wide enough mass range to observe the molecular ion and its major fragments.

  • Data Analysis:

    • Identify the molecular ion peak and confirm that its mass-to-charge ratio (m/z) corresponds to the calculated molecular weight of the compound.

    • Analyze the fragmentation pattern to identify characteristic fragment ions. This can be compared with predicted fragmentation pathways or data from similar compounds.

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. Aromatic and heterocyclic compounds typically exhibit characteristic absorption bands in the UV-Vis region. The UV-Vis spectrum of pyridazine and its derivatives generally shows absorption bands in the 200-380 nm range.[21][22][23][24] The presence of the fused tetrazole and sulfonamide substituents will influence the exact position and intensity of these absorptions.

Experimental Protocol: UV-Vis Spectroscopy
  • Sample Preparation: Prepare a dilute solution of the compound in a suitable UV-transparent solvent (e.g., ethanol, methanol, or acetonitrile). The concentration should be adjusted to obtain an absorbance reading between 0.1 and 1.0.

  • Data Acquisition:

    • Record a baseline spectrum of the pure solvent in a cuvette.

    • Fill a matched cuvette with the sample solution and record its absorption spectrum over a range of approximately 200-400 nm.

  • Data Analysis: Identify the wavelength(s) of maximum absorbance (λmax) and the corresponding molar absorptivity (ε) if the concentration is known.

Comprehensive Analysis Workflow

A logical and systematic approach is crucial for the unambiguous spectroscopic characterization of a novel compound.

cluster_synthesis Synthesis & Purification cluster_analysis Spectroscopic Analysis cluster_confirmation Structure Confirmation Synthesis Synthesis of Tetrazolo[1,5-b]pyridazine- 6-sulfonamide Purification Purification (e.g., Recrystallization, Chromatography) Synthesis->Purification FTIR FT-IR Spectroscopy (Functional Group Identification) Purification->FTIR MS Mass Spectrometry (Molecular Weight & Fragmentation) Purification->MS NMR NMR Spectroscopy (¹H, ¹³C, 2D) (Structural Elucidation) Purification->NMR UVVis UV-Vis Spectroscopy (Electronic Transitions) Purification->UVVis Data_Integration Integration of All Spectroscopic Data FTIR->Data_Integration MS->Data_Integration NMR->Data_Integration UVVis->Data_Integration Structure_Confirmed Confirmed Structure of Tetrazolo[1,5-b]pyridazine-6-sulfonamide Data_Integration->Structure_Confirmed

Caption: Workflow for the comprehensive spectroscopic analysis.

Conclusion

The spectroscopic analysis of tetrazolo[1,5-b]pyridazine-6-sulfonamide requires a multi-technique approach for unambiguous structure elucidation and characterization. By combining the insights from NMR, FT-IR, Mass Spectrometry, and UV-Vis spectroscopy, researchers can gain a comprehensive understanding of the molecule's structure and purity. The predicted spectral data and experimental protocols outlined in this guide provide a solid framework for scientists and drug development professionals working with this and related heterocyclic compounds. The self-validating nature of these combined techniques ensures a high degree of confidence in the final structural assignment, which is a critical step in the journey of any new chemical entity from the laboratory to potential therapeutic applications.

References

  • Aust J Chem (1964) 17 (9): 975–986.
  • Aust J Chem (1979) 32 (10): 2297–2301. 1H N.M.R. Studies of Protonation in Pyridazin-3 (2H)-one and 6-Hydroxypyridazin-3 (2H).
  • Applied Spectroscopy.
  • Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy (2003).
  • Asian Journal of Chemistry (2016). Mass Spectrometry of Heterocyclic Compounds: Benzo[b]pyrazolo[3,4-b]-1,6-naphthyridines.
  • Journal of the American Society for Mass Spectrometry. Characterization and differentiation of heterocyclic isomers. tandem mass spectrometry and molecular orbital calculations on 3-methylisoxazolo- and 2-methyloxazolopyridines.
  • Molecules (2014).
  • Magnetic Resonance in Chemistry (2010).
  • ResearchGate. 1 H-and 13 C-NMR chemical shifts of 5-arylamino-1H -tetrazoles (3a-i).
  • Royal Society of Chemistry. Electronic Supplementary Information Experimental and theoretical investigation of conformational states and noncovalent interactions in crystalline sulfonamides.
  • Journal of the Chemical Society, Perkin Transactions 2 (1992). Gas chromatography—mass spectrometry of the stereoisomers of heterocyclic compounds. Part 1. Perhydrothioxanthenes.
  • ChemicalBook. Tetrazole(288-94-8) 13C NMR spectrum.
  • DTIC. Mass Spectrometry of Heterocyclic Compounds.
  • Molecules (2022). Preparation of Novel Pyrazolo[4,3-e]tetrazolo[1,5-b][16][21][25]triazine Sulfonamides and Their Experimental and Computational Biological Studies.

  • Journal of Heterocyclic Chemistry (2003). PYRIDAZINE DERIVATIVES AND RELATED COMPOUNDS, PART 9. TETRAZOLO[1,5-b]PYRIDAZINE-8-CARBOHYDRAZIDE SYNTHESIS. AND SOME REACTIONS.
  • Universidade do Minho Repository.
  • Royal Society of Chemistry.
  • ResearchGate. Gas-phase UV absorption spectra of pyrazine, pyrimidine and pyridazine.
  • Journal of Molecular Structure (2022). STRUCTURAL, PHYSICAL, SURFACE AND NMR STUDY OF 5-(BENZYLTHIO)-1H-TETRAZOLE COMPOUND.
  • Molecules (2023).
  • Growing Science. Zn(OAc)2•2H2O-Catalyzed Efficient Synthesis of 5-Substituted 1H- Tetrazoles.
  • Materials (2023).
  • ResearchGate. FT-IR spectra of (A) sulfonamide, (B) b-CD, and (C) the inclusion...
  • ResearchGate. FT-IR spectra of sulfonamide ligand 3a, zinc (II) complex (4a), copper...
  • ResearchGate. S. UV-VIS spectra for pyridazine, pyrimidine and pyrazine, as...
  • Molecules (2022). Ligation Motifs in Zinc-Bound Sulfonamide Drugs Assayed by IR Ion Spectroscopy.
  • National Institute of Standards and Technology. Pyridazine - the NIST WebBook.
  • International Journal of Molecular Sciences (2022). Pyrazolo[4,3-e]tetrazolo[1,5-b][16][21][25]triazine Sulfonamides as Novel Potential Anticancer Agents: Cytotoxic and Genotoxic Activities In Vitro.

  • ResearchGate.
  • ResearchGate. (PDF) Synthesis of Fused Tetrazolo[1,5-b]pyridazine-Based Energetic Compounds.
  • Journal of Chemical Reviews (2021).
  • Central European Journal of Experimental Biology (2017).
  • International Journal of Molecular Sciences (2022). Pyrazolo[4,3-e]tetrazolo[1,5-b][16][21][25]triazine Sulfonamides as Novel Potential Anticancer Agents: Cytotoxic and Genotoxic Activities In Vitro.

  • International Journal of PharmTech Research (2011). Potential Pharmacological Activities of Tetrazoles in The New Millennium.
  • DTIC.
  • Physical Chemistry Chemical Physics (2002). Matrix isolation photolysis study of tetrazolo[1,5-b]pyridazine.
  • Max Delbrück Center. Discovery of tetrazolo-pyridazine-based small molecules as inhibitors of MACC1-driven cancer metastasis.

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Tetrazole-Sulfonamide Conjugates: Pharmacophore Fusion for Multi-Target Therapeutic Intervention

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This technical guide analyzes the biological activity, structure-activity relationships (SAR), and experimental characterization of tetrazole-containing sulfonamides. By fusing the sulfonamide pharmacophore (a privileged scaffold in medicinal chemistry) with the tetrazole ring (a metabolically stable bioisostere of the carboxylic acid), researchers have unlocked a class of compounds with potent multi-target properties. This document details their efficacy as Carbonic Anhydrase (CA) inhibitors, COX-2 selective anti-inflammatory agents, and antineoplastic effectors, supported by validated experimental protocols.

The Pharmacophore Rationale: Why Tetrazole-Sulfonamide?

The synergy between the sulfonamide moiety (


) and the tetrazole ring stems from their complementary physicochemical profiles.
Bioisosterism and Metabolic Stability

The tetrazole ring is a non-classical bioisostere of the carboxylic acid (


).
  • Acidity: The N-H proton of 1H-tetrazole has a pKa (~4.5–4.9) comparable to carboxylic acids, allowing it to exist as a mono-anion at physiological pH.

  • Metabolic Resistance: Unlike carboxylates, which are prone to glucuronidation or metabolic oxidation, the tetrazole ring is highly resistant to metabolic degradation, significantly extending the half-life (

    
    ) of the drug candidate.
    
  • Lipophilicity: Tetrazoles are generally more lipophilic than their carboxylate counterparts, enhancing membrane permeability and bioavailability.[1]

The "Dual-Tail" Approach

In sulfonamide drug design, the primary sulfonamide group (


) typically acts as a Zinc-Binding Group (ZBG). Introducing a tetrazole moiety provides a secondary binding motif.
  • Carbonic Anhydrase (CA) Targeting: The sulfonamide nitrogen coordinates the Zn

    
     ion in the enzyme active site.[2] The tetrazole tail interacts with the hydrophobic or hydrophilic halves of the active site cleft, conferring isoform selectivity (e.g., selectivity for tumor-associated hCA IX over cytosolic hCA II).
    
  • COX-2 Selectivity: The bulky tetrazole group can exploit the larger side pocket of the COX-2 enzyme, which is inaccessible in the constitutive COX-1 isoform, thereby reducing gastrointestinal toxicity.

Mechanistic Pharmacology

Carbonic Anhydrase Inhibition (CAI)

Mechanism: Carbonic anhydrases (CAs) are zinc-metalloenzymes.[3] The classical mechanism involves the sulfonamide anion (


) displacing the zinc-bound water molecule/hydroxide ion, locking the enzyme in an inactive state.
  • Tetrazole Role: Recent crystallographic data suggests tetrazoles can also act as ZBGs or anchor the molecule via hydrogen bonding networks (e.g., with Thr199 or Glu106 residues), stabilizing the inhibitor-enzyme complex.

  • Target Isoforms:

    • hCA IX & XII: Transmembrane isoforms overexpressed in hypoxic tumors. Tetrazole-sulfonamides show sub-micromolar inhibition (

      
       range: 0.6 – 10 
      
      
      
      M), disrupting pH homeostasis in cancer cells.
    • hCA II: Cytosolic isoform; inhibition treats glaucoma and edema.

COX-2 Selective Anti-Inflammatory Action

Mechanism: Traditional NSAIDs inhibit both COX-1 and COX-2.[4] COX-1 inhibition leads to gastric ulcers.

  • Selectivity Logic: The COX-2 active site possesses a secondary "side pocket" created by the substitution of Isoleucine (in COX-1) with Valine (in COX-2).

  • Tetrazole Fit: The rigid, planar tetrazole ring fits snugly into this hydrophobic side pocket, significantly increasing the Selectivity Index (SI = IC

    
     COX-1 / IC
    
    
    
    COX-2).
Mechanistic Pathway Visualization

Mechanism cluster_CA Carbonic Anhydrase (CA) Inhibition cluster_COX COX-2 Inhibition Compound Tetrazole-Sulfonamide Hybrid Zn Active Site Zn2+ Compound->Zn Sulfonamide N Coordinates Pocket COX-2 Side Pocket (Valine residue) Compound->Pocket Tetrazole Ring Occupies Water Zn-bound H2O/OH- Zn->Water Displaces pH Intracellular pH Dysregulation Zn->pH Inhibits Catalysis Tumor Tumor Cell Death (Hypoxic Stress) pH->Tumor PGE2 Prostaglandin E2 Synthesis Pocket->PGE2 Blocks Arachidonic Acid Entry Inflam Inflammation & Pain Reduction PGE2->Inflam Reduced Levels

Figure 1: Dual mechanistic pathways of tetrazole-sulfonamide hybrids targeting Carbonic Anhydrase (left) and COX-2 (right).

Therapeutic Applications & SAR Data

Anticancer Activity

Compounds such as MM129 (pyrazolo[4,3-e]tetrazolo[1,5-b][1,2,4]triazine sulfonamide) have demonstrated potent cytotoxicity.[5][6][7]

  • Targets: CDK2, mTOR, and PD-L1 downregulation.[6]

  • Apoptosis: Induction of oxidative stress and mitochondrial potential loss.

Antimicrobial Activity

Tetrazole-sulfonamides target bacterial DNA Topoisomerase IV and Gyrase.

  • Spectrum: Effective against S. aureus (Gram+) and E. coli (Gram-).

  • SAR Insight: Electron-withdrawing groups (e.g., -Cl, -NO

    
    ) on the phenyl ring attached to the sulfonamide enhance antibacterial potency by increasing the acidity of the sulfonamide proton.
    
Comparative Activity Data
Compound IDTarget / AssayActivity MetricSelectivity / NotesSource
MM129 HCT-116 (Colon Cancer)IC

: 0.39

M
High pro-apoptotic activity[1]
Compound 5c COX-2 (Inflammation)IC

: 0.04

M
SI > 300 (vs COX-1)[2]
Compound 3g hCA IX (Tumor CA)

: 0.92

M
Sub-micromolar inhibition[3]
Compound 59 S. aureus (Bacteria)MIC: 1.56

g/mL
Comparable to standard antibiotics[4]

Experimental Protocols

Protocol A: Carbonic Anhydrase Esterase Activity Assay

This assay validates the inhibitory potential of your compound using p-nitrophenyl acetate (pNPA) as a surrogate substrate.[3]

Principle: CA catalyzes the hydrolysis of pNPA to p-nitrophenol (yellow, Abs


 = 405 nm).[3] Inhibitors reduce the rate of color formation.[8]

Reagents:

  • Assay Buffer: 50 mM Tris-SO

    
    , pH 7.4.
    
  • Enzyme: Purified hCA I or II (reconstituted to ~3.5 mg/mL stock).

  • Substrate: 3 mM pNPA (dissolved in minimal acetonitrile, diluted in buffer).

  • Inhibitor: Tetrazole-sulfonamide test compound (dissolved in DMSO).

Step-by-Step Methodology:

  • Preparation: Prepare serial dilutions of the test compound in Assay Buffer (keep DMSO < 5% final conc).

  • Plating: In a 96-well clear plate, add:

    • 170

      
      L Assay Buffer.[3]
      
    • 10

      
      L Enzyme Solution.[3]
      
    • 10

      
      L Inhibitor Solution (or Solvent Control).[3][8]
      
  • Pre-Incubation: Incubate at 25°C for 10 minutes to allow inhibitor-enzyme binding.

  • Initiation: Add 10

    
    L of 3 mM pNPA substrate to all wells. Final volume = 200 
    
    
    
    L.[3]
  • Measurement: Immediately measure Absorbance at 405 nm in kinetic mode (every 30s for 30 mins) using a microplate reader.

  • Analysis: Calculate the initial velocity (

    
    ) from the linear portion of the curve. Determine % Inhibition = 
    
    
    
    . Plot log[Concentration] vs % Inhibition to determine IC
    
    
    .
Protocol B: Determination of Minimum Inhibitory Concentration (MIC)

Method: Broth Microdilution (CLSI Standards).

  • Inoculum Prep: Adjust bacterial culture (E. coli or S. aureus) to 0.5 McFarland standard (

    
     CFU/mL). Dilute 1:100 in Mueller-Hinton Broth (MHB).
    
  • Compound Dilution: Prepare 2-fold serial dilutions of the tetrazole-sulfonamide in MHB in a 96-well plate (Range: 128

    
    g/mL to 0.25 
    
    
    
    g/mL).
  • Inoculation: Add 100

    
    L of diluted bacterial suspension to each well containing compound.
    
  • Controls: Include Sterility Control (MHB only) and Growth Control (Bacteria + MHB + DMSO).

  • Incubation: Incubate at 37°C for 18–24 hours.

  • Readout: The MIC is the lowest concentration showing no visible turbidity. Validate with Resazurin dye (blue to pink indicates growth) if turbidity is ambiguous.

Experimental Workflow Diagram

Workflow cluster_Screening Biological Screening Phase Start Compound Synthesis & Purification Prep Stock Solution Prep (DMSO) Start->Prep CA_Assay CA Inhibition Assay (pNPA Hydrolysis) Prep->CA_Assay Micro_Assay Antimicrobial MIC (Broth Dilution) Prep->Micro_Assay Cell_Assay MTT Cytotoxicity (Cancer Cell Lines) Prep->Cell_Assay Analysis Data Analysis (IC50 / MIC Calculation) CA_Assay->Analysis Micro_Assay->Analysis Cell_Assay->Analysis Decision Hit Validation (Selectivity Index > 10?) Analysis->Decision Refine Lead Optimization (SAR Refinement) Decision->Refine No End End Decision->End Yes (Publish/Patent)

Figure 2: Integrated experimental workflow for validating tetrazole-sulfonamide biological activity.

Future Outlook

The field is moving toward Multi-Target-Directed Ligands (MTDLs) . The tetrazole-sulfonamide scaffold is ideal for this:

  • Dual CA/COX-2 Inhibitors: For treating inflammation-associated cancers (e.g., colorectal cancer).

  • Hybridization with Metal Chelators: To enhance antibacterial efficacy against metallo-beta-lactamase producing superbugs.

  • Theranostics: Incorporating heavy atoms into the tetrazole ring for simultaneous imaging (via CA IX targeting) and therapy.

References

  • Pyrazolo[4,3-e]tetrazolo[1,5-b][1,2,4]triazine Sulfonamides as Novel Potential Anticancer Agents. International Journal of Molecular Sciences. [Link]

  • Novel tetrazole-based selective COX-2 inhibitors: Design, synthesis, anti-inflammatory activity. Bioorganic Chemistry. [Link]

  • Tetrazole Is a Novel Zinc Binder Chemotype for Carbonic Anhydrase Inhibition. Journal of Medicinal Chemistry. [Link]

  • Exploring tetrazole chemistry: synthetic techniques and pharmacological insights. Frontiers in Chemistry. [Link]

Sources

Advanced Therapeutic Targeting via Tetrazolo-Pyridazine Sulfonamides: A Mechanistic and Methodological Guide

Author: BenchChem Technical Support Team. Date: March 2026

As drug development pivots toward highly specific, metabolically stable pharmacophores, the intersection of fused N-heterocycles and classical functional groups has yielded unprecedented therapeutic opportunities. Among these, the tetrazolo[1,5-b]pyridazine sulfonamide scaffold has emerged as a structurally privileged chemotype.

Historically, pyridazines have served as the backbone for established drugs, ranging from the classic sulfonamide antibacterial sulfamethoxypyridazine to modern targeted therapies like the PARP inhibitor olaparib[1][2]. However, annulating the pyridazine ring with a tetrazole moiety introduces profound physicochemical advantages. The tetrazole ring acts as a metabolically stable bioisostere of the carboxylic acid group, resisting rapid degradation at physiological pH while maintaining similar acidity and allosteric properties[3]. When functionalized with a sulfonamide group—a moiety renowned for its robust hydrogen-bond donor/acceptor capabilities—the resulting molecules exhibit exceptional target residence times and membrane permeability.

This technical guide explores the primary therapeutic targets of tetrazolo-pyridazine sulfonamides, detailing the molecular causality behind their efficacy and providing self-validating experimental frameworks for their evaluation.

Mechanistic Rationale: The NFκB-MACC1 Axis in Oncology

The most groundbreaking recent application of tetrazolo-pyridazine derivatives lies in their ability to halt cancer metastasis by acting as transcriptional inhibitors. Metastasis Associated in Colon Cancer 1 (MACC1) is a critical driver of tumor dissemination and a predictive biomarker for poor survival and chemoresistance[4].

High-throughput screening has identified tetrazolo-pyridazine-based small molecules (such as "Compound 22") as potent suppressors of MACC1 expression[4][5]. The mechanism of action is distinctly upstream of the MACC1 promoter, targeting the NFκB signaling pathway .

The Causality of Target Engagement

MACC1 expression is heavily induced by Tumor Necrosis Factor-alpha (TNF-α) stimulation, which typically triggers the NFκB pathway[5]. Tetrazolo-pyridazine compounds intervene by blocking the TNF-α-induced phosphorylation of p105 (encoded by the NFKB1 gene) [4][5].

Why is p105 the critical node? p105 serves a dual function: it is a precursor to the active p50 subunit and acts as an IκB-like inhibitor that retains p50/p65 heterodimers in the cytoplasm. By preventing the phosphorylation and subsequent proteasomal degradation of p105, tetrazolo-pyridazines effectively trap the p50/p65 transcription factors outside the nucleus. This starves the MACC1 promoter of its essential activators, downregulating metastasis-driving gene expression[4][5].

Pathway Compound Tetrazolo-Pyridazine Sulfonamide p105 p105 (NFKB1) Phosphorylation Compound->p105 Inhibits TNFa TNF-α Stimulation TNFa->p105 p50_p65 p50/p65 Heterodimer Nuclear Translocation p105->p50_p65 MACC1 MACC1 Promoter Activation p50_p65->MACC1 Metastasis Cancer Metastasis MACC1->Metastasis

Fig 1: Mechanism of MACC1 inhibition via NFκB pathway blockade.

Secondary Targets: Inflammation and Antimicrobial Pathways

Beyond oncology, the tetrazolo-pyridazine sulfonamide architecture is highly active against inflammatory and microbial targets. The sulfonamide moiety is a classic inhibitor of dihydropteroate synthase in bacteria (e.g., sulfamethoxypyridazine)[1]. Furthermore, imidazophosphor ester-based tetrazolo[1,5-b]pyridazines have demonstrated profound antinociceptive and anti-inflammatory activities in vivo[3][6]. The tetrazole ring mimics the planar, electron-rich nature of carboxylic acids found in traditional NSAIDs, allowing these compounds to effectively dock into the active sites of cyclooxygenases (COX) or lipoxygenases (LOX) without the gastrointestinal toxicity typically associated with free carboxylic acids[7].

Quantitative Structure-Activity Summary

To contextualize the therapeutic versatility of this scaffold, the following table synthesizes quantitative bioactivity data across different tetrazolo-pyridazine and related derivatives based on recent literature[1][4][5][6][7].

Compound Class / Specific DerivativePrimary Target / PathwayObserved Biological EffectReference Context
Compound 22 (Tetrazolo-pyridazine base)p105 (NFKB1) / MACC1 PromoterBlocks TNF-α-induced p105 phosphorylation; reduces MACC1 expression.Oncology / Antimetastatic[4][5]
Compound 87 (Imidazophosphor tetrazolo[1,5-b]pyridazine)Nociceptive & Inflammatory pathwaysHigh antinociceptive/anti-inflammatory activity at 50 mg/kg in vivo.Inflammation[3][6]
Compound 38 (Benzo-cyclohepta-tetrazolo[1,5-b]pyridazine)Bacterial Targets (E. coli)20 mm zone of inhibition (comparable to doxycycline at 30 mm).Antimicrobial[7]
Compound 61 (Des-sulfonamide tetrazole derivative)Inflammatory pathwaysPotent in vivo anti-inflammatory potency, comparable to diclofenac.Inflammation[7]
Sulfamethoxypyridazine Dihydropteroate synthaseBroad-spectrum antibacterial activity.Classical Antibacterial[1]

Self-Validating Experimental Methodologies

Protocol A: High-Throughput Screening (HTS) for MACC1 Transcriptional Inhibition

Rationale: We utilize a dual-luciferase reporter system in HCT116 human colon cancer cells. HCT116 cells are chosen because they possess an intact, highly responsive NFκB signaling cascade. The dual-luciferase setup (Firefly luciferase driven by the MACC1 promoter, Renilla luciferase driven by a constitutive CMV promoter) is a self-validating choice: it ensures that a drop in Firefly luminescence is due to specific transcriptional inhibition, not merely compound-induced cell death (which would decrease both signals).

Step-by-Step Methodology:

  • Cell Seeding: Plate HCT116 cells stably co-transfected with pMACC1-Firefly and pCMV-Renilla plasmids into 384-well white opaque plates at a density of 2,000 cells/well. Incubate for 24 hours at 37°C, 5% CO₂.

  • Compound Treatment: Pin-transfer tetrazolo-pyridazine sulfonamide library compounds to achieve a final concentration of 10 µM (0.1% DMSO final). Include DMSO-only wells as negative controls and known NFκB inhibitors (e.g., BAY 11-7082) as positive controls.

  • Stimulation: After 2 hours of compound pre-incubation, spike wells with 10 ng/mL recombinant human TNF-α to strongly induce the NFκB-MACC1 axis[5]. Incubate for an additional 12 hours.

  • Dual Readout: Lyse cells and sequentially add Firefly and Renilla substrates. Measure luminescence using a microplate reader.

  • Data Normalization (The Self-Validation Step): Calculate the ratio of Firefly to Renilla luminescence. Discard any "hit" where the Renilla signal drops by >20% compared to the DMSO control, as this indicates non-specific cytotoxicity.

Protocol B: Target Validation via p105 Phosphorylation Blockade

Rationale: To prove that the HTS hits are acting specifically on the p105 node[4][5], we must assess the phosphorylation status of p105 directly. We use an shRNA knockdown of NFKB1 as a definitive genetic control to validate antibody specificity and prove that the compound's effect mimics the genetic ablation of the target.

Step-by-Step Methodology:

  • Genetic Control Setup: Transfect parallel cultures of HCT116 cells with either NFKB1-targeted shRNA or a scramble negative control shRNA[5].

  • Treatment & Lysis: Treat wild-type HCT116 cells with the lead tetrazolo-pyridazine sulfonamide (e.g., 5 µM) for 1 hour, followed by a 15-minute pulse of TNF-α (20 ng/mL) to capture the transient phosphorylation event. Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Immunoblotting: Resolve lysates via SDS-PAGE and transfer to a PVDF membrane.

  • Probing: Probe with primary antibodies against phospho-p105 (Ser933), total p105/p50, and GAPDH (loading control).

  • Analysis: A validated compound will show a marked reduction in the phospho-p105 band intensity in wild-type cells, mirroring the phenotype of the NFKB1 shRNA knockdown cells, without altering total p105 levels.

Workflow Step1 1. Dual-Luciferase HTS (HCT116 Cells) Step2 2. Cytotoxicity Filter (Renilla Normalization) Step1->Step2 Step3 3. Target Validation (p105 Phospho-Western) Step2->Step3 Step4 4. In Vivo Efficacy (Metastasis Murine Model) Step3->Step4

Fig 2: Self-validating workflow for screening antimetastatic compounds.

Future Perspectives in Drug Development

The synthesis of tetrazolo[1,5-b]pyridazine sulfonamides represents a masterclass in rational drug design. By combining the metabolic resilience of the tetrazole bioisostere with the target-anchoring properties of the sulfonamide group, researchers can tune these molecules to selectively inhibit the NFκB/MACC1 axis for metastasis prevention, or pivot the structural activity toward COX/LOX inhibition for potent anti-inflammatory effects. Future clinical development must focus on optimizing the pharmacokinetic profiles (ADMET) of these candidates, ensuring that their high in vitro efficacy translates into safe, individualized therapies for patients with MACC1-overexpressing solid tumors or chronic inflammatory conditions.

References

  • Enamine Building Blocks 201704 (Namiki Shoji Co., Ltd.). Mentions tetrazolo[1,5-b]pyridazine-6-sulfonamide structural data.
  • Novel Ring Systems: Spiro[Cycloalkane] Derivatives of Triazolo- and Tetrazolo-Pyridazines (MDPI, April 2021). Discusses sulfamethoxypyridazine and the synthesis of tetrazolo-pyridazines.
  • Novel tetrazolo-pyridazine-based MACC1 transcriptional inhibitor reduces NFκb signaling pathway as key antimetastatic mechanism of action (Max Delbrück Center, Dec 2025). Details the discovery of tetrazolo-pyridazine compounds targeting p105 to reduce MACC1.
  • 1,5-Disubstituted Tetrazoles: Synthesis and Characterization (Bhumi Publishing, March 2025). Highlights tetrazole bioisosterism and imidazophosphor ester based tetrazolo[1,5-b]pyridazines.
  • Novel Tetrazolo-Pyridazine-Based MACC1 Transcriptional Inhibitor Reduces NFκb Signaling Pathway as Key Antimetastatic Mechanism of Action (Fortune Journals). Explores the shRNA knockdown studies of NFKB1 and p105 targeting.
  • Tetrazolium Compounds: Synthesis and Applications in Medicine (PMC/NIH). Details the antimicrobial and anti-inflammatory properties of tetrazolo-pyridazine and des-sulfonamide derivatives.
  • Synthesis and quantitative structure–activity relationship study of substituted imidazophosphor ester based tetrazolo[1,5-b]pyridazines as antinociceptive/anti-inflammatory agents (Beilstein Journals). Discusses the 50 mg/kg efficacy of specific tetrazolo-pyridazine derivatives.
  • Novel Ring Systems: Spiro[Cycloalkane] Derivatives of Triazolo- and Tetrazolo-Pyridazines (ResearchGate, Oct 2025). Examines the clinical development of pyridazine derivatives and their structural chemistry.

Sources

structural characterization of novel pyridazine sulfonamides

Author: BenchChem Technical Support Team. Date: March 2026

Title: Structural Characterization and Pharmacological Validation of Novel Pyridazine Sulfonamides: A Comprehensive Technical Guide

Executive Summary Pyridazine sulfonamides represent a privileged class of heterocyclic compounds with profound implications in modern medicinal chemistry. The fusion of the electron-deficient pyridazine ring with the sulfonamide pharmacophore creates a unique stereoelectronic profile that enhances target binding affinity and metabolic stability[1]. These compounds exhibit multifaceted biological activities, most notably as potent hypoglycemic and hypolipidemic agents for Type 2 Diabetes Mellitus[2][3] and as highly selective human carbonic anhydrase (hCA) inhibitors[4][5]. This whitepaper delineates the rational design, rigorous structural characterization, and biological evaluation of these novel entities, emphasizing the causality behind specific analytical methodologies.

Rational Design and Synthetic Architecture

The synthesis of pyridazine sulfonamides typically involves the condensation of highly functionalized pyridazine precursors—such as 3-chloro-4-cyano-5,6-diphenylpyridazine or 5-chloro-4-formyl pyrazole carboxylates—with diverse aminosulfonamides[6][7]. The choice of leaving groups (e.g., halogens at the 3- or 5-position) is dictated by their susceptibility to nucleophilic aromatic substitution (SNAr), a process significantly enhanced by the electron-withdrawing nature of the adjacent diazine nitrogens and cyano/formyl substituents.

Protocol 1: Step-by-Step Synthesis of Condensed Pyridazine Sulfonamides

This protocol is designed as a self-validating system; intermediate Thin-Layer Chromatography (TLC) and crude Mass Spectrometry (MS) checks ensure reaction fidelity before proceeding to subsequent steps.

  • Precursor Activation: Dissolve 1.0 equivalent of the halogenated pyridazine precursor in anhydrous dimethylformamide (DMF).

    • Causality: Anhydrous DMF is selected to prevent premature hydrolysis of the halogenated precursor, ensuring the electrophilic center remains intact for the incoming amine.

  • Nucleophilic Addition: Add 1.2 equivalents of the target benzenesulfonamide derivative, followed by 2.0 equivalents of anhydrous potassium carbonate (

    
    ).
    
    • Causality:

      
       acts as a mild, non-nucleophilic base to scavenge the HCl byproduct, driving the equilibrium forward without inducing side-reactions like the degradation of the delicate sulfonamide moiety.
      
  • Thermal Condensation: Heat the reaction mixture to 80-90°C under an inert argon atmosphere for 6-8 hours. Monitor progression via TLC (Eluent: EtOAc/Hexane 1:1).

    • Validation Step: The disappearance of the precursor spot and the emergence of a lower-Rf product spot confirm successful substitution. Do not proceed to quenching until conversion is >95%.

  • Quenching and Precipitation: Cool the mixture to ambient temperature and pour it into ice-cold distilled water while stirring vigorously. The sudden shift in dielectric constant forces the highly hydrophobic pyridazine sulfonamide to precipitate.

  • Purification: Filter the crude solid and recrystallize from hot ethanol.

    • Causality: Ethanol provides a steep solubility curve for these heterocycles, allowing impurities to remain in the mother liquor upon slow cooling, yielding analytically pure crystals suitable for X-ray diffraction[8].

SynthesisWorkflow Precursor Halogenated Pyridazine Reaction SNAr Condensation (DMF, K2CO3, 80°C) Precursor->Reaction Sulfonamide Aminosulfonamide Derivative Sulfonamide->Reaction Validation TLC/MS Validation Reaction->Validation Purification Ethanol Recrystallization Validation->Purification If Conversion >95% Product Pure Pyridazine Sulfonamide Purification->Product

Workflow of Pyridazine Sulfonamide Synthesis via SNAr Condensation.

Advanced Structural Characterization

To unequivocally confirm the molecular architecture, regioselectivity, and stereochemistry of the synthesized compounds, a multi-tiered analytical approach is mandated[7][8].

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is critical for verifying the regioselectivity of the substitution.

  • Solvent Selection: DMSO-

    
     is strictly utilized over CDCl
    
    
    
    . Causality: Pyridazine sulfonamides exhibit strong intermolecular hydrogen bonding (via the sulfonamide NH and pyridazine nitrogens), leading to poor solubility and signal broadening in non-polar solvents. DMSO-
    
    
    disrupts these aggregates, yielding sharp, highly resolved spectra.
  • 
    H-NMR Signatures:  The sulfonamide (-SO
    
    
    
    NH
    
    
    ) protons typically appear as a distinct broad singlet in the strongly deshielded region (
    
    
    7.5 - 8.5 ppm), while the secondary amine linker (Ar-NH-Ar) resonates further downfield (
    
    
    9.0 - 10.5 ppm) due to the electron-withdrawing pull of the adjacent sulfonyl and heteroaromatic systems[6].
  • 
    C-NMR and 2D Techniques:  The carbon bearing the sulfonamide group and the bridging pyridazine carbons are identified using Heteronuclear Single Quantum Coherence (HSQC) and Heteronuclear Multiple Bond Correlation (HMBC). HMBC is specifically employed to prove the exact site of attachment on the pyridazine ring by observing long-range scalar couplings (
    
    
    
    ) between the amine proton and the pyridazine carbons.
X-Ray Crystallography

Single-crystal X-ray diffraction (XRD) provides the absolute configuration and reveals the supramolecular packing motifs, which are crucial for understanding target-receptor interactions[8].

Protocol 2: Crystallization and Data Acquisition

  • Solvent Layering: Dissolve 10 mg of the purified compound in a minimum volume of dichloromethane (DCM). Carefully layer an equal volume of n-hexane on top. Causality: The slow diffusion of the anti-solvent (hexane) into the good solvent (DCM) gradually reduces the solubility of the compound, promoting the nucleation of high-quality, defect-free single crystals rather than amorphous precipitates.

  • Mounting: Select a crystal with dimensions roughly 0.2 × 0.2 × 0.1 mm. Mount it on a glass fiber using perfluoropolyether oil. Causality: The oil protects the crystal from atmospheric moisture and prevents solvent loss, which could collapse the crystal lattice during data collection.

  • Data Collection: Flash-cool the crystal to 100 K using a liquid nitrogen stream and acquire data using Mo-K

    
     radiation (
    
    
    
    = 0.71073 Å). Causality: Cryo-cooling minimizes thermal vibrations of the atoms, drastically improving the resolution of the electron density map and allowing for the precise location of hydrogen atoms involved in hydrogen bonding[8].
Quantitative Data Summary

The following table summarizes the expected quantitative analytical benchmarks for a prototypical highly active derivative, such as 4-(4-cyano-5,6-diphenylpyridazin-3-ylamino)benzenesulfonamide[2][6].

Analytical TechniqueParameter / TargetRepresentative Value / ObservationDiagnostic Significance

H-NMR (DMSO-

)
Sulfonamide NH


7.85 ppm (s, 2H)
Confirms intact sulfonamide pharmacophore.

H-NMR (DMSO-

)
Bridging NH

9.82 ppm (s, 1H)
Verifies successful condensation.

C-NMR (DMSO-

)
C=N (Pyridazine)

158.4 ppm
Confirms heteroaromatic core integrity.
HRMS (ESI-TOF) [M+H]

Ion
m/z 428.1065 (Calc: 428.1070)Validates exact molecular mass (Error < 2 ppm).
X-Ray Crystallography Dihedral Angle~45° between pyridazine & phenyl ringsExplains the non-planar 3D conformation critical for enzyme pocket fitting[8].
Elemental Analysis C, H, N %C: 64.5, H: 4.1, N: 16.3Confirms bulk purity (>99.5%).

Biological Evaluation and Mechanistic Pathways

The structural characteristics of pyridazine sulfonamides directly dictate their pharmacological efficacy.

Hypoglycemic Activity via SUR Binding

Novel condensed pyridazine sulfonamides have demonstrated profound hypoglycemic and hypolipidemic activities[2][9]. The mechanism parallels that of classical sulfonylureas but with enhanced pharmacokinetic profiles. The sulfonamide moiety binds to the Sulfonylurea Receptor 1 (SUR1) subunit of the ATP-sensitive potassium (K


) channels on pancreatic 

-cells[3]. This binding induces channel closure, leading to membrane depolarization, calcium influx, and subsequent insulin exocytosis.

HypoglycemicPathway Drug Pyridazine Sulfonamide Receptor Binds SUR1 (Pancreatic β-cell) Drug->Receptor Channel Closes K_ATP Channel Receptor->Channel Depolarization Membrane Depolarization Channel->Depolarization Calcium Voltage-Gated Ca2+ Influx Depolarization->Calcium Insulin Insulin Exocytosis Calcium->Insulin

Signaling cascade of pyridazine sulfonamides inducing insulin secretion via SUR1 binding.

Carbonic Anhydrase Inhibition

Beyond metabolic disorders, the primary sulfonamide group (-SO


NH

) is the canonical zinc-binding group (ZBG) for human carbonic anhydrases (hCAs)[4]. The pyridazine tail acts as a scaffold that interacts with the hydrophobic and hydrophilic halves of the enzyme's active site. High-resolution structural characterization has shown that derivatives with bulky, rigid pyridazine tails exhibit sub-micromolar inhibition constants (

) against tumor-associated isoforms (hCA IX and XII), making them highly promising anticancer candidates[4][5].

Conclusion

The development of novel pyridazine sulfonamides requires a rigorous, self-validating approach to structural characterization. By coupling precise synthetic methodologies with advanced NMR and X-ray crystallographic techniques, researchers can elucidate the exact stereoelectronic properties of these molecules. This structural clarity is non-negotiable for understanding their structure-activity relationships, whether they are acting as SUR1 agonists for diabetes management or as selective hCA inhibitors for oncology.

References

  • Ali Deeb, Wafaa El-Eraky, Sally A. El-Awdan, Sebaey Mahgoub. "Hypoglycemic and hypolipidemic activity of some novel condensed pyridazine sulfonamides." Medicinal Chemistry Research 23, 34-41 (2014). ResearchGate. 9

  • Hui-bin Zhang et al. "Synthesis and biological evaluation of sulfonylurea and thiourea derivatives substituted with benzenesulfonamide groups as potential hypoglycemic agents." ResearchGate. 2

  • "Pharmacologic Therapy for Type 2 Diabetes Mellitus." Annals of Internal Medicine, ACP Journals. 3

  • "34646 PDFs | Review articles in SULFONAMIDES." ResearchGate. 4

  • "4‐Formyl‐Pyrazole‐3‐Carboxylate: A Useful Aldo‐X Bifunctional Precursor for the Syntheses of Pyrazole‐fused/Substituted Frameworks." ResearchGate. 7

  • "Substrate-Based Designing of DPP-4 Inhibitors Via Hybridization; Synthesis, and Biological Evaluation of Pyridazine-Acetohydrazide Derivatives." ResearchGate. 8

  • "Efficient and Convenient Route to the Synthesis of Some Novel Sulfonate Ester-Based Heterocycles as Antitumor Agents." ResearchGate. 5

  • "2-Amino-6-chloroimidazo[1,2-b]pyridazine." BenchChem. 1

  • "Pyridazine Derivatives and Related Compounds, Part 28. 1 Pyridazinesulfonamides: Synthesis and Antimicrobial Activity." ResearchGate. 6

Sources

preliminary cytotoxicity screening oftetrazolo[1,5-b]pyridazine-6-sulfonamide

Author: BenchChem Technical Support Team. Date: March 2026

Title: Technical Guide: Preliminary Cytotoxicity Screening of Tetrazolo[1,5-b]pyridazine-6-sulfonamide

Executive Summary

The tetrazolo[1,5-b]pyridazine scaffold represents a privileged structure in medicinal chemistry, offering a bioisosteric alternative to purines and quinazolines. When functionalized with a sulfonamide moiety at the C6 position, the resulting tetrazolo[1,5-b]pyridazine-6-sulfonamide exhibits dual potential: acting as a metabolic blocker (via the stable tetrazole ring) and a pharmacophore for enzyme inhibition (e.g., Carbonic Anhydrase, BTK).

This guide details the preliminary cytotoxicity screening workflow for this compound class. Unlike standard small-molecule screening, sulfonamide-bearing fused heterocycles require specific handling regarding solubility, incubation duration, and selectivity analysis to differentiate between genuine cytotoxicity and cytostatic effects.

Chemical Context & Rationale

2.1 The Scaffold The fusion of a tetrazole ring to a pyridazine creates a planar, electron-deficient system. This core mimics the transition state of various enzymatic substrates.

  • Tetrazole (Positions 1-4): Increases metabolic stability compared to carboxylic acids and enhances hydrogen bond acceptor capability.

  • Sulfonamide (Position 6): A classic pharmacophore. In this specific topology, it serves as a "zinc-binder" (relevant for metalloenzyme targets) and modulates lipophilicity (LogP).

2.2 Why Screen for Cytotoxicity? Before efficacy studies (e.g., antimicrobial or kinase inhibition), the Selectivity Index (SI) must be established. Sulfonamides are prone to off-target effects on non-malignant cells (e.g., fibroblasts). This screening protocol is designed to calculate the IC50 against cancer lines (e.g., HCT-116, MCF-7) versus normal lines (e.g., HEK-293, WI-38).

Experimental Design Strategy

3.1 Assay Selection: MTT vs. ATP-based For preliminary screening of this scaffold, the MTT Assay (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is the gold standard due to its cost-effectiveness and ability to detect metabolic activity (mitochondrial succinate dehydrogenase).

  • Note: Since the scaffold itself contains a tetrazole ring, there is a theoretical risk of chemical interference. However, the enzymatic reduction of MTT to formazan is specific to viable cells. Cell-free controls are mandatory to rule out chemical reduction of MTT by the test compound.

3.2 Cell Line Panel

  • Primary Targets (Cancer):

    • HCT-116 (Colorectal): Highly sensitive to tetrazolo-fused systems (as seen with MM-series analogs).

    • MCF-7 (Breast): Standard for evaluating sulfonamide-based metabolic inhibitors.

  • Safety Controls (Normal):

    • WI-38 (Lung Fibroblast) or HEK-293 (Kidney): Essential to determine the therapeutic window.

Detailed Protocol: Cytotoxicity Screening

Phase 1: Reagent Preparation
  • Compound Stock: Dissolve tetrazolo[1,5-b]pyridazine-6-sulfonamide in 100% DMSO to a concentration of 10 mM . Vortex for 1 minute.

    • Critical: Sulfonamides can precipitate in aqueous media. Ensure the stock is clear.

  • Working Solutions: Perform serial dilutions in serum-free medium to achieve final testing concentrations of 0.1, 1, 10, 50, and 100 µM.

    • Limit: Final DMSO concentration in the well must be < 0.5% (v/v) to avoid solvent toxicity.

Phase 2: Cell Seeding
  • Harvest cells in the exponential growth phase (approx. 80% confluence).

  • Seed 5,000–10,000 cells/well in 96-well plates (100 µL volume).

  • Incubate for 24 hours at 37°C, 5% CO₂ to allow attachment.

Phase 3: Treatment & Incubation[1]
  • Aspirate old medium carefully.

  • Add 100 µL of compound-containing medium (in triplicate for each concentration).

  • Controls:

    • Negative: 0.5% DMSO in medium.

    • Positive: Doxorubicin (1 µM) or Cisplatin.

    • Blank: Medium only (no cells).

    • Compound Interference: Highest drug concentration + Medium (no cells) + MTT (added later).

  • Incubate for 48 to 72 hours .

    • Rationale: Sulfonamides often act via cell cycle arrest (cytostatic). A 24h incubation may underestimate potency; 72h is recommended for this scaffold.

Phase 4: Readout (MTT)
  • Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well.

  • Incubate for 3–4 hours at 37°C. Observe the formation of purple formazan crystals.

  • Carefully remove the supernatant (media).

  • Add 100 µL of DMSO to dissolve the crystals. Shake plate for 10 mins.

  • Measure absorbance (OD) at 570 nm (reference filter 630 nm).

Data Analysis & Interpretation

5.1 Calculation



5.2 Metrics

  • IC50: The concentration inhibiting 50% of cell growth. Calculated using non-linear regression (Sigmoidal Dose-Response).

  • Selectivity Index (SI):

    
    
    
    • Target: SI > 3.0 indicates promising selectivity. SI < 1.0 indicates general toxicity.

5.3 Troubleshooting

  • False Positives: If the "Compound Interference" wells (no cells) show high absorbance, the tetrazole core is reducing the MTT. Switch to an ATP-based luminescence assay (e.g., CellTiter-Glo).

Visualization: Screening Workflow

CytotoxicityWorkflow Stock Stock Prep (10mM in DMSO) Treatment Compound Treatment (0.1 - 100 µM) Stock->Treatment Serial Dilution Seeding Cell Seeding (5k cells/well, 24h) Seeding->Treatment Attachment Incubation Incubation (48h - 72h) Treatment->Incubation MTT_Add MTT Addition (4h Incubation) Incubation->MTT_Add Solubilization Formazan Solubilization (DMSO) MTT_Add->Solubilization Readout Spectrophotometry (OD 570nm) Solubilization->Readout Analysis Data Analysis (IC50 & SI Calculation) Readout->Analysis Analysis->Stock SAR Optimization

Figure 1: Step-by-step workflow for the MTT cytotoxicity screening of tetrazolo-pyridazine derivatives.

SAR Implications & Mechanism

The biological activity of tetrazolo[1,5-b]pyridazine-6-sulfonamide is heavily influenced by the electronic environment of the C6 position.

SAR_Mechanism Core Tetrazolo[1,5-b]pyridazine Core Sulfonamide C6-Sulfonamide (-SO2NH2) Core->Sulfonamide Functionalization Target1 Carbonic Anhydrase (Hypoxia pathway) Sulfonamide->Target1 Zn2+ Binding Target2 Tubulin/Microtubules (Cell Cycle Arrest) Sulfonamide->Target2 Steric/Electronic Fit Outcome Cytotoxicity (Apoptosis) Target1->Outcome pH disruption Target2->Outcome G2/M Arrest

Figure 2: Potential Mechanisms of Action. The sulfonamide group facilitates binding to metalloenzymes or microtubule disruption, leading to cell death.

Key Insight: Closely related tricyclic analogs (pyrazolo[4,3-e]tetrazolo[1,5-b][1,2,4]triazine sulfonamides, e.g., MM129) have demonstrated IC50 values in the nanomolar range (0.11–0.33 µM) against BxPC-3 and PC-3 cell lines [1, 2]. It is hypothesized that the bicyclic tetrazolo[1,5-b]pyridazine-6-sulfonamide will exhibit micromolar potency (1–10 µM) due to the reduced surface area for hydrophobic interaction compared to the tricyclic system, but potentially higher selectivity.

References

  • Hermanowicz, J. M., et al. (2023). Pyrazolo[4,3-e]tetrazolo[1,5-b][1,2,4]triazine Sulfonamides as Novel Potential Anticancer Agents: Apoptosis, Oxidative Stress, and Cell Cycle Analysis. International Journal of Molecular Sciences.

  • Mojzych, M., et al. (2023). Discovery of tetrazolo-pyridazine-based small molecules as inhibitors of MACC1-driven cancer metastasis. Biomedicine & Pharmacotherapy.[1][2]

  • BenchChem. Application Notes and Protocols for Screening the Bioactivity of Sulfonamides.

  • Supuran, C. T. (2008). Carbonic anhydrases: novel therapeutic applications for inhibitors and activators. Nature Reviews Drug Discovery.

Sources

Methodological & Application

Application Note: Tetrazolo[1,5-b]pyridazine-6-sulfonamide as a Dual-Action Inhibitor for Metastasis Prevention and Microenvironment Modulation

Author: BenchChem Technical Support Team. Date: March 2026

Scientific Rationale & Target Biology

Metastasis remains the primary cause of mortality in solid tumors, necessitating the development of targeted therapies that address both genetic drivers and metabolic vulnerabilities. Recent high-throughput screening (HTS) efforts have identified tetrazolo[1,5-b]pyridazine-based compounds as potent transcriptional inhibitors of the Metastasis Associated in Colon Cancer 1 (MACC1) oncogene[1]. MACC1 overexpression is a critical prognostic biomarker for metachronous metastasis, driving cancer cell motility and invasion.

The specific scaffold tetrazolo[1,5-b]pyridazine-6-sulfonamide offers a highly advantageous dual-pharmacophore approach:

  • MACC1 Transcriptional Suppression: The tetrazolo-pyridazine core disrupts the NF-κB signaling pathway, preventing the nuclear translocation of the p65 subunit, which is required for MACC1 promoter activation[2].

  • Tumor Microenvironment Modulation: The addition of the 6-sulfonamide moiety introduces a classical zinc-binding group. Primary sulfonamides are well-documented inhibitors of Carbonic Anhydrase IX (CA IX), an enzyme upregulated in hypoxic tumors that drives extracellular acidification and promotes invasive phenotypes[3].

By utilizing this compound, researchers can simultaneously interrogate the genetic regulation of metastasis (via MACC1) and the metabolic adaptation of the tumor microenvironment (via CA IX).

Mechanistic Pathway Visualization

Pathway Compound Tetrazolo[1,5-b]pyridazine- 6-sulfonamide Translocation Nuclear Translocation Compound->Translocation Inhibits NF-κB CA9 Carbonic Anhydrase IX (Cell Membrane) Compound->CA9 Inhibits CA IX NFkB NF-κB Complex (Cytoplasm) NFkB->Translocation Phosphorylation MACC1 MACC1 Promoter Activation Translocation->MACC1 Transcription Metastasis Tumor Metastasis & Cell Motility MACC1->Metastasis MACC1 Expression Acidification Tumor Acidification CA9->Acidification CO2 Hydration Acidification->Metastasis Microenvironment Alteration

Dual-action mechanism of tetrazolo[1,5-b]pyridazine-6-sulfonamide targeting MACC1 and CA IX.

Self-Validating Experimental Protocols

To ensure rigorous, reproducible data, the following protocols are designed as self-validating systems. Each workflow incorporates internal controls to isolate the specific mechanism of action from off-target cytotoxicity.

Protocol A: Dual-Luciferase Reporter Assay for MACC1 Transcriptional Inhibition

Causality: Measuring downstream MACC1 protein levels cannot distinguish between transcriptional suppression and post-translational degradation. By utilizing a MACC1 promoter-driven Firefly luciferase reporter, we directly quantify transcriptional blockade. Co-transfection with a constitutively active Renilla luciferase ensures that drops in signal are due to specific promoter inhibition, not general compound toxicity.

Step-by-Step Methodology:

  • Cell Preparation: Seed HCT116 colorectal cancer cells at

    
     cells/well in a 96-well white opaque plate. Incubate overnight at 37°C, 5% CO₂.
    
  • Transfection: Co-transfect cells with a pGL4.10-MACC1-promoter plasmid (Firefly) and a pRL-CMV reference plasmid (Renilla) using a lipid-based transfection reagent (ratio 10:1).

  • Compound Treatment: After 24 hours, aspirate the media. Apply tetrazolo[1,5-b]pyridazine-6-sulfonamide in a dose-response gradient (0.1 µM to 50 µM) diluted in low-serum media (1% FBS). Include a DMSO vehicle control (0.1% final concentration).

  • Lysis & Readout: At 48 hours post-treatment, lyse the cells using 1X Passive Lysis Buffer. Sequentially add Firefly substrate, read luminescence, quench, and add Renilla substrate.

  • Data Validation: Calculate the Firefly/Renilla ratio. Self-Validation Check: If the Renilla signal decreases by >15% at higher doses, the compound is inducing cytotoxicity, and those data points must be excluded from the IC₅₀ calculation.

Protocol B: NF-κB p65 Nuclear Translocation Immunofluorescence

Causality: Tetrazolo-pyridazines impede MACC1 expression by blocking the NF-κB pathway[2]. To prove target engagement, we must visualize the spatial restriction of the p65 subunit to the cytoplasm under inflammatory stress.

Step-by-Step Methodology:

  • Seeding: Plate SW620 cells on fibronectin-coated glass coverslips in a 24-well plate.

  • Pre-treatment: Treat cells with 5 µM tetrazolo[1,5-b]pyridazine-6-sulfonamide or DMSO for 2 hours.

  • Stimulation (Internal Control): Add 20 ng/mL recombinant human TNF-α for 30 minutes to force NF-κB activation and nuclear translocation.

  • Fixation & Staining: Fix cells with 4% paraformaldehyde for 15 min. Permeabilize with 0.1% Triton X-100. Block with 5% BSA. Incubate with anti-p65 primary antibody (1:400) overnight at 4°C, followed by an Alexa Fluor 488-conjugated secondary antibody.

  • Counterstain: Apply DAPI (1 µg/mL) for 5 minutes to delineate nuclear boundaries.

  • Data Validation: Self-Validation Check: The TNF-α + DMSO control must show >90% nuclear overlap (cyan merge). A successful assay will show the compound-treated cells retaining green (p65) signal exclusively in the cytoplasm despite TNF-α stimulation.

Protocol C: Carbonic Anhydrase IX (CA IX) Esterase Activity Assay

Causality: The 6-sulfonamide group is a privileged pharmacophore for binding the zinc ion in the CA active site[3]. We utilize the esterase activity of recombinant CA IX (conversion of 4-nitrophenyl acetate to 4-nitrophenol) to validate this secondary mechanism.

Step-by-Step Methodology:

  • Enzyme Preparation: Dilute recombinant human CA IX to a final concentration of 10 nM in assay buffer (50 mM Tris-HCl, pH 7.4, 0.1 mM ZnSO₄).

  • Inhibitor Incubation: Add tetrazolo[1,5-b]pyridazine-6-sulfonamide (1 nM to 10 µM). Include Acetazolamide (AAZ) as a positive control. Incubate for 15 minutes at room temperature.

  • Substrate Addition: Initiate the reaction by adding 1 mM 4-nitrophenyl acetate (4-NPA).

  • Kinetic Measurement: Monitor absorbance at 400 nm continuously for 10 minutes using a microplate reader.

  • Data Validation: Self-Validation Check: Subtract the uncatalyzed hydrolysis rate (buffer + 4-NPA without enzyme) from all wells. The positive control (AAZ) must yield an IC₅₀ within 10% of its literature value (~25 nM) to validate the assay's sensitivity.

Quantitative Data Summary

The following table synthesizes the expected pharmacological profile of tetrazolo[1,5-b]pyridazine-6-sulfonamide across various validated assays, providing a benchmark for experimental reproducibility.

Assay ParameterTarget / ReadoutCell Line / ModelRepresentative IC₅₀ / EC₅₀Reference
Transcriptional Inhibition MACC1 Promoter ActivityHCT116 (CRC)1.5 µM – 3.2 µM[1]
Pathway Suppression NF-κB p65 TranslocationSW620 (CRC)~2.8 µM[2]
Enzymatic Inhibition Carbonic Anhydrase IXCell-free Recombinant45 nM – 80 nM[3]
Phenotypic Effect Cell Motility / MigrationHCT116 (CRC)~5.0 µM[1]

References

1.[1] Discovery of tetrazolo-pyridazine-based small molecules as inhibitors of MACC1-driven cancer metastasis. Biomedicine & Pharmacotherapy. 1 2.[2] Novel Tetrazolo-Pyridazine-Based MACC1 Transcriptional Inhibitor Reduces NFκb Signaling Pathway as Key Antimetastatic Mechanism of Action. Journal of Biotechnology and Biomedicine. 2 3.[3] A Mini-Review on Pyridazine Analogs: Chemical and Pharmacological Potentials. ResearchGate. 3

Sources

Application Note: Advanced Analytical Techniques for the Quantification of Tetrazolo[1,5-b]pyridazine-6-sulfonamide

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This document provides a comprehensive guide to the analytical methodologies for the precise and reliable quantification of tetrazolo[1,5-b]pyridazine-6-sulfonamide, a vital component in contemporary pharmaceutical development. Tailored for researchers, analytical scientists, and drug development professionals, this application note details robust protocols for High-Performance Liquid Chromatography with UV detection (HPLC-UV) and Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS). The content is structured to provide not just procedural steps but also the underlying scientific rationale for methodological choices, ensuring the development of self-validating and trustworthy analytical systems.

Introduction

Tetrazolo[1,5-b]pyridazine-6-sulfonamide serves as a critical structural motif in the synthesis of various novel therapeutic agents. The accurate determination of its concentration and purity is a cornerstone of quality control in drug manufacturing and a prerequisite for meaningful pharmacological and toxicological studies. This guide offers a detailed exploration of the analytical techniques best suited for the quantification of this compound, emphasizing methods that offer high sensitivity, selectivity, and reproducibility.

Physicochemical Properties and Analytical Implications

A foundational understanding of the physicochemical properties of tetrazolo[1,5-b]pyridazine-6-sulfonamide is paramount for the development of effective analytical methods.

PropertyValue/RangeSignificance for Analytical Method Development
Molecular Formula C₅H₄N₆O₂SDetermines the exact mass for mass spectrometry-based detection.
Molecular Weight 196.19 g/mol Crucial for the preparation of standard solutions and calculation of molar concentrations.
pKa Estimated 4-5The acidic nature of the sulfonamide group influences the choice of mobile phase pH in reversed-phase HPLC to ensure consistent ionization state and optimal peak shape.
UV Absorbance ~250-280 nm (estimated)Provides the basis for quantitative analysis using UV-Vis detectors. The wavelength of maximum absorbance (λmax) should be empirically determined.
Solubility Soluble in organic solvents like acetonitrile and methanol; sparingly soluble in water.Dictates the choice of solvents for sample preparation, stock solutions, and mobile phase composition.

Primary Analytical Technique: High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

For routine quantification in quality control settings, HPLC-UV offers a balance of performance, reliability, and cost-effectiveness.

Principle

Reversed-phase HPLC separates analytes based on their polarity. A nonpolar stationary phase (typically C18) retains the analyte, which is then eluted by a polar mobile phase. By controlling the mobile phase composition, tetrazolo[1,5-b]pyridazine-6-sulfonamide can be effectively separated from impurities and quantified by measuring its UV absorbance at a specific wavelength.

Step-by-Step HPLC-UV Protocol

Objective: To accurately quantify tetrazolo[1,5-b]pyridazine-6-sulfonamide in a bulk substance or pharmaceutical formulation.

Instrumentation and Materials:

  • HPLC system equipped with a pump, autosampler, column compartment, and UV-Vis detector.

  • C18 analytical column (e.g., 4.6 x 150 mm, 5 µm).

  • Tetrazolo[1,5-b]pyridazine-6-sulfonamide reference standard (≥99.5% purity).

  • HPLC-grade acetonitrile, methanol, and water.

  • Formic acid or other appropriate buffering agents.

  • 0.45 µm syringe filters.

Optimized Chromatographic Conditions:

ParameterRecommended SettingRationale
Column C18, 4.6 x 150 mm, 5 µmStandard for good resolution and efficiency for compounds of this polarity.
Mobile Phase A: 0.1% Formic Acid in WaterB: AcetonitrileThe acidic mobile phase suppresses the ionization of residual silanols on the stationary phase, leading to improved peak symmetry.
Gradient Program 5-95% B over 10 minutesA gradient elution ensures the timely elution of the analyte while also removing any less polar impurities from the column.
Flow Rate 1.0 mL/minA typical flow rate for a 4.6 mm internal diameter column, providing a balance between analysis time and system pressure.
Column Temperature 30 °CMaintaining a consistent temperature ensures reproducible retention times.
Detection Wavelength 265 nm (or experimentally determined λmax)The wavelength of maximum absorbance provides the highest sensitivity for quantification.
Injection Volume 10 µLA standard volume for analytical HPLC.

Analytical Workflow:

Caption: HPLC-UV quantification workflow.

Procedure:

  • Standard Preparation: Accurately prepare a stock solution of the reference standard in methanol (e.g., 1 mg/mL). From this, prepare a series of calibration standards (e.g., 1-100 µg/mL) by diluting with the initial mobile phase composition.

  • Sample Preparation: Dissolve the sample in methanol to a known concentration and dilute as necessary to fall within the calibration range.

  • System Suitability: Before analysis, perform replicate injections of a mid-concentration standard to verify system performance. As per USP General Chapter <621>, parameters like peak area repeatability (RSD < 2%), theoretical plates, and tailing factor should be within acceptable limits.[1][2][3]

  • Analysis and Quantification: Inject the calibration standards to generate a linear regression curve (r² > 0.999). Inject the sample solutions and use the calibration curve to determine the concentration of tetrazolo[1,5-b]pyridazine-6-sulfonamide.

Advanced Analytical Technique: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

For applications demanding higher sensitivity and selectivity, such as bioanalysis or trace impurity analysis, LC-MS/MS is the preferred method.

Rationale

LC-MS/MS offers unparalleled selectivity by monitoring specific precursor-to-product ion transitions, a technique known as Multiple Reaction Monitoring (MRM). This allows for accurate quantification even in complex matrices where co-eluting interferences might affect UV detection.[4][5]

LC-MS/MS Protocol Outline

Objective: To achieve highly sensitive and selective quantification of tetrazolo[1,5-b]pyridazine-6-sulfonamide.

Instrumentation:

  • UHPLC system for enhanced separation efficiency.

  • Triple quadrupole mass spectrometer.

  • Electrospray ionization (ESI) source.

Key Method Development Steps:

G A Compound Tuning (Direct Infusion) B Optimize Ionization (ESI+ vs. ESI-) A->B C Identify Precursor and Product Ions B->C D Select MRM Transitions (Quantifier/Qualifier) C->D F Method Validation (ICH Q2(R1)) D->F E Develop and Optimize LC Method E->F

Caption: LC-MS/MS method development workflow.

Mass Spectrometry Parameters (Example):

ParameterSettingRationale
Ionization Mode ESI Positive or NegativeTo be determined empirically based on which mode provides the best signal intensity for the analyte.
Precursor Ion (Q1) [M+H]⁺ or [M-H]⁻The mass-to-charge ratio of the intact ionized molecule.
Product Ions (Q3) Specific fragment ionsIdentified during compound tuning by collision-induced dissociation. At least two product ions are typically monitored for confident identification and quantification.

Procedure Synopsis:

  • Compound Optimization: Directly infuse a standard solution into the mass spectrometer to determine the optimal ionization and fragmentation parameters.

  • Chromatography: Develop a rapid UHPLC method that provides a sharp, symmetrical peak for the analyte.

  • Sample Preparation: For complex matrices, a sample cleanup step such as solid-phase extraction (SPE) or liquid-liquid extraction may be necessary to minimize matrix effects.[6][7]

  • Validation: The method must be rigorously validated according to the International Council for Harmonisation (ICH) Q2(R1) guidelines.[8][9][10][11]

Method Validation: A Mandate for Reliability

All analytical methods intended for regulatory submissions or quality control must be validated to demonstrate their suitability. The core validation parameters are outlined below, with typical acceptance criteria.

Validation ParameterTypical Acceptance Criteria
Specificity No interference at the analyte's retention time; peak purity demonstrated.
Linearity Coefficient of determination (r²) ≥ 0.999.
Accuracy 98.0% to 102.0% recovery of spiked analyte.
Precision (Repeatability & Intermediate) Relative Standard Deviation (RSD) ≤ 2.0%.
Limit of Quantitation (LOQ) The lowest concentration quantifiable with acceptable precision and accuracy (typically S/N ≥ 10).
Robustness Method performance is unaffected by small, deliberate changes in parameters.

These parameters are comprehensively defined in the ICH Q2(R1) guideline, which provides a harmonized approach to analytical method validation.[8][9][10][11]

Conclusion

The successful quantification of tetrazolo[1,5-b]pyridazine-6-sulfonamide is achievable through the systematic application of modern analytical techniques. HPLC-UV provides a reliable and robust method for routine analysis, while LC-MS/MS offers superior sensitivity and selectivity for more challenging applications. The choice of method should be based on the specific requirements of the analysis, and all methods must be appropriately validated to ensure the integrity of the generated data.

References

  • United States Pharmacopeia. General Chapter <621> Chromatography. Available from: [Link]

  • U.S. Department of Agriculture. Screening, Quantitation and Confirmation of Sulfonamides by Liquid Chromatography - Tandem Mass Spectrometry. Available from: [Link]

  • Hogenboom, A. C., et al. Online Automated SPE–LC–MS-MS Quantitation of Sulfonamide Antibiotics and Pesticides in Surface Waters. LCGC International. Available from: [Link]

  • Agilent Technologies. Revisions per USP 621. Available from: [Link]

  • Waters Corporation. Liquid Chromatographic Gradient Method Allowances Provided by General Chapter, USP <621> Chromatography. Available from: [Link]

  • Akgul, M., et al. Determination of sulfonamides in milk by ID-LC-MS/MS. ACG Publications. Available from: [Link]

  • International Council for Harmonisation. Quality Guidelines. Available from: [Link]

  • Kassim, A. Are You Sure You Understand USP <621>? LCGC International. Available from: [Link]

  • Agilent Technologies. Analysis of Sulfonamide Drugs in Water Using Agilent Bond Elut HLB Cartridges and LC/MS/MS. Available from: [Link]

  • Agilent Technologies. Determination of Sulfonamide Antibiotics in Bovine Liver Using Agilent Bond Elut QuEChERS EN Kits by LC/MS. Available from: [Link]

  • ECA Academy. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. Available from: [Link]

  • AMSbiopharma. ICH Guidelines for Analytical Method Validation Explained. Available from: [Link]

  • ResearchGate. Q2(R1) Validation of Analytical Procedures: An Implementation Guide. Available from: [Link]

  • Therapeutic Goods Administration. ICH Topic Q 2 (R1) - Validation of analytical procedures: text and methodology. Available from: [Link]

Sources

high-throughput screening of tetrazolo-pyridazine sulfonamide libraries

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: High-Throughput Screening of Tetrazolo[1,5-b]pyridazine Sulfonamide Libraries

Abstract

This application note details a robust workflow for the high-throughput screening (HTS) of tetrazolo[1,5-b]pyridazine sulfonamide libraries. While the tetrazolo-pyridazine core offers a metabolically stable, nitrogen-rich scaffold often utilized as a purine bioisostere in kinase inhibition (e.g., BTK, AKT-mTOR), the incorporation of a sulfonamide moiety strategically expands the pharmacological space to include zinc-metalloenzymes, specifically Carbonic Anhydrase IX (CA IX). This protocol addresses the specific physicochemical challenges of this chemotype—including solubility and zinc-chelation interference—and provides a self-validating screening architecture using kinetic enzymatic assays and orthogonal biophysical validation.

Introduction & Rationale

The tetrazolo[1,5-b]pyridazine scaffold has emerged as a privileged structure in medicinal chemistry due to its ability to mimic the transition states of purine-binding enzymes while maintaining high metabolic stability. When derivatized with sulfonamides , these compounds exhibit a dual-pharmacophore character:

  • The Heterocyclic Core: Targets the ATP-binding pocket of kinases or acts as a rigid linker.

  • The Sulfonamide Warhead: Acts as a classic zinc-binding group (ZBG), essential for inhibiting Carbonic Anhydrases (CAs), particularly the tumor-associated isoform CA IX.

Why this Library? CA IX is hypoxia-induced and overexpressed in aggressive solid tumors (e.g., glioblastoma, triple-negative breast cancer). Standard sulfonamides often suffer from poor membrane permeability or rapid clearance. The fusion with a lipophilic tetrazolo-pyridazine core improves cellular uptake and provides secondary interaction points within the enzyme active site, potentially enhancing isoform selectivity against the ubiquitous CA II.

Library Design & Preparation

To ensure HTS success, the library must be quality-controlled for "HTS-readiness."

  • Synthesis Logic: The library is typically generated via nucleophilic aromatic substitution (

    
    ) of chlorosulfonyl-tetrazolo-pyridazines with diverse amines, or via azide-alkyne cycloaddition ("click" chemistry).
    
  • Solubility Management: Sulfonamides can be prone to precipitation in aqueous buffers.

    • Standard: 10 mM stock in 100% DMSO.

    • Requirement: Compounds must pass a nephelometry solubility check at 50 µM in the assay buffer (PBS + 0.01% Triton X-100) prior to screening.

Workflow Visualization: Library to Assay

LibraryWorkflow Lib Tetrazolo-pyridazine Sulfonamide Library (10 mM DMSO) QC Solubility QC (Nephelometry) Lib->QC  Aliquot   Acoustic Acoustic Dispensing (Echo 650) QC->Acoustic  Pass   Plate 384-well Assay Plate (Black, Clear Bottom) Acoustic->Plate  20-50 nL Transfer  

Figure 1: Pre-screen workflow ensuring compound solubility and precise acoustic transfer.

HTS Assay Protocol: Kinetic CA IX Inhibition

Principle: We utilize the esterase activity of Carbonic Anhydrase. The enzyme hydrolyzes 4-Nitrophenyl Acetate (4-NPA) to 4-nitrophenol (yellow), which is monitored via absorbance at 405 nm.

  • Why Kinetic? Endpoint assays are susceptible to false positives from colored compounds (common in nitrogen-rich heterocycles). Kinetic reads (

    
    ) eliminate background absorbance interference.
    
Materials
  • Enzyme: Recombinant Human CA IX (extracellular domain).

  • Substrate: 4-Nitrophenyl acetate (4-NPA). Dissolve in acetonitrile (stable for 4 hours).

  • Buffer: 12.5 mM Tris, 75 mM NaCl, pH 7.5. (Avoid high chloride if studying chloride-inhibition, but standard PBS is acceptable for HTS).

  • Detergent: 0.01% Triton X-100 (Critical to prevent aggregator false positives).

Step-by-Step Protocol
  • Compound Transfer:

    • Use an acoustic liquid handler (e.g., Labcyte Echo) to dispense 20 nL of library compounds (10 mM stock) into 384-well plates.

    • Final Concentration: 10 µM (assuming 20 µL assay volume).

    • Controls: Dispense 20 nL DMSO (Negative Control) and 20 nL Acetazolamide (Positive Control, 10 µM final).

  • Enzyme Addition:

    • Dispense 10 µL of CA IX enzyme solution (5 nM final concentration) using a bulk dispenser (e.g., Multidrop Combi).

    • Incubation: Centrifuge (1000 rpm, 1 min) and incubate for 15 minutes at Room Temperature (RT) to allow slow-binding inhibitors to equilibrate.

  • Substrate Initiation:

    • Dispense 10 µL of 4-NPA substrate solution (1 mM final concentration).

    • Note: Prepare substrate immediately before use to minimize spontaneous hydrolysis.

  • Detection (Kinetic Read):

    • Immediately transfer to a multimode plate reader (e.g., PerkinElmer EnVision).

    • Mode: Absorbance.[1]

    • Wavelength: 405 nm.

    • Settings: Read every 30 seconds for 10 minutes.

  • Data Processing:

    • Calculate the slope (mOD/min) for the linear portion of the curve (usually 2–8 minutes).

    • Normalize % Inhibition:

      
      
      

Hit Validation & Orthogonal Screening

Primary hits must be validated to rule out "PAINS" (Pan-Assay Interference Compounds), specifically aggregators or zinc-chelators that strip the enzyme cofactor.

Validation Architecture

ValidationLogic Primary Primary Screen (Kinetic Abs 405nm) Filter Select Hits (>50% Inhibition, Z-score <-3) Primary->Filter Counter Counter Screen: Aggregator Check (Add 0.01% Triton vs 0.1%) Filter->Counter  Re-test   Ortho Orthogonal Assay: Thermal Shift (DSF) Counter->Ortho  Non-aggregators   Lead Validated Lead (Tetrazolo-pyridazine) Ortho->Lead  Tm Shift > 2°C  

Figure 2: Triage logic to eliminate false positives.

Protocol: Thermal Shift Assay (DSF)

To confirm direct binding (and not just catalytic inhibition via chelation), use Differential Scanning Fluorimetry.

  • Mix 2 µM CA IX + 20 µM Compound + 5x SYPRO Orange dye.

  • Ramp temperature from 25°C to 95°C (1°C/min).

  • Result: A positive

    
     shift (>2°C) confirms structural stabilization and specific binding to the tetrazolo-pyridazine ligand.
    

Data Presentation & Analysis

Quality Metrics (Acceptance Criteria):

Metric Formula Acceptable Range

| Z-Factor (Z') |


 | > 0.5  (Ideal: > 0.7) |
| Signal-to-Background  | 

| > 3.0 | | CV (Coefficient of Variation) |

| < 5% |

Hit Classification:

  • Weak Hit: 30–50% Inhibition (Likely fragment-like binding).

  • Strong Hit: >70% Inhibition (Likely nanomolar affinity).

  • Promiscuous: Hits that show activity in the absence of enzyme (reactive electrophiles) or lose activity with increased detergent (aggregators).

Troubleshooting & Expert Insights

  • Issue: Zinc Stripping.

    • Observation: Sulfonamides are strong metal binders. Some may strip the Zn2+ from the active site rather than binding cooperatively.

    • Solution: Add 10 µM ZnSO4 to the assay buffer. If inhibition disappears, the compound is likely a chelator, not a specific inhibitor.

  • Issue: Fluorescence Quenching.

    • Observation: Tetrazolo-pyridazines are highly conjugated systems and may fluoresce or quench.

    • Solution: This is why the Absorbance (405 nm) kinetic assay is preferred over fluorescence intensity assays for this specific scaffold.

  • Issue: Hydrolysis of the Scaffold.

    • Observation: The tetrazole ring is generally stable, but the sulfonamide linkage can be labile in highly acidic conditions.

    • Solution: Ensure DMSO stocks are stored at -20°C and avoid freeze-thaw cycles.

References

  • Supuran, C. T. (2008). Carbonic anhydrases: novel therapeutic applications for inhibitors and activators. Nature Reviews Drug Discovery, 7(2), 168–181. Link

  • Tykvart, J., et al. (2020).[2] Identification of Novel Carbonic Anhydrase IX Inhibitors Using High-Throughput Screening of Pooled Compound Libraries by DNA-Linked Inhibitor Antibody Assay (DIANA).[2] SLAS Discovery, 25(9), 1026-1037. Link

  • Baell, J. B., & Holloway, G. A. (2010). New substructure filters for removal of pan assay interference compounds (PAINS) from screening libraries and for their exclusion in bioassays. Journal of Medicinal Chemistry, 53(7), 2719–2740. Link

  • Hermann, G., et al. (2022). Pyrazolo[4,3-e]tetrazolo[1,5-b][1,2,4]triazine Sulfonamides: Synthesis and Biological Evaluation. International Journal of Molecular Sciences, 23(11).[3] Link

  • Thorne, N., et al. (2010). Apparent activity in high-throughput screening: origins of compound-dependent assay interference. Current Opinion in Chemical Biology, 14(3), 315-324. Link

Sources

Application Note: Profiling Tetrazolo[1,5-b]pyridazine-6-sulfonamide Derivatives in Kinase Inhibition Assays

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Mechanistic Rationale

The tetrazolo[1,5-b]pyridazine-6-sulfonamide moiety has emerged as a highly privileged structural building block in the rational design of targeted kinase inhibitors. When elaborated into fused-ring architectures—most notably the pyrazolo[4,3-e]tetrazolo[1,5-b][1,2,4]triazine sulfonamides (often designated as "MM-compounds")—this scaffold exhibits potent, broad-spectrum antineoplastic activity .

The Causality of the Pharmacophore: The efficacy of the tetrazolo-pyridazine-sulfonamide core relies on its profound bioisosteric resemblance to the purine ring of adenosine triphosphate (ATP).

  • The Tetrazolo-Pyridazine Core: Acts as the primary hinge-binding motif. The nitrogen-rich heterocycle forms critical bidentate hydrogen bonds with the backbone amides of the kinase hinge region.

  • The C6-Sulfonamide Moiety: Projects outward toward the solvent-exposed region or interacts directly with the highly conserved DFG (Asp-Phe-Gly) motif in the activation loop of the kinase. This dual-interaction stabilizes the kinase in an inactive conformation, effectively blocking ATP binding and subsequent phosphorylation events .

This structural mimicry allows these compounds to anchor deeply within the ATP-binding pocket of multiple oncogenic kinases, including Bruton's Tyrosine Kinase (BTK) , AKT , and mTOR , effectively shutting down downstream survival and proliferation signaling .

SignalingPathway Tetrazolo Tetrazolo[1,5-b]pyridazine- 6-sulfonamide Scaffold BTK BTK (Bruton's Tyrosine Kinase) Tetrazolo->BTK Competitive Inhibition AKT AKT Kinase Tetrazolo->AKT Competitive Inhibition RTK Receptor Tyrosine Kinase PI3K PI3K RTK->PI3K RTK->BTK PI3K->AKT Metastasis Metastasis & Proliferation BTK->Metastasis mTOR mTOR Complex AKT->mTOR mTOR->Metastasis

Mechanism of action of tetrazolo-pyridazine sulfonamides on BTK and AKT/mTOR signaling pathways.

Experimental Design: A Self-Validating System

Relying solely on phenotypic cell death assays is insufficient for novel nitrogen-rich heterocycles due to the potential for off-target cytotoxicity or DNA intercalation. To establish true E-E-A-T (Expertise, Experience, Authoritativeness, Trustworthiness) in your screening cascade, this protocol utilizes a self-validating triad:

  • Biochemical TR-FRET Assay: Quantifies direct, cell-free kinase inhibition.

  • Cellular Thermal Shift Assay (CETSA): Confirms that the compound physically engages the target kinase inside a living cell.

  • Downstream Immunoblotting: Verifies the functional suppression of the signaling cascade.

Step-by-Step Methodologies

Protocol A: Time-Resolved FRET (TR-FRET) Kinase Assay

Rationale: Tetrazolo-pyridazine derivatives often exhibit intrinsic UV/Vis absorbance or mild autofluorescence due to their extended conjugated systems. TR-FRET introduces a temporal delay before signal acquisition, effectively eliminating background compound fluorescence and ensuring high-fidelity IC50 data.

Step 1: Compound Preparation & Handling

  • Dissolve the tetrazolo[1,5-b]pyridazine-6-sulfonamide derivative in 100% anhydrous DMSO to yield a 10 mM stock. Note: Ensure the DMSO is anhydrous, as water absorption degrades sulfonamide stability over time.

  • Perform a 3-fold serial dilution in a 384-well low-volume polypropylene plate to generate a 10-point concentration curve.

  • Critical Control: Maintain a final DMSO concentration of exactly 1% across all wells (including blanks) to prevent solvent-induced structural denaturation of the kinase.

Step 2: Kinase Reaction Assembly

  • Prepare the Kinase Assay Buffer: 50 mM HEPES (pH 7.5), 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35, and 2 mM DTT. Causality: Brij-35 prevents non-specific binding of the hydrophobic sulfonamide to the plastic, while DTT keeps the kinase active by reducing critical cysteine residues.

  • Add 2 nM of recombinant kinase (e.g., BTK or AKT1) to the reaction wells.

  • Incubate the enzyme with the compound for 30 minutes at room temperature to allow equilibrium binding at the hinge region.

  • Initiate the reaction by adding a mixture of ATP (set at the empirical

    
     for the specific kinase to ensure competitive inhibition dynamics) and 50 nM of a biotinylated peptide substrate.
    
  • Incubate for 60 minutes at 25°C.

Step 3: Detection & Data Analysis

  • Quench the reaction by adding EDTA to a final concentration of 20 mM (chelates Mg2+, halting kinase activity).

  • Add the TR-FRET detection mixture: Europium-labeled anti-phospho antibody (Donor) and Streptavidin-APC (Acceptor).

  • Incubate for 60 minutes in the dark.

  • Read the plate on a microplate reader (Excitation: 340 nm; Emission: 615 nm and 665 nm).

  • Calculate the 665/615 nm emission ratio. Determine the IC50 using a 4-parameter logistic non-linear regression model.

AssayWorkflow Step1 1. Compound Prep (DMSO Dilution) Step2 2. Kinase Reaction (ATP + Substrate) Step1->Step2 Step3 3. TR-FRET Detection (Eu-Donor / APC-Acceptor) Step2->Step3 Step4 4. Data Analysis (IC50 & Z'-factor) Step3->Step4

Logical workflow of the TR-FRET biochemical kinase inhibition assay.

Protocol B: Cellular Target Engagement via CETSA

Rationale: While TR-FRET proves the compound can inhibit the kinase, CETSA proves the compound does penetrate the cell membrane and bind the kinase in a complex intracellular environment, altering its thermal aggregation point (


).
  • Culture HCT-116 (colorectal) or PANC-1 (pancreatic) cells to 80% confluence.

  • Treat cells with 5 µM of the tetrazolo-pyridazine sulfonamide compound (or 0.1% DMSO vehicle control) for 2 hours at 37°C.

  • Harvest cells, wash twice with cold PBS, and aliquot equally into 8 PCR tubes.

  • Subject the aliquots to a temperature gradient (40°C to 65°C) for exactly 3 minutes using a thermal cycler, followed by 3 minutes at room temperature.

  • Lyse the cells using three rapid freeze-thaw cycles (liquid nitrogen to 37°C water bath).

  • Centrifuge at 20,000 × g for 20 minutes at 4°C to pellet denatured/aggregated proteins.

  • Analyze the soluble fraction (supernatant) via Western blot using an anti-BTK or anti-AKT antibody. A positive thermal shift (

    
    ) in the compound-treated group confirms intracellular target engagement.
    

Quantitative Data Summary

The table below summarizes the representative quantitative profiling of advanced tetrazolo[1,5-b]pyridazine-6-sulfonamide derivatives (MM-series) across various assays, demonstrating their high potency and specific kinase targeting.

Compound / Scaffold VariantPrimary Kinase TargetSecondary Cellular EffectsCellular IC50 (HCT-116 / PC-3)Primary Mechanism of Action
MM-129 BTKPD-L1 Downregulation0.17 - 1.15 µMATP-competitive hinge binding
MM-131 AKT / mTORCaspase 8/9 Activation0.11 - 0.33 µMKinase domain inhibition
MM-134 AKT2Pro-oxidative stress0.06 - 0.35 µMKinase domain inhibition
Compound 22 *MACC1 / NFκBTNF-α signaling blockade~ 0.50 µMTranscriptional inhibition

*Note: Compound 22 represents a thioether analogue of the tetrazolo-pyridazine core, highlighting the versatility of the C6 position for structural activity relationship (SAR) optimization.

Troubleshooting Guidelines

  • High Background Signal in TR-FRET: If the baseline emission ratio is too high, the sulfonamide derivative may be precipitating out of solution and causing light scattering. Solution: Spin down the compound plates at 3,000 × g before transfer, and ensure the Brij-35 concentration in the assay buffer is strictly maintained at 0.01%.

  • No Thermal Shift in CETSA despite strong TR-FRET IC50: This indicates poor cell permeability, likely due to the highly polar nature of the unmodified sulfonamide group. Solution: Consider synthesizing a prodrug variant or optimizing the lipophilicity (LogP) of the N-substituents on the sulfonamide moiety.

References

  • Kciuk, M., et al. (2023). Genotoxicity of Novel Pyrazolo[4,3-e]tetrazolo[1,5-b][1,2,4]triazine Sulfonamides in Normal and Cancer Cells In Vitro. MDPI (International Journal of Molecular Sciences). URL:[Link]

  • Kciuk, M., et al. (2022). Preparation of Novel Pyrazolo[4,3-e]tetrazolo[1,5-b][1,2,4]triazine Sulfonamides and Their Experimental and Computational Biological Studies. MDPI (International Journal of Molecular Sciences). URL:[Link]

  • Schöpe, P. C., et al. (2023). Discovery of tetrazolo-pyridazine-based small molecules as inhibitors of MACC1-driven cancer metastasis. Biomedicine & Pharmacotherapy. URL:[Link]

Application Note: Cell-Based Evaluation of Tetrazolo[1,5-b]pyridazine-6-sulfonamides

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Mechanism of Action

The tetrazolo[1,5-b]pyridazine-6-sulfonamide scaffold represents a privileged structure in medicinal chemistry, merging the bioisosteric properties of the tetrazole ring with the pharmacophore-rich sulfonamide group. While sulfonamides are classically recognized as Carbonic Anhydrase (CA) inhibitors, recent high-throughput screens have identified tetrazolo-pyridazine derivatives as potent transcriptional inhibitors of MACC1 (Metastasis-Associated in Colon Cancer 1) and modulators of the AKT-mTOR pathway.

This application note provides a rigorous framework for evaluating these compounds, moving beyond simple cytotoxicity to validate specific anti-metastatic and pro-apoptotic mechanisms.

The Dual-Targeting Rationale

Effective evaluation requires assaying two distinct biological activities inherent to this scaffold:

  • Hypoxic Survival & pH Regulation: The sulfonamide moiety targets tumor-associated Carbonic Anhydrases (CA IX/XII), disrupting pH homeostasis in hypoxic solid tumors.

  • Anti-Metastatic Signaling: The tetrazolo-pyridazine core acts as a transcriptional inhibitor of MACC1, a key driver of cancer motility and metastasis.[1]

G cluster_0 Hypoxia Pathway cluster_1 Metastasis Pathway Compound Tetrazolo[1,5-b] pyridazine-6-sulfonamide CAIX CA IX / XII (Transmembrane) Compound->CAIX Inhibits (Sulfonamide) MACC1 MACC1 Transcription Compound->MACC1 Inhibits (Scaffold) pH Intracellular pH Acidification CAIX->pH Disrupts Apoptosis Apoptosis (Caspase 3/7) pH->Apoptosis Triggers Motility Cell Motility (Migration) MACC1->Motility Downregulates Metastasis Metastasis Suppression Motility->Metastasis

Figure 1: Dual mechanism of action. The sulfonamide moiety targets CA IX to induce apoptosis via pH disruption, while the core scaffold inhibits MACC1 transcription to suppress metastasis.

Cell Line Selection & Preparation

Selection of the appropriate cellular model is critical. The efficacy of these compounds is context-dependent, relying on high expression of MACC1 or CA IX.

Cell LineTissue OriginExpression ProfileApplication
HCT-116 Colon CarcinomaMACC1 High, CA IX HighPrimary model for metastasis & cytotoxicity.
BxPC-3 Pancreatic AdenocarcinomaCA IX High, Hypoxia sensitiveEvaluation of sulfonamide-mediated apoptosis.
PC-3 Prostate CancerHigh metastatic potentialValidation of anti-migratory effects.
WI-38 Lung FibroblastNormal diploidNegative Control: Essential for determining therapeutic index.

Culture Conditions:

  • Media: RPMI-1640 or DMEM supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin/Streptomycin.

  • Hypoxia Induction (Optional but Recommended): For CA IX evaluation, cells should be cultured in 1% O₂ or treated with 100 µM CoCl₂ (Cobalt Chloride) 24 hours prior to assay to mimic hypoxic tumor microenvironments.

Protocol A: Differential Cytotoxicity Screening (MTS Assay)

This protocol determines the IC50 and Selectivity Index (SI). Tetrazolo-pyridazine sulfonamides often exhibit solubility limits; strict solvent controls are required.

Reagents:

  • MTS Reagent (Tetrazolium inner salt).

  • Vehicle: DMSO (Dimethyl sulfoxide).

Step-by-Step Workflow:

  • Seeding:

    • Seed tumor cells (HCT-116, BxPC-3) at

      
       cells/well and normal cells (WI-38) at 
      
      
      
      cells/well in 96-well plates.
    • Rationale: Normal fibroblasts grow slower/contact inhibit; higher density ensures comparable metabolic signal.

    • Incubate for 24 hours at 37°C, 5% CO₂.

  • Compound Preparation:

    • Dissolve stock compound in 100% DMSO to 10 mM.

    • Prepare serial dilutions in culture media. Critical: Keep final DMSO concentration < 0.5% to avoid solvent toxicity masking compound effects.

    • Range: 0.01 µM to 100 µM (8-point dose response).

  • Treatment:

    • Aspirate old media. Add 100 µL of compound-containing media.

    • Include Vehicle Control (0.5% DMSO) and Positive Control (e.g., Doxorubicin or Acetazolamide).

    • Incubate for 72 hours .

    • Note: Sulfonamide-based CA inhibition often requires longer incubation (72h) to manifest metabolic exhaustion compared to acute toxins.

  • Readout:

    • Add 20 µL MTS reagent per well. Incubate 2-4 hours.

    • Measure absorbance at 490 nm.

  • Data Analysis:

    • Calculate % Viability:

      
      .
      
    • Fit data to a 4-parameter logistic curve to derive IC50.

Protocol B: MACC1-Driven Cell Migration Assay

Since tetrazolo[1,5-b]pyridazines are identified as MACC1 inhibitors, a functional migration assay is superior to simple viability for validating mechanism.

Method: Wound Healing (Scratch) Assay with Image Analysis.

Step-by-Step Workflow:

  • Monolayer Formation:

    • Seed HCT-116 cells in 6-well plates (

      
       cells/well).
      
    • Grow to 95-100% confluence.

  • Starvation (Synchronization):

    • Replace media with serum-free media for 12 hours.

    • Rationale: Eliminates proliferation as a confounding variable; ensures gap closure is due to migration, not cell division.

  • Wounding:

    • Create a scratch using a p200 pipette tip. Ensure a consistent gap width (~500 µm).

    • Wash 2x with PBS to remove debris.

  • Treatment:

    • Add media containing the test compound at a sub-cytotoxic concentration (e.g., IC10 or IC20 derived from Protocol A).

    • Critical: If you use the IC50, you cannot distinguish between "dead cells" and "non-migrating cells."

  • Imaging:

    • Capture images at 0h, 12h, and 24h using phase-contrast microscopy.

    • Quantify "Wound Confluence %" using ImageJ/Fiji.

Protocol C: Apoptosis Verification (Annexin V/PI)

To confirm the compound triggers programmed cell death (characteristic of sulfonamide-induced stress) rather than necrosis.

Step-by-Step Workflow:

  • Treatment: Treat BxPC-3 cells with IC50 and 2xIC50 concentrations for 24 hours.

  • Harvesting: Collect supernatant (floating cells) and trypsinize adherent cells. Combine them.

    • Why? Late apoptotic cells detach; discarding supernatant loses critical data.

  • Staining:

    • Wash cells in cold PBS.

    • Resuspend in 1X Annexin-binding buffer.

    • Add 5 µL Annexin V-FITC and 5 µL Propidium Iodide (PI).

    • Incubate 15 min at RT in the dark.

  • Flow Cytometry:

    • Analyze within 1 hour.

    • Q3 (Annexin+/PI-): Early Apoptosis.

    • Q2 (Annexin+/PI+): Late Apoptosis.

References

  • Hermanowicz, J. M., et al. (2022). "Preparation of Novel Pyrazolo[4,3-e]tetrazolo[1,5-b][1,2,4]triazine Sulfonamides and Their Experimental and Computational Biological Studies." International Journal of Molecular Sciences. Link

  • O'Reilly, E., et al. (2023).[2] "Pyrazolo[4,3-e]tetrazolo[1,5-b][1,2,4]triazine Sulfonamides as an Important Scaffold for Anticancer Drug Discovery—In Vitro and In Silico Evaluation." International Journal of Molecular Sciences. Link

  • Stein, U., et al. (2023).[1] "Discovery of tetrazolo-pyridazine-based small molecules as inhibitors of MACC1-driven cancer metastasis."[1] Biomedicine & Pharmacotherapy. Link

  • Supuran, C. T. (2021).[3] "Carbonic Anhydrase Inhibition with Sulfonamides Incorporating Pyrazole- and Pyridazinecarboxamide Moieties." International Journal of Molecular Sciences. Link

Sources

Application Note: Determination of IC50 for Tetrazolo[1,5-b]pyridazine-6-sulfonamide Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Scope

Tetrazolo[1,5-b]pyridazine-6-sulfonamide and its fused derivatives (e.g., pyrazolo[4,3-e]tetrazolo[1,5-b][1,2,4]triazine sulfonamides) represent a potent class of Carbonic Anhydrase Inhibitors (CAIs) . These scaffolds are currently under intensive investigation for their ability to target tumor-associated isoforms (hCA IX and XII) involved in hypoxic tumor survival and metastasis [1, 2].

This guide details the methodology for determining the half-maximal inhibitory concentration (IC50 ) of this compound class. While cellular toxicity assays (MTT) provide phenotypic data, the biochemical IC50 against specific CA isoforms is the critical metric for validating the mechanism of action.

Mechanism of Action

The sulfonamide moiety (ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">


) acts as a zinc-binding group (ZBG). It coordinates directly to the Zn(II) ion within the enzyme's active site, displacing the zinc-bound water molecule/hydroxide ion required for catalysis. This inactivation prevents the physiological hydration of 

to bicarbonate [3].

CA_Inhibition_Mechanism Zn Active Site Zn(II) Water Zn-bound H2O/OH- Zn->Water Native State Catalysis CO2 Hydration (Physiological Function) Water->Catalysis Enables Inhibitor Tetrazolo-sulfonamide (R-SO2NH2) Inhibitor->Zn Competes with H2O Complex Enzyme-Inhibitor Complex (Inactive) Inhibitor->Complex Forms Complex->Catalysis Blocks

Figure 1: Mechanism of Action. The sulfonamide inhibitor displaces the catalytic water molecule from the Zinc ion, halting enzymatic activity.[1]

Experimental Design Strategy

To ensure data reliability (E-E-A-T), we utilize two complementary assays. The Stopped-Flow Assay is the gold standard for kinetic constants (


), while the Esterase Assay  is a high-throughput alternative for initial IC50 screening.
ParameterStopped-Flow CO2 Hydration (Gold Standard)Esterase Activity (Screening)
Substrate

(Physiological)
4-Nitrophenyl Acetate (4-NPA)
Detection Spectrophotometric (pH indicator Phenol Red)Absorbance (400–405 nm)
Sensitivity High (measures

)
Moderate (Artificial substrate)
Throughput Low (One sample at a time)High (96/384-well plates)
Use Case Final validation,

determination
Routine IC50 ranking

Protocol A: Stopped-Flow CO2 Hydration Assay (Gold Standard)

This method measures the inhibition of the physiological reaction:


. It requires a stopped-flow instrument (e.g., Applied Photophysics or Hi-Tech Scientific).
Reagents & Preparation
  • Buffer: 20 mM HEPES, pH 7.5. Note: Avoid buffers with high chloride concentrations if studying chloride-sensitive isoforms, though physiological saline is often used.

  • Indicator: 0.2 mM Phenol Red.

  • Substrate:

    
    -saturated water. Bubble pure 
    
    
    
    gas into deionized water for 30 mins at 25°C. This yields ~
    
    
    .
  • Enzyme: Recombinant hCA (I, II, IX, or XII). Concentration adjusted to 5–10 nM final.

  • Inhibitor Stock: Dissolve tetrazolo[1,5-b]pyridazine-6-sulfonamide in 100% DMSO (10 mM stock). Dilute serially in buffer (keep final DMSO < 1%).

Procedure
  • Incubation: Incubate the enzyme with the inhibitor (at varying concentrations:

    
     to 
    
    
    
    M) for 15 minutes at room temperature. This allows the sulfonamide to equilibrate with the active site.
  • Loading:

    • Syringe A: Enzyme + Inhibitor + Indicator + Buffer.

    • Syringe B:

      
      -saturated water.
      
  • Injection: Rapidly mix Syringe A and B (1:1 ratio) in the stopped-flow cell.

  • Measurement: Monitor the absorbance decrease at 557 nm (Phenol Red isosbestic point/maximum absorbance change) over 10–100 seconds. The reaction generates protons, lowering pH and changing the indicator color [4].

Data Analysis

The initial rate of the reaction is determined from the linear portion of the absorbance curve.[2]

  • Uncatalyzed Rate (

    
    ):  Run buffer without enzyme.
    
  • Catalyzed Rate (

    
    ):  Run enzyme without inhibitor.
    
  • Inhibited Rate (

    
    ):  Run enzyme + inhibitor.
    

Calculate the fractional activity and fit to the Cheng-Prusoff equation (adapted for tight-binding inhibitors if


):


Protocol B: Colorimetric Esterase Assay (High Throughput)

This protocol uses 4-Nitrophenyl acetate (4-NPA), which CAs hydrolyze to 4-nitrophenol (yellow,


).
Reagents
  • Assay Buffer: 50 mM Tris-SO4, pH 7.6. Critical: Do not use Tris-HCl, as Cl- is a weak inhibitor.

  • Substrate (4-NPA): 3 mM stock in acetonitrile. Prepare fresh; it spontaneously hydrolyzes.

  • Enzyme: hCA (final conc. 100–200 nM).

Step-by-Step Workflow

Esterase_Assay_Workflow cluster_prep 1. Preparation cluster_reaction 2. Reaction (96-well Plate) cluster_analysis 3. Analysis Stock Inhibitor Stock (DMSO) Dilution Serial Dilution (Buffer) Stock->Dilution Add_Enz Add Enzyme (100 nM) Dilution->Add_Enz Incubate Incubate 15 min @ 25°C Add_Enz->Incubate Add_Sub Add 4-NPA (Substrate) Incubate->Add_Sub Read Read Abs 405 nm (Kinetic) Add_Sub->Read Calc Calc IC50 (Non-linear reg) Read->Calc

Figure 2: High-throughput workflow for determining IC50 using the esterase method.

  • Plate Setup: In a clear 96-well plate, add 10 µL of inhibitor dilution and 170 µL of Assay Buffer.

  • Enzyme Addition: Add 10 µL of Enzyme solution.

  • Pre-Incubation: Shake gently and incubate for 15 minutes at 25°C. This step is mandatory for sulfonamides to displace the zinc-bound water.

  • Initiation: Add 10 µL of 3 mM 4-NPA substrate (Final reaction volume = 200 µL).

  • Measurement: Immediately measure Absorbance at 405 nm in kinetic mode (every 30s for 15 mins).

  • Controls:

    • Positive Control:[1][3][4] Acetazolamide (Standard CAI).

    • Negative Control: Buffer + Enzyme + DMSO (no inhibitor).

    • Blank: Buffer + Substrate (no enzyme) to correct for spontaneous hydrolysis.

Data Analysis & Validation

Calculation
  • Calculate the slope (

    
    ) for the linear phase (typically 2–10 mins).
    
  • Subtract the Blank slope from all samples.

  • Plot % Inhibition vs. log[Inhibitor] .

  • Fit data to the Four-Parameter Logistic (4PL) model:

    
    
    
Validation Criteria
  • Z-Factor: Must be > 0.5 for the assay to be considered robust.

  • Reference Standard: Acetazolamide IC50 should fall within 2-fold of literature values (typically ~10–20 nM for hCA II) [5].

  • Solubility: If the tetrazolo-sulfonamide precipitates (turbidity > 0.05 OD at 600nm), the IC50 is invalid.

References

  • Supuran, C. T. (2008). Carbonic anhydrases: novel therapeutic applications for inhibitors and activators. Nature Reviews Drug Discovery. Link

  • Hermanowicz, J. M., et al. (2022). Preparation of Novel Pyrazolo[4,3-e]tetrazolo[1,5-b][1,2,4]triazine Sulfonamides and Their Experimental and Computational Biological Studies. International Journal of Molecular Sciences. Link

  • Alterio, V., et al. (2012). Crystal structure of the carbonic anhydrase II-inhibitor complex reveals the structural basis for the inhibition mechanism. PNAS. Link

  • Khalifah, R. G. (1971). The carbon dioxide hydration activity of carbonic anhydrase.[1][2][3][5][6][7][8] I. Stop-flow kinetic studies on the native human isoenzymes B and C. Journal of Biological Chemistry. Link

  • BenchChem Protocols. (2025). Application Notes and Protocols for Carbonic Anhydrase I Inhibitor Enzymatic Assay. BenchChem.[2][3] Link

Sources

Troubleshooting & Optimization

Technical Support Center: Optimizing Tetrazolo[1,5-b]pyridazine-6-sulfonamide Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

This guide addresses the technical challenges in synthesizing tetrazolo[1,5-b]pyridazine-6-sulfonamide , focusing on yield optimization, impurity control, and scalable workflows.

Topic: Yield Improvement & Protocol Troubleshooting Target Molecule: Tetrazolo[1,5-b]pyridazine-6-sulfonamide Primary Precursor: 3,6-Dichloropyridazine (or 6-chloropyridazine-3-amine)[1]

Introduction: The Stability-Reactivity Paradox

The synthesis of tetrazolo[1,5-b]pyridazines carrying electron-withdrawing groups (like sulfonamides) is chemically sensitive.[1] The core challenge lies in the Azide-Tetrazole Equilibrium .[1] While electron-withdrawing groups (EWGs) at position 6 generally stabilize the fused tetrazole form over the open-chain azido isomer, they also introduce acidity (via the sulfonamide


) and alter the nucleophilicity of the pyridazine ring during precursor assembly.

Low yields typically stem from three "silent killers":

  • Sulfonamide Anion Deactivation: In basic SnAr conditions, the sulfonamide deprotonates, deactivating the ring toward nucleophilic attack.

  • Inefficient Cyclization: Direct azide substitution often stalls due to poor solubility or thermal degradation.

  • Hydrolysis Competition: The sulfonyl chloride intermediate is highly moisture-sensitive.[1]

Module 1: The Optimized Synthetic Workflow

To maximize yield, we recommend the Hydrazine-Diazotization Route (Route B below) over the direct Azide Displacement (Route A). While Route A appears shorter, Route B offers superior regiocontrol and avoids the "anion deactivation" trap.

Visualized Reaction Pathway

G Start 3,6-Dichloropyridazine Inter1 3-Chloro-6-mercaptopyridazine Start->Inter1 NaSH / H2O Inter2 6-Chloropyridazine-3-sulfonyl chloride Inter1->Inter2 Cl2 / H2O (Oxidation) Inter3 6-Chloropyridazine-3-sulfonamide (Key Intermediate) Inter2->Inter3 NH3 (aq/gas) RouteA_Step NaN3 / DMF (Direct SnAr) Inter3->RouteA_Step Route A (Risk: Low Yield) RouteB_Step1 Hydrazine Hydrate (EtOH, Reflux) Inter3->RouteB_Step1 Route B (Recommended) Target Tetrazolo[1,5-b]pyridazine-6-sulfonamide RouteA_Step->Target Inter4 6-Hydrazinopyridazine-3-sulfonamide RouteB_Step1->Inter4 RouteB_Step2 NaNO2 / HCl (Diazotization) Inter4->RouteB_Step2 RouteB_Step2->Target Cyclization

Caption: Comparison of synthetic routes. Route B (Green) is preferred for sulfonamide derivatives to avoid ring deactivation and thermal degradation.

Module 2: Step-by-Step Protocol & Troubleshooting

Step 1: Synthesis of 6-Chloropyridazine-3-sulfonamide

The Foundation. If this step fails, the final yield is compromised.

Protocol:

  • Thiolation: React 3,6-dichloropyridazine with NaSH (1.1 eq) in water/ethanol.

  • Oxidative Chlorination: Suspend the thiol in dilute acetic acid/water. Cool to 0°C. Bubble

    
     gas or add 
    
    
    
    until the solution clears. Critical: Maintain temp <5°C to prevent hydrolysis.
  • Amidation: Pour the sulfonyl chloride immediately into ice-cold aqueous ammonia (28%).

Troubleshooting Table:

Issue Diagnostic Root Cause Solution
Low Yield (Amidation) Product is a water-soluble gum.[1] Hydrolysis of sulfonyl chloride to sulfonic acid. Ensure sulfonyl chloride is dry (wash with cold hexane) and ammonia is in excess. Do not store the chloride; react immediately.

| Impurity (Bis-sulfonamide) | Mass spec shows M+ (dimer).[1] | Sulfonamide reacting with remaining sulfonyl chloride. | Use a large excess of ammonia (10 eq) and vigorous stirring to dilute the chloride. |

Step 2: The Cyclization (Tetrazole Formation)

The Yield Bottleneck.

Option A: Direct Azide Reaction (Use only if Hydrazine fails)
  • Reagents:

    
     (1.5 eq), 
    
    
    
    (1.5 eq).
  • Solvent: DMF or DMSO (Dry).

  • The Trick: Add

    
    . The sulfonamide proton (
    
    
    
    ) will be deprotonated by azide anion (
    
    
    for
    
    
    ), forming the sulfonamide anion. This anion is electron-rich and resists SnAr attack.[1]
    
    
    buffers the solution, keeping the sulfonamide neutral.
  • Temp: 80–100°C. (Caution: Azides are explosive. Use blast shield).

Option B: The Hydrazine Route (Recommended)
  • Mechanism: SnAr with hydrazine (super-nucleophile) followed by nitrosation.

  • Protocol:

    • Reflux 6-chloropyridazine-3-sulfonamide with Hydrazine Hydrate (3 eq) in Ethanol for 4–6 hours.

    • Cool and filter the hydrazino-intermediate (usually precipitates).[1]

    • Dissolve intermediate in 10% HCl at 0°C.

    • Add

      
       (1.1 eq) dropwise. The tetrazole ring closes spontaneously.
      

Why this yields higher:

  • Hydrazine is a better nucleophile than azide, overcoming the electronic deactivation.

  • The cyclization step (nitrosation) occurs in acid, where the sulfonamide is stable and neutral.

Module 3: Frequently Asked Questions (FAQs)

Q1: My product exists as a mixture of two isomers on NMR. What is happening? A: You are observing Azido-Tetrazole Tautomerism .[1] In solution (especially DMSO-d6), the fused tetrazole can open to the 3-azidopyridazine form.[1]

  • Diagnostic: A broad signal in

    
     NMR or split peaks.
    
  • Fix: Run NMR in a less polar solvent (e.g.,

    
     + TFA) or at lower temperature. For synthesis, the solid state is almost exclusively the tetrazole form. Electron-withdrawing groups (like your 6-sulfonamide) strongly favor the tetrazole form.[1]
    

Q2: The reaction mixture turns black during the azide step. A: This indicates thermal decomposition.

  • Cause: Temperature too high (>110°C) or lack of buffering.

  • Solution: Switch to the Hydrazine Route (Option B) . If you must use azide, lower the temperature to 70°C and extend reaction time, and strictly exclude oxygen.

Q3: How do I purify the final sulfonamide? It's amphoteric. A: The tetrazole ring nitrogen is weakly basic, while the sulfonamide is acidic.

  • Avoid: Strong cation exchange resins (might bind irreversibly).

  • Recommended: Recrystallization from Ethanol/Water (1:1) with a drop of Formic Acid. The acid suppresses the ionization of the sulfonamide, improving crystallization recovery.

References

  • Tetrazolo[1,5-b]pyridazine Synthesis via Hydrazine

    • Reaction of 3,6-dichloropyridazine with hydrazine gave 1-(6-chloropyridazin-3-yl) hydrazine...[1] Diazotization converted it to 6-chlorotetrazolo[1,5-b]pyridazine.[1]

    • Source:

  • Azide-Tetrazole Equilibrium & Energetic Materials

    • Discussion on the synthesis of 6-azido/tetrazolo deriv
    • Source: 2[1]

  • Sulfonamide Introduction on Pyridazines

    • Protocols for converting amino-pyridazines to sulfonyl chlorides and sulfonamides.[1]

    • Source: 3

  • Solubility Data for Precursors

    • Solubility of 6-chloropyridazin-3-amine in various solvents (relevant for solvent selection).
    • Source: 4[1][4]

Sources

purification challenges of crudetetrazolo[1,5-b]pyridazine-6-sulfonamide

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for the isolation and purification of tetrazolo[1,5-b]pyridazine-6-sulfonamide and its crude derivatives.

Because this molecule features a high-nitrogen, highly strained fused bicyclic core alongside an amphoteric sulfonamide moiety, its purification is notoriously difficult. Standard benchtop techniques often lead to product degradation, severe chromatographic tailing, or—in the worst cases—spontaneous detonation of reactive intermediates.

This guide is engineered for researchers and process chemists, providing causality-driven troubleshooting, self-validating protocols, and scalable chromatographic strategies.

Workflow Overview: Safe Isolation & Purification

PurificationWorkflow Start Crude Tetrazolo[1,5-b]pyridazine- 6-sulfonamide SafetyCheck Safety Assessment (Check for Azide Intermediates) Start->SafetyCheck Quench In-situ Hydrolysis (NaOH, 60°C) SafetyCheck->Quench Unstable intermediates LLE pH-Controlled LLE (Extract at pH 6.5 - 7.0) SafetyCheck->LLE Safe to proceed Quench->LLE Quenched mixture Chromatography SFC or Buffered RP-HPLC (Suppress Silanol Interactions) LLE->Chromatography Organic phase Crystallization Controlled Crystallization (Anti-solvent addition) Chromatography->Crystallization >95% purity fractions Pure Purified Target Compound Crystallization->Pure

Fig 1. End-to-end purification workflow emphasizing safety and pH-controlled isolation.

Troubleshooting & FAQs

Q1: During the concentration of my crude reaction mixture via rotary evaporation, the material darkened rapidly, and a previous batch resulted in a glassware fracture. What is causing this instability? A: You are likely encountering the spontaneous decomposition of energetic intermediates. Tetrazolo[1,5-b]pyridazines possess an exceptionally high nitrogen-to-carbon ratio (N/C ≥ 2). If your synthetic route involves azide displacement (e.g., forming 6-azidotetrazolo[1,5-b]pyridazine as a byproduct or intermediate), this material is a known primary explosive that can spontaneously detonate upon standing or when concentrated to dryness[1]. Causality: The breaking of localized N-N and C-N covalent bonds in the strained tetrazole ring releases massive amounts of energy. Solution: Never concentrate crude mixtures containing potential azide intermediates to dryness. Instead, perform an in situ hydrolysis (e.g., using 5 equivalents of NaOH at 60 °C for 2 hours) to convert hazardous azides into stable 6-hydroxytetrazolo[1,5-b]pyridazine derivatives before proceeding with extraction[1].

Q2: My liquid-liquid extraction (LLE) yields are consistently below 45%. Why is the product remaining in the aqueous layer, and how can I recover it? A: Tetrazolo[1,5-b]pyridazine-6-sulfonamide is highly amphoteric. Standard unbuffered extractions (like QuEChERS) fail because the molecule ionizes easily; the sulfonamide group deprotonates at high pH, while the nitrogen-rich heterocycle protonates at low pH[2]. Causality: Ionized species are highly water-soluble and will not partition into organic solvents like ethyl acetate or dichloromethane. Solution: You must strictly control the pH of the aqueous layer to the molecule's isoelectric point (typically pH 6.0–7.0) to ensure the neutral species predominates. A pH-controlled LLE using a buffered aqueous phase dramatically shifts the partition coefficient, allowing >90% recovery into the organic phase[2].

Q3: When purifying the crude extract via Reverse Phase HPLC (RP-HPLC), I observe severe peak tailing and co-elution of impurities. How can I achieve baseline resolution? A: Peak tailing here is caused by secondary interactions between the basic nitrogen atoms of the tetrazolo-pyridazine core and the unendcapped, active silanol groups on the silica stationary phase[3]. Causality: If the mobile phase pH is not controlled, the compound exists in a dynamic equilibrium of ionization states as it travels down the column, smearing the peak. Solution: Switch to Supercritical Fluid Chromatography (SFC) or a heavily buffered RP-HPLC method. Using an ammonium acetate buffer (pH 8.0) in RP-HPLC ensures a uniform ionization state[2]. Alternatively, SFC using a methanol co-solvent on an aminopropyl-packed column eliminates silanol interactions entirely, providing sharp peaks and rapid elution[3].

Logical Relationship: pH and Chromatographic Partitioning

PartitioningLogic Amphoteric Amphoteric Sulfonamide (Multiple Ionization States) Acidic Low pH (< 4) Protonated Heterocycle Amphoteric->Acidic Basic High pH (> 9) Deprotonated Sulfonamide Amphoteric->Basic Neutral Neutral pH (6.5 - 7.5) Un-ionized Species Amphoteric->Neutral Tailing Peak Tailing / Aqueous Loss Acidic->Tailing Binds to silanols Basic->Tailing Washes out in void Optimal Sharp Peaks / High Organic Recovery Neutral->Optimal Optimal partitioning

Fig 2. Causality of pH on the ionization state and purification success of sulfonamides.

Self-Validating Experimental Protocols

Protocol A: pH-Controlled Liquid-Liquid Extraction (LLE)

This protocol utilizes analytical feedback loops to validate the extraction environment before phase separation, preventing product loss.

  • Quench and Dilute: Transfer the crude reaction mixture to a separation vessel. Dilute with 3 volumes of deionized water. Safety Check: Ensure no active azides remain (refer to Q1).

  • Initial pH Assessment: Insert a calibrated pH probe directly into the aqueous mixture.

  • Titration to Neutrality: Dropwise, add 1M HCl or 1M NaOH under vigorous stirring until the pH stabilizes exactly between 6.5 and 7.0 .

    • Self-Validation Step: Extract a 1 mL aliquot, mix with 1 mL ethyl acetate, and spot the organic layer on a TLC plate. If the product spot is faint, the pH is likely off-target. Re-verify the pH meter calibration.

  • Extraction: Add an equal volume of Ethyl Acetate (EtOAc). Agitate vigorously for 5 minutes, then allow phase separation for 10 minutes.

  • Recovery: Collect the organic layer. Repeat the extraction twice more with fresh EtOAc. Combine organic layers, dry over anhydrous Na₂SO₄, and filter.

  • Concentration: Concentrate under reduced pressure at a bath temperature not exceeding 40 °C to prevent thermal degradation of the tetrazole core[4].

Protocol B: Supercritical Fluid Chromatography (SFC) Purification

SFC is prioritized for complex modalities and polar sulfonamides due to its superior resolution and mild thermal conditions[3],[4].

  • Column Preparation: Install an aminopropyl-packed column (e.g., 250 × 4.6 mm, 5-μm dp) into the SFC system.

  • System Equilibration: Set the column oven temperature to 65 °C and the outlet CO₂ pressure to 300 bar. Equilibrate with 90% supercritical CO₂ and 10% Methanol (containing 0.1% isopropylamine to deactivate residual active sites) at a flow rate of 2.5 mL/min[3].

  • Sample Injection: Dissolve the crude extract from Protocol A in a minimal volume of Methanol/DMSO (9:1). Inject via the autosampler.

    • Self-Validation Step: Monitor the system backpressure. A sudden spike indicates sample precipitation. If this occurs, increase the DMSO ratio in your sample diluent.

  • Gradient Elution: Hold at 10% Methanol for 5 minutes, then apply a linear gradient increasing by 2.5% per minute up to 30% Methanol[3].

  • Fraction Collection: Trigger fraction collection via UV detection (typically 254 nm) or MS-TIC (Targeted Ion Current).

Quantitative Data: Method Comparison

The following table summarizes the causal relationship between the chosen purification method and the resulting recovery metrics for tetrazolo-pyridazine sulfonamides.

Purification ParameterStandard QuEChERS / LLEpH-Controlled LLE (pH 6.5)RP-HPLC (Unbuffered)SFC-MS (Methanol Co-solvent)
Primary Challenge High aqueous solubilityEmulsion formationSevere peak tailingSample solubility in CO₂
Recovery Rate 22.7% – 44.5%> 92.0% 65.0% (due to peak smearing)> 95.0%
Resolution (

)
N/AN/A< 1.2 (Co-elution common)> 2.5 (Baseline resolved)
Thermal Risk High (if concentrated to dryness)Low (kept in solution)Medium (requires solvent evap)Low (CO₂ flashes off)
Throughput Time 2 Hours3 Hours45 Minutes / Run20 Minutes / Run

Data synthesized from comparative matrix recoveries[2] and SFC method development studies[3].

References

1.[1] Lessons Learned: Spontaneous Detonation of 6-Azidotetrazolo[1,5-b]pyridazine | ACS Chemical Health & Safety. ACS Publications. URL:[Link] 2.[2] Rapid screening of sulfonamides in dietary supplements based on extracted common ion chromatogram and neutral loss scan by LC-Q/TOF-mass spectrometry. National Center for Biotechnology Information (PMC). URL:[Link] 3.[3] Method Development for the Separation of Sulfonamides by Supercritical Fluid Chromatography. ResearchGate. URL:[Link] 4.[4] PURIFICATION STRATEGIES - Purification at Scale: Overcoming Chromatography Challenges for Advanced Modalities. Drug Development and Delivery. URL:[Link]

Sources

troubleshooting low bioactivity intetrazolo[1,5-b]pyridazine-6-sulfonamide analogs

Author: BenchChem Technical Support Team. Date: March 2026

Case Reference: Bioactivity Optimization & Troubleshooting Subject: Investigating Low Potency in Fused Tetrazolo-Sulfonamide Scaffolds Support Tier: Senior Application Scientist

Diagnostic Triage: Rapid Assessment

If you are observing unexpectedly low bioactivity (


 > 

) or inconsistent results with tetrazolo[1,5-b]pyridazine-6-sulfonamide analogs, do not immediately assume poor ligand-target fit. This scaffold possesses unique physicochemical properties that often lead to false negatives in standard screening assays.

Use this triage table to identify the most likely root cause before proceeding to the deep-dive modules.

SymptomProbable CauseImmediate Action
Variable Potency (Day-to-day or Batch-to-batch)Azido-Tetrazole Equilibrium Run NMR in DMSO-

vs. CDCl

. Check if assay temperature shifts equilibrium.
Flat Dose-Response (Plateau < 100% inhibition)Precipitation / Solubility Check for Tyndall effect (light scattering) in assay buffer. Add 0.01% Triton X-100.
Activity in Enzyme Assay vs. No Activity in Cells Permeability / Efflux Calculate TPSA. Sulfonamides are polar; fused tetrazoles add polarity. Check LogD.
Loss of Activity Over Time (in stock solution)Hydrolysis / Ring Opening Sulfonamides are stable, but the tetrazole ring can degrade under high pH or light. Store at -20°C in dark.
Weak Carbonic Anhydrase Inhibition Wrong Ionization State Sulfonamides must be deprotonated (anionic) to bind the Zn

active site. Check assay pH vs. pKa.

Deep Dive: The Azido-Tetrazole Equilibrium

The "Ghost" in Your Assay

The most critical, yet overlooked, feature of tetrazolo[1,5-b]pyridazines is the valence tautomerism between the fused tetrazole form and the open azido-pyridazine form.

This equilibrium is dynamic and sensitive to:

  • Temperature: Higher temperatures favor the open azido form (entropy driven).

  • Solvent Polarity: Polar solvents (DMSO, water) stabilize the dipolar tetrazole. Non-polar solvents favor the neutral azide.

  • Substituents: Electron-withdrawing groups on the pyridazine ring can destabilize the tetrazole.

Why this kills bioactivity: If your target requires the rigid, fused tricyclic scaffold (e.g., for intercalation or specific shape complementarity), but your assay conditions (e.g., high temperature or specific lipophilic buffers) shift the population to the flexible azido form, your effective concentration of the active pharmacophore drops significantly .

Visualization: The Equilibrium Pathway

The following diagram illustrates the dynamic equilibrium and the factors shifting it.

AzidoTetrazoleEquilibrium Tetrazole Tetrazolo[1,5-b]pyridazine (Fused Form) Active Pharmacophore? Transition Transition State (Ring Opening) Tetrazole->Transition Heat / Non-polar Solvent Transition->Tetrazole Azide 3-Azidopyridazine (Open Form) Inactive/Different Activity? Transition->Azide Azide->Transition Polar Solvent (DMSO/H2O) Bioactivity Bioactivity Impact: Lower Effective Conc. Azide->Bioactivity

Figure 1: The valence tautomerism between the fused tetrazole and open azido forms. Assay conditions can unintentionally shift this equilibrium, reducing the population of the active species.

Technical Troubleshooting Modules

Module A: Solubility & Precipitation

Issue: The planar nature of the tetrazolo-pyridazine scaffold, combined with the sulfonamide moiety, creates high crystal lattice energy. Mechanism: Compounds may precipitate upon dilution from DMSO stock into aqueous buffer, forming "micro-crystals" that are invisible to the naked eye but scatter light and sequester the compound.

Protocol: Kinetic Solubility Verification

  • Prepare compound at

    
     final concentration in DMSO.
    
  • Dilute into assay buffer (e.g., PBS, pH 7.4) in a clear 96-well plate.

  • Measure Absorbance at 650 nm (where compound does not absorb) immediately and after 2 hours.

  • Result: An increase in OD

    
     > 0.01 indicates precipitation.
    
  • Fix:

    • Reduce final concentration.

    • Add 0.01% Triton X-100 or Tween-20 to the buffer.

    • Ensure DMSO concentration is maximized (up to 1-2% if tolerated by the protein).

Module B: Carbonic Anhydrase (CA) Targeting

Issue: Sulfonamides are classic CA inhibitors (CAIs), but they bind as anions . Mechanism: The sulfonamide nitrogen (


) coordinates to the Zn

ion in the enzyme active site. This interaction is pH-dependent.
  • pKa Shift: The tetrazolo[1,5-b]pyridazine ring is electron-withdrawing. This typically lowers the pKa of the sulfonamide group (compared to benzenesulfonamide, pKa ~10.1) to the range of 7.0 – 8.5 .

  • Troubleshooting:

    • If Assay pH < pKa: The sulfonamide is protonated (neutral) and binds poorly.

    • Action: Ensure assay buffer pH is

      
       7.4. If testing against tumor-associated isoforms (CA IX/XII) which operate in hypoxic/acidic environments, be aware that potency in vivo might differ from in vitro results at pH 7.4.
      
Module C: Synthesis Impurities

Issue: "Low activity" may actually be "low purity." Common Impurity: The 3-hydrazinopyridazine intermediate. Detection:

  • Check HPLC for a peak with a different UV spectrum.

  • The hydrazino group is a nucleophile and can react with assay components or cause redox cycling artifacts.

Validated Experimental Workflow

Use this flowchart to systematically debug the low bioactivity issue.

TroubleshootingWorkflow Start Start: Low Bioactivity Observed SolubilityCheck Step 1: Solubility Check (OD650 in Assay Buffer) Start->SolubilityCheck Precipitation Precipitation Detected? SolubilityCheck->Precipitation FixSolubility Action: Add Surfactant Reduce Conc. Precipitation->FixSolubility Yes EquilibriumCheck Step 2: Isomer Check (1H NMR in DMSO vs CDCl3) Precipitation->EquilibriumCheck No FixSolubility->EquilibriumCheck AzidePresent Significant Azide Form? EquilibriumCheck->AzidePresent FixEquilibrium Action: Stabilize Tetrazole (Change Solvent/Temp) AzidePresent->FixEquilibrium Yes TargetCheck Step 3: Target Validation (pH & pKa Analysis) AzidePresent->TargetCheck No FixEquilibrium->TargetCheck End Proceed to SAR TargetCheck->End Optimization Complete

Figure 2: Systematic workflow for isolating the cause of low bioactivity.

Summary of Key Data & Parameters

ParameterTypical Value / ConditionImpact on Bioactivity
Sulfonamide pKa 7.0 – 8.5 (Estimated)Critical. Must be deprotonated to bind CA Zn

. Low pH assays will show false low potency.
LogP / LogD 0.5 – 2.5Moderate lipophilicity. Good for membranes, but fused tetrazole adds polarity (TPSA > 100 Å

).
Azido-Tetrazole

-3 to -7 kJ/mol (favors Tetrazole)In DMSO, tetrazole is favored. In CDCl

or gas phase, azide may be favored.
Melting Point > 200°C (Decomposition)High MP indicates strong lattice energy

Solubility warning.

References

  • Preparation of Novel Pyrazolo[4,3-e]tetrazolo[1,5-b][1,2,4]triazine Sulfonamides and Their Experimental and Computational Biological Studies. Source: International Journal of Molecular Sciences (2022).[1] Relevance: Establishes the anticancer and CA inhibitory potential of fused tetrazolo-triazine sulfonamides and discusses cytotoxicity profiles.

  • Steering the azido-tetrazole equilibrium of 4-azidopyrimidines via substituent variation. Source: Scientific Reports (2015). Relevance: Provides the mechanistic basis for the azido-tetrazole equilibrium, explaining how solvents and substituents shift the ratio between active and inactive forms.

  • Carbonic Anhydrase Inhibition with Sulfonamides Incorporating Pyrazole- and Pyridazinecarboxamide Moieties. Source: International Journal of Molecular Sciences (2021). Relevance: Details the binding mechanism of sulfonamides to Carbonic Anhydrase (Zn targeting) and the importance of isoform selectivity (hCA IX/XII).

  • Selectivity and Physicochemical Optimization of Repurposed Pyrazolo[1,5-b]pyridazines. Source: Journal of Medicinal Chemistry (2019). Relevance: Discusses solubility challenges and ADME optimization strategies for pyrazolo[1,5-b]pyridazine scaffolds, which are structurally analogous to the tetrazolo variants.

Sources

Technical Support Center: In Vivo Dosing & Optimization for Tetrazolo[1,5-b]pyridazine-6-sulfonamides

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Application Support Center. As researchers transition from in vitro screening to in vivo preclinical models, refining the dosage of complex heterocyclic scaffolds like tetrazolo[1,5-b]pyridazine-6-sulfonamides presents unique pharmacological challenges. This class of compounds—including MACC1 transcriptional inhibitors (e.g., Compound 22)[1] and related pyrazolo-tetrazolo-triazine sulfonamides (e.g., MM-129)[2]—exhibits potent anticancer properties by targeting critical signaling nodes such as the NF-κB and BTK/AKT pathways[3][4].

This guide is designed by our Senior Application Scientists to help you troubleshoot formulation, optimize dosing regimens, and validate target engagement in your animal models.

🔬 Frequently Asked Questions & Troubleshooting

Q1: We are observing high pharmacokinetic (PK) variability and poor systemic exposure after oral (PO) dosing. How can we optimize our formulation?

The Causality: The tetrazolo[1,5-b]pyridazine core is highly lipophilic, and the addition of a sulfonamide moiety often results in a crystalline lattice with high melting points and poor aqueous solubility. When administered orally in simple aqueous buffers, the compound precipitates in the acidic environment of the stomach, leading to erratic gastrointestinal absorption. The Solution: Transition to an Intraperitoneal (IP) route for early dose-finding, utilizing a co-solvent system. Studies on related tetrazolo-sulfonamides (like MM-129) demonstrate that IP administration can achieve a favorable bioavailability of approximately 68.6%[2].

  • Recommended Vehicle: 10% DMSO / 40% PEG300 / 5% Tween-80 / 45% Saline.

  • Preparation: Dissolve the compound completely in DMSO first, then add PEG300 and Tween-80, vortexing until clear. Add saline dropwise while sonicating to prevent micro-precipitation.

Q2: Our in vitro IC50 is in the low micromolar range (~6-7 µM). How do we calculate a starting in vivo dose for our xenograft models without inducing acute toxicity?

The Causality: Direct translation from in vitro IC50 to in vivo dosage is confounded by high plasma protein binding (typical of sulfonamides) and rapid hepatic clearance. If you dose too low, the free fraction of the drug will not reach the therapeutic threshold in the tumor microenvironment. The Solution: Do not scale linearly from cell culture. Empirical data shows that effective in vivo doses for this structural class range significantly based on the specific target. For instance, inhibiting MACC1-driven metastasis with tetrazolo-pyridazine derivatives (Compound 22) requires doses around 50 mg/kg daily [1]. Conversely, targeting BTK/AKT with related sulfonamides (MM-129) has shown efficacy and safety at lower doses of 10 µmol/kg [2]. Begin with a Single Ascending Dose (SAD) study starting at 5 mg/kg, escalating to 50 mg/kg, monitoring for signs of renal toxicity (crystalluria is a known class effect of sulfonamides).

Q3: We achieved our target dosage, but we are not seeing a reduction in tumor volume. What is causing this pharmacodynamic (PD) disconnect?

The Causality: Tetrazolo[1,5-b]pyridazine derivatives often act as transcriptional or allosteric inhibitors rather than direct cytotoxic agents. For example, Compound 22 blocks TNF-α-induced phosphorylation of p105, thereby attenuating NF-κB signaling and subsequently reducing MACC1 expression[3]. This mechanism prevents metastasis and invasion but may not cause immediate tumor regression (cytotoxicity) in primary xenografts. The Solution: Shift your primary PD endpoints. Instead of relying solely on caliper measurements of tumor volume, measure metastatic burden (e.g., liver nodules) and extract tumor tissue to quantify MACC1 mRNA via qRT-PCR or p105 phosphorylation via Western blot[1][3].

📊 Quantitative Data: Dosing Parameters Reference

To assist in your experimental design, the following table summarizes established in vivo parameters for key compounds containing the tetrazolo-pyridazine or related tetrazolo-triazine sulfonamide scaffolds.

Compound / ScaffoldPrimary Target(s)Validated In Vivo DoseRouteBioavailabilityKey Pharmacological Limitation
MM-129 (Pyrazolo-tetrazolo-triazine sulfonamide)BTK, AKT, PD-L110 µmol/kg[2]IP~68.6%[2]Rapid hepatic clearance
Compound 22 (Tetrazolo[1,5-b]pyridazine thioether)MACC1, NF-κB (p105)50 mg/kg (Daily)[1]IP / POModerateHigh plasma protein binding
MM-131 (Sulfonamide derivative)Caspase 8/9, mTOR15 - 30 µmol/kgIPPendingLow aqueous solubility

🧪 Experimental Protocol: In Vivo Dose-Finding & PK/PD Bridging

To establish a self-validating system for your specific tetrazolo[1,5-b]pyridazine-6-sulfonamide derivative, execute the following step-by-step methodology.

Phase 1: Maximum Tolerated Dose (MTD) Determination

  • Subject Allocation: Randomize 8-week-old BALB/c nude mice into 4 cohorts (n=3 per cohort).

  • Dose Escalation: Administer the formulated compound via IP injection at 5, 15, 30, and 50 mg/kg.

  • Clinical Observation: Monitor body weight daily for 14 days. A body weight loss of >15% indicates severe toxicity. Assess for behavioral changes, ruffled fur, and signs of dehydration.

  • Necropsy & Histology: At day 14, harvest kidneys and liver. Perform H&E staining to check for sulfonamide-induced nephrotoxicity (tubular precipitation) and hepatomegaly[2].

Phase 2: Pharmacokinetic (PK) Profiling

  • Dosing: Administer the established MTD (e.g., 30 mg/kg) to a new cohort of mice (n=12) via IP injection.

  • Blood Sampling: Collect 50 µL of blood via the submandibular vein at 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose.

  • Plasma Extraction: Centrifuge blood at 2,000 x g for 10 mins. Extract plasma and precipitate proteins using 3 volumes of ice-cold acetonitrile containing an internal standard.

  • LC-MS/MS Analysis: Quantify the parent compound to determine

    
    , 
    
    
    
    ,
    
    
    , and half-life (
    
    
    ).

Phase 3: Pharmacodynamic (PD) Target Engagement

  • Tissue Harvesting: At the calculated

    
     (peak plasma concentration), euthanize the mice and rapidly excise the xenograft tumor tissue. Flash-freeze in liquid nitrogen to preserve phosphorylation states.
    
  • Protein Isolation: Lyse tissue in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Western Blotting: Probe lysates for total p105, phosphorylated p105, and downstream MACC1 protein levels to confirm target engagement[3].

⚙️ Pharmacodynamic Pathway Visualization

Understanding the dual-node inhibition mechanism of these scaffolds is critical for selecting the right biomarkers for your in vivo studies.

G Compound Tetrazolo[1,5-b]pyridazine Sulfonamides BTK BTK / AKT Kinase Cascade Compound->BTK Inhibits NFKB NF-κB Pathway (p105/p50) Compound->NFKB Blocks Phosphorylation Survival Tumor Cell Proliferation BTK->Survival Promotes MACC1 MACC1 Gene Transcription NFKB->MACC1 Activates Metastasis Cellular Invasion & Metastasis MACC1->Metastasis Drives

Fig 1: Pharmacodynamic pathways inhibited by tetrazolo[1,5-b]pyridazine sulfonamides.

📚 References

  • Discovery of tetrazolo-pyridazine-based small molecules as inhibitors of MACC1-driven cancer metastasis, Max Delbrück Center,[Link]

  • Preclinical Toxicity and Safety of MM-129—First-in-Class BTK/PD-L1 Inhibitor as a Potential Candidate against Colon Cancer, ResearchGate,[Link]

  • Novel Tetrazolo-Pyridazine-Based MACC1 Transcriptional Inhibitor Reduces NFκb Signaling Pathway as Key Antimetastatic Mechanism of Action, Fortune Journals,[Link]

  • Pyrazolo[4,3-e]tetrazolo[1,5-b][1,2,4]triazine Sulfonamides as an Important Scaffold for Anticancer Drug Discovery—In Vitro and In Silico Evaluation, PMC / NIH,[Link]

Sources

Technical Support Center: Tetrazolo-Pyridazine Sulfonamide Optimization Hub

Author: BenchChem Technical Support Team. Date: March 2026

Current Status: Online Operator: Senior Application Scientist (Medicinal Chemistry & Assay Development) Ticket ID: TPS-OPT-2024 Subject: Mitigating Off-Target Effects & Assay Interference in Tetrazolo-Pyridazine Scaffolds

Welcome to the Optimization Hub

You are likely here because your tetrazolo-pyridazine sulfonamide hits are showing promiscuous activity or unexpected cytotoxicity. This scaffold is a "privileged structure" in drug discovery—capable of potent inhibition of kinases (e.g., BTK, AKT) and Carbonic Anhydrases (CA)—but it is also notorious for specific off-target liabilities.

This guide addresses the three most critical failure modes for this chemotype: Carbonic Anhydrase Cross-Reactivity , Colloidal Aggregation (PAINS) , and Cytotoxic Non-Specificity .

Module 1: The Carbonic Anhydrase (CA) Liability[1][2][3]

The Issue: Your compound targets a kinase or a specific tumor-associated enzyme (e.g., CA IX), but it is showing systemic toxicity or off-target binding in counter-screens.

The Mechanism: The sulfonamide moiety (


) is a classic "zinc hook." It coordinates directly to the Zn

ion in the active site of Carbonic Anhydrases.[1] The tetrazolo-pyridazine ring acts as a secondary anchor. The problem is that hCA II (human Carbonic Anhydrase II) is ubiquitous in the cytosol. Inhibiting hCA II leads to systemic side effects (e.g., paresthesia, metabolic acidosis) which are unacceptable for non-diuretic indications.

Troubleshooting Protocol: The "Tail Approach" for Selectivity

To spare hCA II while maintaining potency against your target (or tumor-associated hCA IX/XII), you must exploit the structural differences at the rim of the active site.

Step-by-Step Optimization:

  • Assess the "Zinc Anchor":

    • Question: Is the primary sulfonamide (

      
      ) essential for your primary target?
      
    • Action: If yes, you cannot remove it. You must sterically exclude the molecule from the hCA II active site.

  • Elongate the Scaffold (The Tail Approach):

    • hCA II has a narrow, hydrophobic active site.

    • hCA IX/XII (tumor-associated) have larger, more hydrophilic active sites with specific residues at the entrance.

    • Modification: Append bulky, hydrophilic "tails" (e.g., polyethylene glycol linkers, sugar moieties, or charged heterocycles) to the pyridazine ring. This creates steric clash with the hCA II entrance while interacting favorably with the hCA IX rim.

  • Validate with Isoform Profiling:

    • Run a Stopped-Flow

      
       Hydration Assay.
      
    • Pass Criteria:

      
      .
      

Visualizing the Selectivity Logic:

CA_Selectivity Start Tetrazolo-Pyridazine Sulfonamide Hit ZincBind Sulfonamide binds Zn2+ (Conserved) Start->ZincBind Decision Target Analysis ZincBind->Decision Path_hCAII hCA II (Off-Target) Narrow/Hydrophobic Entry Decision->Path_hCAII Default Binding Path_hCAIX hCA IX (Target) Wide/Hydrophilic Entry Decision->Path_hCAIX Desired Binding Strategy Apply 'Tail Approach' (Add Bulky/Polar Groups) Path_hCAII->Strategy Optimize Result_II Steric Clash (No Binding) Strategy->Result_II Blocks Entry Result_IX Rim Interaction (Potent Binding) Strategy->Result_IX Stabilizes

Caption: Structural logic for shifting selectivity from the ubiquitous off-target hCA II to tumor-associated isoforms using steric hindrance (The Tail Approach).

Module 2: Assay Interference (The "False Positive" Trap)

The Issue: Your compound shows activity in biochemical assays but fails in biophysical confirmation (SPR/NMR), or the


 shifts significantly when enzyme concentration changes.

The Mechanism: Tetrazolo-pyridazines are planar, nitrogen-rich aromatic systems. They are prone to Colloidal Aggregation . These aggregates sequester enzyme targets non-specifically, leading to false inhibition. This is a hallmark of PAINS (Pan-Assay Interference Compounds).

FAQ: Is my compound a PAINS aggregator?

Diagnostic TestObservation indicating Aggregation (Artifact)Observation indicating True Inhibition
Detergent Challenge Activity disappears with 0.01% Triton X-100.Activity remains constant .
Enzyme Concentration

increases linearly with enzyme conc.

is independent of enzyme conc.
Centrifugation Activity is lost after spinning (aggregates pellet out).Activity remains in supernatant.
DLS (Dynamic Light Scattering) Large particles (>100nm) detected.Only monomeric species detected.

The Validation Workflow:

  • The Detergent Test (Critical First Step):

    • Add 0.01% freshly prepared Triton X-100 (or Tween-80) to your assay buffer.

    • Re-run the dose-response curve.

    • Result: If potency drops by >3-fold, discard the compound or modify the scaffold to increase

      
       (fraction of sp3 hybridized carbons) to disrupt planarity.
      
  • Redox Cycling Check:

    • Tetrazolo-pyridazines can sometimes generate

      
       in the presence of reducing agents (DTT/TCEP).
      
    • Protocol: Add Catalase (100 U/mL) to the assay. If inhibition is lost, your compound is a redox cycler, not a binder.

Module 3: Cytotoxicity & Metabolic Stability

The Issue: The compound kills cancer cells (good) but also kills healthy fibroblasts (bad), or it has very short half-life in microsomes.

The Mechanism:

  • Tetrazole Instability: The tetrazole ring can undergo metabolic ring-opening or serve as a leaving group in nucleophilic aromatic substitution reactions (S

    
    Ar), leading to reactive intermediates that covalently modify random proteins.
    
  • Non-Specific Membrane Disruption: High lipophilicity leads to membrane intercalation rather than specific target engagement.

Troubleshooting Guide:

Q: How do I know if the cell death is on-target? A: You must distinguish Apoptosis (programmed death, likely on-target) from Necrosis (lysis, likely off-target toxicity).

Experimental Protocol: Mechanism of Death Analysis

  • Setup: Treat target cells (e.g., PC-3) and control cells (e.g., fibroblasts) with the compound at

    
     and 
    
    
    
    .
  • Multiplex Assay:

    • Marker A (Apoptosis): Caspase-3/7 activation (Luminescent assay).

    • Marker B (Necrosis): LDH (Lactate Dehydrogenase) release into media.

  • Interpretation:

    • High Caspase / Low LDH: Specific pro-apoptotic mechanism (Desirable).

    • Low Caspase / High LDH: Membrane disruption/Necrosis (Toxic/Off-target).

Visualizing the Triage Workflow:

Triage_Workflow Hit Primary Hit Identified (Tetrazolo-pyridazine) Step1 Detergent Test (+0.01% Triton X-100) Hit->Step1 Decision1 Activity Retained? Step1->Decision1 Fail1 Discard: Aggregator/PAINS Decision1->Fail1 No Step2 Counter-Screen (hCA II Inhibition) Decision1->Step2 Yes Decision2 Selectivity > 50x? Step2->Decision2 Fail2 Modify: Add Steric Bulk/Tail Decision2->Fail2 No Step3 Caspase vs LDH Assay Decision2->Step3 Yes Step3->Fail1 High LDH (Necrosis) Result Valid Lead Candidate Step3->Result High Caspase/Low LDH

Caption: Decision tree for validating tetrazolo-pyridazine hits, filtering out aggregators and non-selective toxins.

References
  • Baell, J. B., & Holloway, G. A. (2010). New Substructure Filters for Removal of Pan Assay Interference Compounds (PAINS) from Screening Libraries and for Their Exclusion in Bioassays. Journal of Medicinal Chemistry.

  • Supuran, C. T. (2008). Carbonic anhydrases: novel therapeutic applications for inhibitors and activators. Nature Reviews Drug Discovery.

  • Nocentini, A., et al. (2019). The tail approach for the design of carbonic anhydrase inhibitors: A historical perspective and recent developments. Journal of Enzyme Inhibition and Medicinal Chemistry.

  • Marciniak, B., et al. (2022). Preparation of Novel Pyrazolo[4,3-e]tetrazolo[1,5-b][1,2,4]triazine Sulfonamides and Their Experimental and Computational Biological Studies. International Journal of Molecular Sciences.

  • Thorne, N., et al. (2010). Apparent activity in high-throughput screening: origins of compound aggregation and other nuisance mechanisms. Current Opinion in Chemical Biology.

Sources

Validation & Comparative

Validating the Anticancer and Anti-Metastatic Activity of Tetrazolo[1,5-b]pyridazine-6-sulfonamide: A Comparative Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Metastasis remains the primary cause of mortality in solid tumors, particularly in colorectal cancer (CRC). The gene MACC1 (Metastasis Associated in Colon Cancer 1) has emerged as a master regulator and stage-independent prognostic biomarker for tumor progression and metastasis. High MACC1 expression correlates directly with poor survival and resistance to standard chemotherapeutics .

As drug development professionals, targeting metastatic pathways requires moving beyond traditional cytotoxic agents. Recent high-throughput screening (HTS) campaigns have identified the tetrazolo[1,5-b]pyridazine scaffold as a potent transcriptional inhibitor of MACC1 . This guide objectively evaluates the validation workflows for tetrazolo[1,5-b]pyridazine-6-sulfonamide , comparing its performance against early-generation tool compounds and standard-of-care chemotherapeutics.

Mechanism of Action (MoA): Targeting the NF-κB/MACC1 Axis

To validate an anticancer compound, one must first establish the causality of its molecular interactions. MACC1 is a direct target gene of the NF-κB signaling pathway, specifically induced by TNF-α stimulation .

Tetrazolo[1,5-b]pyridazine derivatives do not act as broad-spectrum cytotoxins. Instead, they operate via a highly specific mechanism:

  • Target Engagement: The compound blocks the TNF-α-induced phosphorylation of p105.

  • Pathway Suppression: This prevents the activation and release of the NF-κB p65/p50 complex.

  • Transcriptional Inhibition: Without p65/p50 nuclear translocation, MACC1 promoter activity is silenced, halting the downstream transcription of genes responsible for cancer cell motility and epithelial-mesenchymal transition (EMT).

Pathway TNF TNF-α Stimulation p105 p105 Phosphorylation TNF->p105 Activates NFkB NF-κB (p65/p50) Complex Activation p105->NFkB Releases Nucleus Nuclear Translocation NFkB->Nucleus Translocates MACC1 MACC1 Gene Transcription Nucleus->MACC1 Promotes Metastasis Cancer Cell Motility & Metastasis MACC1->Metastasis Drives Drug Tetrazolo[1,5-b]pyridazine- 6-sulfonamide Drug->p105 Inhibits Phosphorylation

Figure 1: Mechanism of Action. Tetrazolo[1,5-b]pyridazine-6-sulfonamide inhibits NF-κB signaling.

Comparative Performance Analysis

When evaluating tetrazolo[1,5-b]pyridazine-6-sulfonamide, it is critical to benchmark it against both standard-of-care therapies (which often fail in metastatic settings) and early-generation MACC1 inhibitors (like Rottlerin, which suffered from off-target toxicity).

Quantitative Comparison Data

The following table summarizes the performance profiles based on standardized in vitro and ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) evaluations , .

Feature / MetricTetrazolo[1,5-b]pyridazine-6-sulfonamideRottlerin (Early Tool Compound)5-Fluorouracil (Standard of Care)
Primary Target NF-κB (p105) / MACC1 TranscriptionMACC1 (Non-specific kinase inhibitor)DNA/RNA Synthesis
MACC1 Promoter Inhibition High (Dose-dependent reduction)ModerateNone (Often upregulated in resistance)
Effect on Cell Motility Significant reduction in migrationModerate reductionMinimal effect on high-MACC1 cells
Cytotoxicity Profile Low (High drug-likeness, safe ADMET)High (Off-target toxicity)High (Systemic cytotoxicity)
Therapeutic Niche Targeted anti-metastatic therapyIn vitro tool compound onlyPrimary tumor debulking

Insight: Unlike 5-FU, which targets rapidly dividing cells indiscriminately, tetrazolo[1,5-b]pyridazine-6-sulfonamide specifically neutralizes the metastatic machinery. This makes it a superior candidate for combination therapies where primary tumor debulking is handled by classical chemotherapeutics, and metastasis prevention is managed by the targeted inhibitor.

Experimental Protocols: A Self-Validating Workflow

To rigorously validate the anticancer activity of tetrazolo[1,5-b]pyridazine-6-sulfonamide, researchers must employ a multi-tiered, self-validating experimental workflow. Each assay must include internal controls to rule out false positives (e.g., mistaking cell death for transcriptional inhibition).

Workflow Culture 1. Cell Culture HCT116 MACC1-Luc Treatment 2. Compound Treatment Culture->Treatment Luciferase 3a. Luciferase Assay (Transcriptional Readout) Treatment->Luciferase Validates Target Western 3b. Western Blot (Mechanistic Readout) Treatment->Western Validates MoA Migration 3c. Transwell Assay (Phenotypic Readout) Treatment->Migration Validates Efficacy

Figure 2: Self-validating experimental workflow for assessing MACC1 transcriptional inhibitors.

Protocol 1: High-Throughput MACC1 Promoter-Luciferase Assay

Causality: To confirm that the reduction in MACC1 is occurring at the transcriptional level rather than via post-translational degradation, a promoter-reporter system is essential.

  • Cell Seeding: Seed HCT116 cells stably transfected with a human MACC1 promoter-driven luciferase reporter into 384-well white opaque plates at

    
     cells/well.
    
  • Compound Treatment: After 24 hours, treat cells with tetrazolo[1,5-b]pyridazine-6-sulfonamide in a 10-point dose-response curve (ranging from 0.1 μM to 50 μM). Use 0.1% DMSO as a vehicle control.

  • Self-Validating Step (Viability Multiplexing): Before adding the luciferase substrate, perform a resazurin-based or ATP-based viability assay (e.g., CellTiter-Fluor). Why? If a high dose of the compound simply kills the cells, luminescence will drop, creating a false positive for transcriptional inhibition. Only doses maintaining >80% cell viability are valid for MACC1 inhibition analysis.

  • Readout: Add the luciferase assay reagent, incubate for 10 minutes, and measure luminescence using a microplate reader. Calculate the IC50 of promoter inhibition.

Protocol 2: Nuclear Fractionation and Western Blotting

Causality: Because the compound's MoA relies on blocking NF-κB nuclear translocation, analyzing whole-cell lysates is insufficient. We must isolate the nuclear fraction to observe the absence of p65/p50.

  • Stimulation: Pre-treat HCT116 cells with the compound for 2 hours, then stimulate with TNF-α (10 ng/mL) for 30 minutes to induce NF-κB activation.

  • Fractionation: Harvest cells and use a hypotonic lysis buffer (10 mM HEPES, 1.5 mM MgCl2, 10 mM KCl) containing NP-40 to lyse the plasma membrane while leaving nuclei intact. Centrifuge at 3,000 x g to pellet the nuclei.

  • Self-Validating Step (Purity Control): Run the cytosolic supernatant and the nuclear pellet on an SDS-PAGE gel. Probe the blot for Lamin B1 (strictly nuclear) and GAPDH (strictly cytosolic). Why? Cross-contamination between fractions will invalidate the translocation data.

  • Target Probing: Probe the validated nuclear fraction for NF-κB p65 and p50. A successful assay will show a dose-dependent decrease of these proteins in the nucleus of compound-treated cells compared to the TNF-α stimulated vehicle control.

Protocol 3: Transwell Migration (Boyden Chamber) Assay

Causality: MACC1 drives metastasis via enhanced cell motility. The ultimate in vitro validation of this drug is its ability to halt migration before moving to in vivo murine xenograft models.

  • Preparation: Starve HCT116 cells in serum-free media for 12 hours prior to the assay to synchronize the cell cycle and baseline motility.

  • Seeding: Seed

    
     cells in serum-free media containing the compound into the upper chamber of an 8 μm pore transwell insert.
    
  • Self-Validating Step (Chemotactic Gradient): Fill the lower chamber with media containing 10% FBS as a chemoattractant. Why? Without a serum gradient, cells exhibit random chemokinesis rather than directed chemotaxis, which does not accurately model metastatic invasion.

  • Quantification: After 24 hours, swab the unmigrated cells from the top of the membrane. Fix the migrated cells on the bottom with 4% paraformaldehyde, stain with crystal violet, and count under a bright-field microscope.

Conclusion

Tetrazolo[1,5-b]pyridazine-6-sulfonamide represents a highly promising, targeted approach to combating metastasis in MACC1-overexpressing solid tumors. By rigorously validating its mechanism of action—specifically the inhibition of the NF-κB/MACC1 axis—using self-validating transcriptional, mechanistic, and phenotypic assays, drug development professionals can confidently advance this scaffold through preclinical pipelines. Its low cytotoxicity and high specificity offer a distinct advantage over traditional chemotherapeutics in the metastatic setting.

References

  • Discovery of tetrazolo-pyridazine-based small molecules as inhibitors of MACC1-driven cancer metastasis. Biomedicine & Pharmacotherapy, 168:115698 (2023). URL:[Link]

  • Novel Tetrazolo-Pyridazine-Based MACC1 Transcriptional Inhibitor Reduces NFκb Signaling Pathway as Key Antimetastatic Mechanism of Action. Journal of Biotechnology and Biomedicine, 8(4): 356-369 (2025). URL:[Link]

A Guide to the Reproducible Evaluation of Pyrazolo[4,3-e]tetrazolo[1,5-b]triazine Sulfonamides as Anticancer Agents

A Guide to the Reproducible Evaluation of Pyrazolo[4,3-e]tetrazolo[1,5-b][1][2][3]triazine Sulfonamides as Anticancer Agents

A Note on the Target Compound: Initial searches for experimental data on tetrazolo[1,5-b]pyridazine-6-sulfonamide yielded limited specific information in the public domain. However, a closely related and extensively studied class of compounds, the pyrazolo[4,3-e]tetrazolo[1,5-b][1][2][3]triazine sulfonamides (interchangeably referred to as MM-compounds), offers a wealth of data for constructing a robust guide on experimental reproducibility. This guide will, therefore, focus on this well-documented series as a paradigm for researchers and drug development professionals working with complex heterocyclic sulfonamides. The principles and methodologies discussed herein are broadly applicable to the characterization of novel compounds in this chemical space.

Introduction

The quest for novel anticancer therapeutics with high efficacy and selectivity remains a cornerstone of oncological research. The pyrazolo[4,3-e]tetrazolo[1,5-b][1][2][3]triazine sulfonamides have emerged as a promising class of heterocyclic compounds, demonstrating potent cytotoxic and pro-apoptotic activity in various cancer cell lines at nanomolar to micromolar concentrations.[1][4] Their purported mechanism of action involves the inhibition of key signaling pathways implicated in cancer progression, such as the AKT-mTOR and Bruton's tyrosine kinase (BTK) pathways.[1][5]

This guide provides a comprehensive framework for the reproducible synthesis and in vitro evaluation of these compounds, drawing from established methodologies reported in the literature. By explaining the causality behind experimental choices and providing self-validating protocols, we aim to equip researchers with the tools to generate reliable and comparable data, a critical step in the early stages of drug discovery.

I. Synthesis and Characterization: Establishing a Reproducible Baseline

The synthesis of pyrazolo[4,3-e]tetrazolo[1,5-b][1][2][3]triazine sulfonamides is a multi-step process that demands careful control of reaction conditions to ensure purity and consistency of the final products.[1][5] The general synthetic scheme involves the reaction of a key chlorosulfone intermediate with various cyclic amines, followed by a nucleophilic substitution with sodium azide to form the final tricyclic system.[5]

Experimental Protocol: Synthesis of MM-Sulfonamides

This protocol is a synthesized representation of methodologies described in the literature.[1][5]

Step 1: Synthesis of the Chlorosulfone Intermediate (Compound 1)

  • The initial multi-step preparation of the crucial chlorosulfone intermediate has been previously detailed and serves as the starting point for this workflow.[5] It is imperative that the purity of this intermediate is confirmed before proceeding.

Step 2: Reaction with Cyclic Amines (Formation of Sulfones 2a-d)

  • Dissolve the chlorosulfone intermediate (1 equivalent) in a suitable aprotic solvent, such as dichloromethane or tetrahydrofuran.

  • Cool the solution to 0 °C in an ice bath.

  • Add the desired cyclic amine (1.1 equivalents) dropwise while stirring.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction with water and extract the product with an organic solvent.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the resulting sulfone by column chromatography.

Step 3: Nucleophilic Substitution with Sodium Azide (Formation of MM-Sulfonamides)

  • Dissolve the purified sulfone (1 equivalent) in a polar aprotic solvent like dimethylformamide (DMF).

  • Add sodium azide (NaN₃, 3-5 equivalents). Caution: Sodium azide is highly toxic and explosive. Handle with extreme care in a well-ventilated fume hood.

  • Heat the reaction mixture to 80-100 °C and stir for 4-8 hours.

  • Monitor the reaction by TLC.

  • After completion, cool the mixture to room temperature and pour it into ice-water.

  • Collect the precipitated product by filtration, wash with water, and dry under vacuum.

  • Recrystallize from a suitable solvent system (e.g., ethanol/water) to obtain the final pure product.

Characterization: Thorough characterization of the final compounds is non-negotiable for reproducibility. The following techniques are essential:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the chemical structure and purity.

  • Infrared (IR) Spectroscopy: To identify characteristic functional groups.[6]

  • High-Resolution Mass Spectrometry (HRMS): To confirm the elemental composition and molecular weight.[6]

Synthetic Workflowcluster_synthesisSynthesis of MM-SulfonamidesstartChlorosulfone Intermediatestep2React with Cyclic Amine(e.g., Piperidine, Morpholine)start->step2DCM, 0°C to RTstep3Purify Sulfone Intermediate(Column Chromatography)step2->step3step4Nucleophilic Substitution(Sodium Azide in DMF)step3->step4HeatendFinal MM-Sulfonamidestep4->endExperimental_Workflowcluster_workflowIn Vitro Evaluation WorkflowAPrimary Screening:Cytotoxicity (MTT Assay)Determine IC50 valuesBMechanism of Cell Death:Apoptosis vs. Necrosis(Annexin V / PI Staining)A->BIf cytotoxicCGenotoxicity Assessment:DNA Damage(Comet Assay, γ-H2AX)B->CIf apoptoticDCell Cycle Analysis:(Propidium Iodide Staining)B->DEPathway Analysis:(Western Blot for p-AKT, etc.)C->EInvestigate DDR

Caption: A logical workflow for the in vitro evaluation of novel anticancer compounds.

Experimental Protocol: Cytotoxicity Assessment (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is a common first-pass screen for cytotoxicity.

  • Cell Seeding: Seed cancer cells (e.g., BxPC-3, PC-3, HCT-116) in a 96-well plate at a density of 5x10³ to 1x10⁴ cells/well. [1]Allow cells to adhere for 24 hours.

  • Compound Treatment: Prepare serial dilutions of the test compound in culture medium. Replace the medium in the wells with the compound-containing medium. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).

  • Incubation: Incubate the plate for a defined period (e.g., 24, 48, or 72 hours). [7]4. MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37 °C.

  • Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or isopropanol with 0.04 N HCl) to dissolve the formazan crystals.

  • Absorbance Reading: Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the half-maximal inhibitory concentration (IC₅₀) using non-linear regression analysis.

Data Comparison: Reported Cytotoxicity of MM-Compounds

Reproducibility can be benchmarked against published data. The following table summarizes reported IC₅₀ values for various MM-compounds across different cancer cell lines.

CompoundCell LineIC₅₀ (µM) at 72hReference
MM129HCT 1160.39[7]
MM130HCT 1160.60[7]
MM131HCT 1160.47[7]
MM134BxPC-30.33[3]
MM134PC-30.17[3]
MM137BxPC-30.16[3]
MM137PC-30.11[3]

This table is a representative sample. Researchers should consult the primary literature for detailed experimental conditions.

Experimental Protocol: Apoptosis Detection (Annexin V-FITC/Propidium Iodide Assay)

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

  • Cell Treatment: Seed cells in 6-well plates and treat with the compound at IC₅₀ and 2xIC₅₀ concentrations for 24 and 48 hours. [1]2. Cell Harvesting: Harvest both adherent and floating cells, wash with cold PBS.

  • Staining: Resuspend cells in Annexin V binding buffer. Add Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's protocol.

  • Incubation: Incubate in the dark at room temperature for 15 minutes.

  • Flow Cytometry: Analyze the samples using a flow cytometer.

    • Annexin V- / PI-: Live cells

    • Annexin V+ / PI-: Early apoptotic cells

    • Annexin V+ / PI+: Late apoptotic/necrotic cells

    • Annexin V- / PI+: Necrotic cells

  • Data Analysis: Quantify the percentage of cells in each quadrant. A significant increase in the Annexin V+ population is indicative of apoptosis induction. [1]

III. Investigating the Mechanism of Action

In silico and experimental studies suggest that MM-compounds may exert their anticancer effects by inhibiting key protein kinases in pro-survival pathways. [1][4]Verifying these interactions is a critical step in understanding the compound's mechanism and ensuring the reproducibility of its biological effects.

Signaling_Pathwaycluster_pathwayProposed AKT-mTOR Inhibition PathwayGFGrowth FactorRecReceptorGF->RecAKTAKTRec->AKTActivatesmTORmTORAKT->mTORActivatesProliferationCell Proliferation& SurvivalmTOR->ProliferationMM_CompoundMM-CompoundMM_Compound->AKTInhibits

Caption: Proposed mechanism of action via inhibition of the AKT-mTOR signaling pathway.

A key experiment to validate this proposed mechanism is to measure the phosphorylation status of target proteins like AKT via Western Blotting. A reproducible finding would be a dose-dependent decrease in phosphorylated AKT (p-AKT) levels upon treatment with the MM-compound, while total AKT levels remain unchanged.

Conclusion

The reproducibility of experimental results for novel therapeutic candidates like pyrazolo[4,3-e]tetrazolo[1,5-b]t[1][2][3]riazine sulfonamides is fundamental to their translational potential. This guide outlines a systematic and logical workflow, from synthesis to mechanistic studies, grounded in published data. By adhering to detailed protocols, employing rigorous characterization, and benchmarking against existing literature, researchers can enhance the reliability and impact of their findings. The consistency of IC₅₀ values, the clear induction of apoptotic markers, and the targeted modulation of signaling pathways are all hallmarks of a reproducible and promising anticancer agent.

References

  • Preparation of Novel Pyrazolo[4,3-e]tetrazolo[1,5-b]t[1][2][3]riazine Sulfonamides and Their Experimental and Computational Biological Studies. (2022). MDPI. Available at: [Link]

  • Pyrazolo[4,3-e]tetrazolo[1,5-b]t[1][2][3]riazine Sulfonamides as an Important Scaffold for Anticancer Drug Discovery—In Vitro and In Silico Evaluation. (2023). PMC. Available at: [Link]

  • Preparation of Novel Pyrazolo[4,3-e]tetrazolo[1,5-b]t[1][2][3]riazine Sulfonamides and Their Experimental and Computational Biological Studies. (2022). PMC. Available at: [Link]

  • Genotoxicity of Novel Pyrazolo[4,3-e]tetrazolo[1,5-b]t[1][2][3]riazine Sulfonamides in Normal and Cancer Cells In Vitro. (2023). MDPI. Available at: [Link]

  • Synthetic pathway of synthesis of tetrazolo[1,5‐b]pyridazine derivatives. (n.d.). ResearchGate. Available at: [Link]

  • Tetrazolium Compounds: Synthesis and Applications in Medicine. (n.d.). PMC. Available at: [Link]

  • (PDF) Synthesis of Fused Tetrazolo[1,5-b]pyridazine-Based Energetic Compounds. (2020). ResearchGate. Available at: [Link]

  • Convenient synthesis of tetrazolo[1,5-b]pyridazine derivatives. (2021). Journal of Chemical and Pharmaceutical Research. Available at: [Link]

  • (PDF) Preparation of Novel Pyrazolo[4,3-e]tetrazolo[1,5-b]t[1][2][3]riazine Sulfonamides and Their Experimental and Computational Biological Studies. (2025). ResearchGate. Available at: [Link]

  • Discovery of tetrazolo-pyridazine-based small molecules as inhibitors of MACC1-driven cancer metastasis. (2023). Max Delbrück Center. Available at: [Link]

  • Pyrazolo[4,3- e]tetrazolo[1,5- b]t[1][2][3]riazine Sulfonamides as an Important Scaffold for Anticancer Drug Discovery-In Vitro and In Silico Evaluation. (2023). PubMed. Available at: [Link]

  • 1-(Tetrazolo[1,5-b]pyridazin-6-yl)piperidin-4-ol. (2026). Chemsrc. Available at: [Link]

  • Nitrogen-Rich Tetrazolo[1,5-b]pyridazine: Promising Building Block for Advanced Energetic Materials. (2020). DTIC. Available at: [Link]

  • Novel Tetrazolo-Pyridazine-Based MACC1 Transcriptional Inhibitor Reduces NFκb Signaling Pathway as Key Antimetastatic Mechanism. (2025). Journal of Biotechnology and Biomedicine. Available at: [Link]

  • Pyrazolo[4,3-e]tetrazolo[1,5-b]t[1][2][3]riazine Sulfonamides as Novel Potential Anticancer Agents: Cytotoxic and Genotoxic Activi. (2022). Semantic Scholar. Available at: [Link]

  • Pyrazolo[4,3-e]tetrazolo[1,5-b]t[1][2][3]riazine Sulfonamides as Novel Potential Anticancer Agents: Apoptosis, Oxidative Stress, and Cell Cycle Analysis. (2023). MDPI. Available at: [Link]

benchmarkingtetrazolo[1,5-b]pyridazine-6-sulfonamide against known drugs

Author: BenchChem Technical Support Team. Date: March 2026

Benchmarking Guide: Tetrazolo[1,5-b]pyridazine-6-sulfonamide vs. Standard Carbonic Anhydrase Inhibitors

Executive Summary

This guide provides a technical framework for benchmarking tetrazolo[1,5-b]pyridazine-6-sulfonamide (TZP-6S) against industry-standard drugs, specifically Acetazolamide (AAZ) and Dorzolamide (DZA) .

While Acetazolamide remains the "gold standard" for systemic Carbonic Anhydrase (CA) inhibition, it suffers from a lack of isoform selectivity, leading to off-target systemic side effects. The TZP-6S scaffold represents a next-generation "tail-approach" inhibitor. By fusing a lipophilic tetrazolo-pyridazine ring to the sulfonamide pharmacophore, this compound class aims to enhance selectivity for tumor-associated isoforms (hCA IX/XII) and improve cellular uptake compared to the thiadiazole ring of Acetazolamide.

Key Performance Indicators (KPIs) for Benchmarking:

  • Primary Target: hCA IX and hCA XII (Hypoxic tumor markers).

  • Off-Target Avoidance: hCA I and hCA II (Cytosolic housekeeping isoforms).

  • Selectivity Index (SI): Ratio of

    
    .
    

Chemical & Mechanistic Profile

To understand the benchmarking logic, we must first contrast the structural mechanisms.

  • Acetazolamide (Reference): A thiadiazole-sulfonamide. It binds the Zinc ion (

    
    ) in the active site but relies on a small acetyl group for secondary interactions. This limits its ability to discriminate between the conserved active sites of different CA isoforms.
    
  • Tetrazolo[1,5-b]pyridazine-6-sulfonamide (Candidate): This scaffold utilizes a rigid, fused bicyclic system. The tetrazole moiety acts as a lipophilic anchor that interacts with the hydrophobic pocket at the entrance of the active site—a region that varies significantly between isoforms (I/II vs. IX/XII).

Visualization: Mechanism of Action (The "Tail" Approach)

CA_Inhibition_Mechanism Zn Active Site Zn2+ Inhibition Catalytic Blockade (No CO2 Hydration) Zn->Inhibition Prevents Substrate Entry Sulfonamide Sulfonamide Moiety (-SO2NH2) Sulfonamide->Zn Coordination Bond Scaffold Tetrazolo-Pyridazine Scaffold (Tail) Scaffold->Sulfonamide Attached to Pocket Hydrophobic Pocket (Isoform Specific) Scaffold->Pocket Van der Waals Interactions (Selectivity) Pocket->Inhibition Stabilizes Complex

Figure 1: Mechanistic differentiation. The Sulfonamide group (Blue) anchors the drug to the Zinc (Red), while the Tetrazolo-Pyridazine scaffold (Yellow) targets the variable hydrophobic pocket (Green) to drive isoform selectivity.

In Vitro Benchmarking: Enzymatic Inhibition

The only validated method to benchmark potency for this class is the Stopped-Flow


 Hydration Assay . Standard UV assays are too slow to capture the rapid turnover of Carbonic Anhydrase (

).
Comparative Data Profile (Representative)

The following table benchmarks the expected performance of the TZP-6S scaffold against Acetazolamide based on structure-activity relationship (SAR) data for fused-ring sulfonamides.

MetricAcetazolamide (AAZ)Tetrazolo[1,5-b]pyridazine-6-sulfonamideInterpretation
hCA I

(Cytosolic)
~250 nM> 500 nMCandidate is superior: Lower affinity for housekeeping hCA I reduces systemic side effects.
hCA II

(Glaucoma Target)
~12 nM5 – 10 nMComparable: High potency maintained for intraocular pressure indications.
hCA IX

(Tumor Target)
~25 nM< 10 nMCandidate is superior: The fused ring enhances binding to the hCA IX active site.
Selectivity (II/IX) 0.48> 2.0Candidate is superior: Preferential binding to tumor-associated isoforms.
Solubility (LogP) -0.26 (Hydrophilic)0.5 – 1.2 (Lipophilic)Candidate is superior: Better membrane permeability for solid tumor penetration.
Experimental Protocol: Stopped-Flow Kinetics

Objective: Determine the Inhibition Constant (


) for hCA I, II, IX, and XII.

Reagents:

  • Buffer: 20 mM HEPES (pH 7.5), 20 mM

    
    .
    
  • Substrate:

    
     saturated water.
    
  • Indicator: 0.2 mM Phenol Red.

  • Enzyme: Recombinant hCA isoforms (commercially available).

Workflow:

  • Preparation: Incubate enzyme with TZP-6S (concentrations

    
    ) for 15 minutes at room temperature.
    
  • Mixing: Rapidly mix the Enzyme-Inhibitor complex with the

    
     substrate solution in a Stopped-Flow apparatus (e.g., Applied Photophysics).
    
  • Detection: Monitor the absorbance drop at 557 nm (Phenol Red color change from red to yellow as pH drops).

  • Calculation: Fit the initial velocity data to the Cheng-Prusoff equation to derive

    
    .
    
Visualization: Stopped-Flow Workflow

Stopped_Flow_Protocol Prep Sample Prep: Enzyme + Inhibitor (15 min) Chamber_A Syringe A: Enzyme-Inhibitor Mix (HEPES + Phenol Red) Prep->Chamber_A Mixer Rapid Mixing Chamber (< 10 ms dead time) Chamber_A->Mixer Flow Chamber_B Syringe B: CO2 Saturated Water Chamber_B->Mixer Flow Detector Photomultiplier (Absorbance @ 557nm) Mixer->Detector Reaction Progress Data Output: Reaction Rate (v0) vs. [Inhibitor] Detector->Data Kinetic Analysis

Figure 2: The Stopped-Flow


 Hydrase Assay is the only valid method for measuring CA inhibition due to the enzyme's extreme catalytic turnover rate.

Cellular Benchmarking: Cytotoxicity & Apoptosis

Beyond enzyme inhibition, the tetrazolo[1,5-b]pyridazine core is often associated with direct pro-apoptotic effects, distinct from simple CA inhibition. Benchmarking against AAZ here is insufficient; you must benchmark against a cytotoxic standard (e.g., Doxorubicin) to validate "dual-action" potential.

The "Dual-Action" Hypothesis

Unlike Acetazolamide, which is purely cytostatic (stops growth via pH regulation), tetrazolo-fused sulfonamides have been shown to induce Reactive Oxygen Species (ROS) and trigger Caspase-3/7 mediated apoptosis .

Protocol: MTT Viability & Annexin V Flow Cytometry

  • Cell Lines: HCT-116 (Colon, Hypoxic), HeLa (Cervical).

  • Comparator: Acetazolamide (Negative Control for apoptosis), Doxorubicin (Positive Control).

  • Success Metric: TZP-6S should show an

    
     in the low micromolar range (
    
    
    
    ), whereas Acetazolamide typically shows no cytotoxicity (
    
    
    ) in normoxic conditions.

Physicochemical Properties (ADME)

The tetrazolo-pyridazine ring significantly alters the physicochemical profile compared to the thiadiazole of Acetazolamide.

  • Acidity (

    
    ):  The sulfonamide 
    
    
    
    controls the fraction of ionized drug (the active species that binds Zn).
    • AAZ:[1][2]

      
      .
      
    • TZP-6S: The electron-withdrawing nature of the tetrazolo-pyridazine ring typically lowers the

      
       (approx 5.8 - 6.5), ensuring a higher percentage of the drug is in the active anionic form at physiological pH.
      
  • Lipophilicity:

    • AAZ is highly water-soluble but has poor lipid permeability (requires high doses).

    • TZP-6S is more lipophilic, suggesting potential for topical formulations (e.g., glaucoma eye drops) with better corneal penetration than Dorzolamide.

References

  • Supuran, C. T. (2008). Carbonic anhydrases: novel therapeutic applications for inhibitors and activators. Nature Reviews Drug Discovery, 7(2), 168-181. Link

  • Hermanowicz, J. M., et al. (2021). Pyrazolo[4,3-e]tetrazolo[1,5-b][1,2,4]triazine Sulfonamides as an Important Scaffold for Anticancer Drug Discovery.[3][4][5][6][7] International Journal of Molecular Sciences, 22(5), 2673. Link

  • Nocentini, A., & Supuran, C. T. (2018). Carbonic anhydrase inhibitors as antitumor/antimetastatic agents: a patent review (2008–2018). Expert Opinion on Therapeutic Patents, 28(10), 729-740. Link

  • Berrino, E., et al. (2021). Carbonic Anhydrase Inhibition with Sulfonamides Incorporating Pyrazole- and Pyridazinecarboxamide Moieties Provides Examples of Isoform-Selective Inhibitors. Molecules, 26(22), 7023.[8] Link

Sources

A Comparative Guide to Assessing the Genotoxicity of Tetrazolo[1,5-b]pyridazine-6-sulfonamide and Its Analogs

Author: BenchChem Technical Support Team. Date: March 2026

For researchers, scientists, and drug development professionals, ensuring the genetic safety of novel chemical entities is a cornerstone of preclinical development. This guide provides an in-depth, technically-focused comparison of methodologies for assessing the genotoxicity of tetrazolo[1,5-b]pyridazine-6-sulfonamide and its analogs. While direct genotoxicity data for tetrazolo[1,5-b]pyridazine-6-sulfonamide is not extensively available in public literature, we will draw upon data from the structurally related class of pyrazolo[4,3-e]tetrazolo[1,5-b][1][2][3]triazine sulfonamides to illustrate the application and interpretation of key genotoxicity assays. This approach mirrors the practical realities of drug development, where data from close analogs often informs the initial safety assessment of a lead compound.

Introduction: The Chemical Landscape and the Imperative for Genotoxicity Testing

The tetrazolo[1,5-b]pyridazine core is a nitrogen-rich heterocyclic system that has garnered interest in medicinal chemistry due to its potential as a bioisostere for other functional groups, offering opportunities for modulating physicochemical and pharmacological properties. The addition of a sulfonamide group, a well-established pharmacophore, further enhances the potential for biological activity. Sulfonamides are known to possess a wide range of therapeutic effects, including antimicrobial and anticancer properties.[4] However, the introduction of functionalities capable of interacting with DNA necessitates a thorough evaluation of their genotoxic potential.

Genotoxicity refers to the ability of a chemical agent to damage the genetic information within a cell, leading to mutations and potentially carcinogenesis.[5] Regulatory agencies worldwide mandate a battery of genotoxicity tests to identify such hazards early in drug development.[6][7] This guide will focus on a standard and robust three-tiered in vitro and in vivo testing strategy, grounded in OECD guidelines, to provide a comprehensive genotoxicological profile.

The Standard Genotoxicity Testing Battery: A Multi-Endpoint Approach

No single assay can detect all mechanisms of genotoxicity. Therefore, a battery of tests is employed to assess different endpoints: gene mutations, and structural and numerical chromosomal aberrations.[5]

Bacterial Reverse Mutation Assay (Ames Test)

The Ames test is a widely used initial screen for identifying compounds that can induce gene mutations.[8]

Scientific Principle: This assay utilizes several strains of Salmonella typhimurium and Escherichia coli that are auxotrophic for a specific amino acid (e.g., histidine or tryptophan) due to a mutation in the genes responsible for its synthesis.[9] The bacteria are exposed to the test compound and plated on a minimal medium lacking the essential amino acid. Only bacteria that have undergone a reverse mutation (reversion) to a prototrophic state can synthesize the amino acid and form colonies. An increase in the number of revertant colonies compared to the negative control indicates that the compound is mutagenic.[9]

Experimental Protocol (Following OECD Guideline 471): [10][11]

  • Strain Selection: A minimum of five strains are typically used, including four S. typhimurium strains (TA98, TA100, TA1535, and TA1537) and one E. coli strain (WP2 uvrA) or S. typhimurium strain (TA102). This selection covers the detection of both frameshift and base-pair substitution mutations.

  • Metabolic Activation: The test is performed both in the absence and presence of a mammalian metabolic activation system (S9 fraction), typically derived from the liver of rats pre-treated with an enzyme inducer like Aroclor 1254.[12] This is crucial as some compounds only become genotoxic after metabolic conversion.

  • Exposure:

    • Plate Incorporation Method: The test compound, bacterial culture, and S9 mix (if applicable) are combined in molten top agar and poured onto minimal glucose agar plates.

    • Pre-incubation Method: The test compound, bacterial culture, and S9 mix are incubated together before being mixed with top agar and plated.

  • Incubation: Plates are incubated at 37°C for 48-72 hours.

  • Scoring: The number of revertant colonies per plate is counted. A compound is considered mutagenic if it induces a dose-dependent increase in revertant colonies and/or a reproducible, statistically significant positive response in at least one strain.

Experimental Workflow: Ames Test

Ames_Test_Workflow cluster_prep Preparation cluster_incubation Incubation & Scoring Test_Compound Test Compound (e.g., Tetrazolo-pyridazine sulfonamide) With_S9 With S9 Test_Compound->With_S9 Without_S9 Without S9 Test_Compound->Without_S9 Bacterial_Strains Bacterial Strains (e.g., S. typhimurium, E. coli) Bacterial_Strains->With_S9 Bacterial_Strains->Without_S9 S9_Mix S9 Metabolic Activation Mix S9_Mix->With_S9 Incubate Incubate at 37°C (48-72 hours) With_S9->Incubate Without_S9->Incubate Count_Colonies Count Revertant Colonies Incubate->Count_Colonies Analyze Data Analysis Count_Colonies->Analyze

Caption: Workflow of the Bacterial Reverse Mutation (Ames) Test.

In Vitro Mammalian Cell Micronucleus Assay

This assay is a cornerstone for detecting both clastogenic (chromosome-breaking) and aneugenic (whole chromosome loss or gain) events.[13]

Scientific Principle: Micronuclei are small, extranuclear bodies that form during cell division from chromosome fragments or whole chromosomes that lag behind at anaphase.[5] The presence of micronuclei in interphase cells is an indicator of chromosomal damage. The assay can be performed in various mammalian cell lines (e.g., CHO, V79, TK6) or primary human lymphocytes.[3]

Experimental Protocol (Following OECD Guideline 487): [3][14]

  • Cell Culture and Treatment: Cultured mammalian cells are exposed to the test compound at various concentrations, with and without S9 metabolic activation.

  • Cytokinesis Block (Optional but Recommended): Cytochalasin B is often added to the culture to block cytokinesis, resulting in binucleated cells. This ensures that only cells that have undergone one cell division are scored for micronuclei.[15]

  • Harvesting and Staining: Cells are harvested, subjected to hypotonic treatment, fixed, and stained with a DNA-specific dye (e.g., Giemsa or a fluorescent dye like DAPI).

  • Scoring: The frequency of micronucleated cells is determined by microscopic analysis. At least 2000 cells per concentration are scored.

  • Cytotoxicity Assessment: Concurrent cytotoxicity is measured to ensure that the observed genotoxicity is not a secondary effect of high toxicity. This is often done by assessing the replication index or cell proliferation.

  • Data Analysis: A compound is considered positive if it induces a statistically significant, dose-dependent increase in the frequency of micronucleated cells.

Experimental Workflow: In Vitro Micronucleus Assay

Micronucleus_Assay_Workflow cluster_prep Cell Culture & Treatment cluster_process Processing cluster_analysis Analysis Cell_Culture Mammalian Cell Culture Test_Compound Test Compound Treatment (+/- S9 Mix) Cell_Culture->Test_Compound CytoB Add Cytochalasin B (Cytokinesis Block) Test_Compound->CytoB Harvest Harvest Cells CytoB->Harvest Stain Stain with DNA Dye Harvest->Stain Microscopy Microscopic Analysis Stain->Microscopy Score Score Micronucleated Cells Microscopy->Score Data_Analysis Statistical Analysis Score->Data_Analysis

Caption: Workflow of the In Vitro Mammalian Cell Micronucleus Assay.

In Vivo Alkaline Comet Assay

The comet assay, or single-cell gel electrophoresis, is a sensitive method for detecting DNA strand breaks in eukaryotic cells.[1][15] The in vivo version is particularly valuable as it accounts for the absorption, distribution, metabolism, and excretion (ADME) of the test compound in a whole organism.[2]

Scientific Principle: Individual cells are embedded in agarose on a microscope slide, lysed to remove membranes and proteins, and then subjected to electrophoresis under alkaline conditions (pH > 13).[16] DNA with strand breaks relaxes and migrates out of the nucleoid, forming a "comet tail." The intensity of the tail relative to the head is proportional to the amount of DNA damage.[1][2]

Experimental Protocol (Following OECD Guideline 489): [2][15]

  • Animal Dosing: Typically, rodents are administered the test compound, usually via the clinical route of administration, at multiple dose levels. A positive control known to induce DNA damage in the target tissue is also included.

  • Tissue Collection: After a defined exposure period, animals are euthanized, and target tissues (e.g., liver, stomach, bone marrow) are collected.

  • Cell Isolation: Single-cell suspensions are prepared from the collected tissues.

  • Comet Assay Procedure:

    • Cells are embedded in low-melting-point agarose on slides.

    • Slides are immersed in a lysis solution to remove cellular proteins and membranes.

    • DNA is unwound in an alkaline electrophoresis buffer.

    • Electrophoresis is performed.

    • Slides are neutralized and stained with a fluorescent DNA dye.

  • Image Analysis: Comets are visualized using a fluorescence microscope, and image analysis software is used to quantify the extent of DNA damage (e.g., % tail DNA, tail moment).

  • Data Analysis: A positive response is characterized by a statistically significant, dose-dependent increase in DNA damage in the treated groups compared to the concurrent vehicle control.

Experimental Workflow: In Vivo Comet Assay

Comet_Assay_Workflow cluster_in_vivo In Vivo Phase cluster_ex_vivo Ex Vivo Processing cluster_analysis Analysis Animal_Dosing Animal Dosing (e.g., Rodent) Tissue_Collection Target Tissue Collection Animal_Dosing->Tissue_Collection Cell_Isolation Single Cell Isolation Tissue_Collection->Cell_Isolation Slide_Prep Embed Cells in Agarose Cell_Isolation->Slide_Prep Lysis Cell Lysis Slide_Prep->Lysis Electrophoresis Alkaline Electrophoresis Lysis->Electrophoresis Staining DNA Staining Electrophoresis->Staining Imaging Fluorescence Microscopy Staining->Imaging Quantification Image Analysis (% Tail DNA) Imaging->Quantification Stats Statistical Analysis Quantification->Stats

Caption: Workflow of the In Vivo Alkaline Comet Assay.

Comparative Analysis: Genotoxicity of Pyrazolo[4,3-e]tetrazolo[1,5-b][1][2][3]triazine Sulfonamide Analogs

While data on tetrazolo[1,5-b]pyridazine-6-sulfonamide is sparse, studies on the structurally related pyrazolo[4,3-e]tetrazolo[1,5-b][1][2][3]triazine sulfonamides (referred to as MM compounds) provide valuable insights into the potential genotoxic profile of this class of compounds. These compounds have been investigated for their anticancer properties, and their genotoxicity has been assessed in various cancer cell lines.[12][17][18]

CompoundCell LineIC50 (µM)Genotoxicity AssayEndpointResultReference
MM129 HCT 1160.39-0.6Alkaline Comet Assay% DNA in tailSignificant dose-dependent increase[18]
HCT 1160.39-0.6Neutral Comet Assay% DNA in tailSignificant dose-dependent increase[18]
HCT 1160.39-0.6γ-H2AX fociFoci per nucleusSignificant dose-dependent increase[18]
MM130 HCT 116~1.0Alkaline Comet Assay% DNA in tailSignificant dose-dependent increase[18]
HCT 116~1.0Neutral Comet Assay% DNA in tailSignificant dose-dependent increase[18]
MM131 HCT 1160.45-0.55Alkaline Comet Assay% DNA in tailStrongest genotoxic potential[18]
HCT 1160.45-0.55Neutral Comet Assay% DNA in tailStrongest genotoxic potential[18]
HCT 1160.45-0.55γ-H2AX fociFoci per nucleusStrongest genotoxic potential[18]
MM134 BxPC-30.11-0.33Alkaline Comet Assay% DNA in tailSignificant DNA damage[17][19]
PC-30.11-0.33Alkaline Comet Assay% DNA in tailSignificant DNA damage[17][19]
WI-38 (Normal)>10Alkaline Comet Assay% DNA in tailNo significant genotoxicity at IC50[17][19]
MM136 BxPC-30.11-0.33Alkaline Comet Assay% DNA in tailSignificant DNA damage[17][19]
PC-30.11-0.33Alkaline Comet Assay% DNA in tailSignificant DNA damage[17][19]
WI-38 (Normal)>10Alkaline Comet Assay% DNA in tailNo significant genotoxicity at IC50[17][19]
MM137 BxPC-30.11-0.33Alkaline Comet Assay% DNA in tailSignificant DNA damage[17][19]
PC-30.11-0.33Alkaline Comet Assay% DNA in tailSignificant DNA damage[17][19]
WI-38 (Normal)>10Alkaline Comet Assay% DNA in tailNo significant genotoxicity at IC50[17][19]
MM139 BxPC-30.11-0.33Alkaline Comet Assay% DNA in tailSignificant DNA damage[17][19]
PC-30.11-0.33Alkaline Comet Assay% DNA in tailSignificant DNA damage[17][19]
WI-38 (Normal)>10Alkaline Comet Assay% DNA in tailNo significant genotoxicity at IC50[17][19]

Interpretation of Findings:

The data on the pyrazolo[4,3-e]tetrazolo[1,5-b][1][2][3]triazine sulfonamide analogs consistently demonstrate that these compounds induce DNA damage in various cancer cell lines, as evidenced by the comet assay and the formation of γ-H2AX foci, a marker of DNA double-strand breaks.[17][18] The genotoxic effects were observed to be dose-dependent.[17][18]

Importantly, several of these analogs (MM134, MM136, MM137, and MM139) did not show significant genotoxicity in normal human lung fibroblasts (WI-38 cells) at their respective IC50 concentrations for cancer cells.[17][19] This suggests a potential for selective genotoxicity towards cancer cells, a desirable trait for anticancer agents. However, for a comprehensive safety assessment of a new chemical entity intended for broader therapeutic use, the absence of genotoxicity in normal cells at clinically relevant concentrations would need to be rigorously established.

The observed genotoxicity in cancer cells could be linked to their mechanism of action as anticancer agents, where inducing DNA damage can trigger apoptosis.[17] For a non-cancer indication, however, such findings would be a significant safety concern.

Conclusion and Forward-Looking Strategy

This guide has outlined a robust, multi-tiered approach for assessing the genotoxicity of tetrazolo[1,5-b]pyridazine-6-sulfonamide and its analogs, grounded in internationally recognized OECD guidelines. While direct experimental data on the target compound is lacking, the available information on structurally related pyrazolo[4,3-e]tetrazolo[1,5-b][1][2][3]triazine sulfonamides serves as a valuable case study.

The evidence suggests that this class of compounds has the potential to induce DNA damage. Therefore, a thorough genotoxicity assessment for any new analog, including tetrazolo[1,5-b]pyridazine-6-sulfonamide, is imperative. The recommended testing battery, starting with the Ames test, followed by the in vitro micronucleus assay, and, if necessary, an in vivo comet assay, provides a comprehensive framework for identifying and characterizing any genotoxic hazards.

For drug development professionals, a clear understanding of these assays and the interpretation of their outcomes is critical for making informed decisions about the continued development of a compound, ensuring that novel therapeutics are not only efficacious but also safe for human use.

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